molecular formula C23H39NO3 B15573588 Arachidonoyl Serinol

Arachidonoyl Serinol

Cat. No.: B15573588
M. Wt: 377.6 g/mol
InChI Key: QHELXIATGZYOIB-AVHBIOJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonoyl Serinol is a useful research compound. Its molecular formula is C23H39NO3 and its molecular weight is 377.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

(5Z,8E,11Z,14Z)-N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27)/b7-6-,10-9-,13-12+,16-15-

InChI Key

QHELXIATGZYOIB-AVHBIOJASA-N

Origin of Product

United States

Foundational & Exploratory

N-Arachidonoyl Serine: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl L-serine (ARA-S) is an endogenous lipoamino acid first isolated from the bovine brain. Structurally similar to the endocannabinoid anandamide, ARA-S displays a unique pharmacological profile, exhibiting weak affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are mediated through alternative signaling pathways, positioning it as a molecule of significant interest for therapeutic development. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of ARA-S, including detailed experimental protocols, quantitative data, and a visualization of its known signaling cascades.

Discovery and Isolation

The initial identification and isolation of N-arachidonoyl serine were reported by Milman and colleagues in 2006 from bovine brain tissue.[1] The discovery was predicated on the hypothesis that, given the presence of phosphatidylethanolamine (B1630911) and its conversion to anandamide, the analogous phosphatidylserine (B164497) could serve as a precursor to ARA-S.[1]

Experimental Protocol: Extraction and Purification of ARA-S from Bovine Brain

The following protocol is a detailed description of the methodology used for the extraction and purification of ARA-S from bovine brain tissue[1]:

  • Homogenization: Bovine brain tissue is homogenized in a solution of chloroform (B151607):methanol (B129727):Tris-HCl buffer (50 mM, pH 7.4) at a ratio of 1:2:1.

  • Lipid Extraction: The homogenate is subjected to a modified Bligh-Dyer lipid extraction. Chloroform and water are added to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). The mixture is centrifuged to separate the phases.

  • Phase Separation and Collection: The lower organic phase, containing the lipid fraction, is carefully collected.

  • Solvent Evaporation: The solvent from the organic phase is removed under reduced pressure using a rotary evaporator.

  • Column Chromatography (Silica Gel): The dried lipid extract is reconstituted and subjected to column chromatography on silica (B1680970) gel. The column is eluted with a stepwise gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing ARA-S.

  • High-Performance Liquid Chromatography (HPLC): The ARA-S-containing fractions are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water.

  • Structural Elucidation: The purified compound's structure is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and its stereochemistry is determined by chiral chromatography.[1][2]

Experimental Protocol: Quantitative Analysis of ARA-S by LC-MS/MS

A sensitive and selective method for the simultaneous quantification of ARA-S and other endocannabinoids in mouse brain has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4]:

  • Sample Preparation: Brain tissue is homogenized in a suitable solvent, often containing an internal standard (e.g., deuterated ARA-S).

  • Solid-Phase Extraction (SPE): The homogenate is subjected to SPE for sample clean-up and enrichment of the lipid fraction.

  • LC Separation: The extracted lipids are separated on a C18 or similar reversed-phase column using a gradient elution with solvents such as methanol and water, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization.[4]

  • MS/MS Detection: The eluent from the LC is introduced into a triple quadrupole mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for ARA-S to ensure high selectivity and sensitivity.[4]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and detection of N-arachidonoyl serine.

Parameter Value System/Assay Reference
Ki for CB1 Receptor> 10,000 nMMouse cerebellar membranes[1]
pEC50 for Vasorelaxation (Rat Mesenteric Artery, Intact)5.49 ± 0.18Isolated rat mesenteric artery[5][6]
pEC50 for Vasorelaxation (Rat Mesenteric Artery, Denuded)5.14 ± 0.15Isolated rat mesenteric artery[5][6]
EC50 for Vasorelaxation (Rat Mesenteric Artery)550 nMIsolated rat mesenteric artery[1]
EC50 for Vasorelaxation (Rat Abdominal Aorta)≈1,200 nMIsolated rat abdominal aorta[1]
pEC50 for BKCa Channel Activation (hBKCa in HEK293 cells)5.63Whole-cell patch clamp[5][6]
pEC50 for N-arachidonoyl-D-serine on BKCa Channels5.32Whole-cell patch clamp[5][6]
Linearity Range for LC-MS/MS Quantification0.2–120 pg/μlMouse brain homogenates[3][4]
Lower Limit of Quantification (LLOQ) on Column1.9 pgLC-MS/MS system[4]

Table 1: Quantitative pharmacological and analytical data for N-arachidonoyl serine.

Signaling Pathways

Unlike classical endocannabinoids, ARA-S exerts its biological effects through pathways largely independent of CB1 and CB2 receptors.[1][6] Its signaling network involves G protein-coupled receptors, ion channels, and downstream kinase cascades.

GPR55-Mediated Signaling

Evidence suggests that GPR55, an orphan G protein-coupled receptor, is a target for ARA-S.[2] Activation of GPR55 is linked to the stimulation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and protein kinase B (Akt).[1]

GPR55_Signaling ARAS N-arachidonoyl serine GPR55 GPR55 ARAS->GPR55 G_protein Gq/11 or G12/13 GPR55->G_protein PLC Phospholipase C (PLC) G_protein->PLC Akt_pathway Akt Pathway G_protein->Akt_pathway PI3K-dependent PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_pathway ERK1/2 Pathway PKC->ERK_pathway Cellular_response Cellular Responses (e.g., Proliferation, Migration) ERK_pathway->Cellular_response Akt_pathway->Cellular_response

GPR55-mediated signaling cascade of N-arachidonoyl serine.
Modulation of Ion Channels

ARA-S has been shown to directly modulate the activity of specific ion channels, contributing to its physiological effects, such as vasodilation.

ARA-S is an activator of BKCa channels.[5][6] This activation is direct and does not appear to involve G proteins or other cytosolic factors, though it is dependent on membrane cholesterol.[5][6] The activation of BKCa channels in vascular smooth muscle cells leads to hyperpolarization and subsequent vasorelaxation.[5]

BKCa_Activation cluster_membrane ARAS N-arachidonoyl serine BKCa BKCa Channel ARAS->BKCa Direct Activation Membrane Plasma Membrane K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Direct activation of BKCa channels by N-arachidonoyl serine.

In sympathetic neurons, ARA-S has been demonstrated to augment N-type Ca²⁺ channel currents.[7][8] This effect is rapid, reversible, and voltage-dependent, resulting from a hyperpolarizing shift in the channel's activation curve.[7][8] This modulation appears to be independent of G-protein-coupled receptors.[7][8]

N_type_Ca_Channel_Modulation ARAS N-arachidonoyl serine N_type_Ca_Channel N-type Ca²⁺ Channel ARAS->N_type_Ca_Channel Direct Modulation Activation_Curve_Shift Hyperpolarizing shift in activation curve N_type_Ca_Channel->Activation_Curve_Shift Ca_Influx Augmented Ca²⁺ Influx (at hyperpolarized potentials) Activation_Curve_Shift->Ca_Influx Neuronal_Excitability Modulation of Neuronal Excitability Ca_Influx->Neuronal_Excitability

Modulation of N-type Ca²⁺ channels by N-arachidonoyl serine.

Experimental Workflows

The following diagram illustrates a typical workflow for the investigation of ARA-S's biological activity, from isolation to functional characterization.

Experimental_Workflow Tissue_Source Biological Tissue (e.g., Bovine Brain) Extraction_Purification Extraction & Purification (LLE, CC, HPLC) Tissue_Source->Extraction_Purification Structural_ID Structural Identification (MS, NMR) Extraction_Purification->Structural_ID Quantification Quantification (LC-MS/MS) Extraction_Purification->Quantification In_Vitro_Assays In Vitro Functional Assays Structural_ID->In_Vitro_Assays Quantification->In_Vitro_Assays Receptor_Binding Receptor Binding Assays (e.g., CB1, CB2, GPR55) In_Vitro_Assays->Receptor_Binding Cell_Signaling Cell Signaling Assays (e.g., ERK/Akt Phosphorylation) In_Vitro_Assays->Cell_Signaling Electrophysiology Electrophysiology (e.g., Patch Clamp on Ion Channels) In_Vitro_Assays->Electrophysiology Data_Analysis Data Analysis & Interpretation Receptor_Binding->Data_Analysis Cell_Signaling->Data_Analysis Electrophysiology->Data_Analysis

General experimental workflow for ARA-S research.

Conclusion

N-arachidonoyl serine represents a fascinating expansion of the endocannabinoid system and the broader field of lipid signaling. Its discovery and subsequent characterization have revealed a molecule with a distinct pharmacological profile, acting through non-classical pathways to exert its physiological effects. The detailed methodologies and quantitative data presented in this whitepaper provide a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of ARA-S and its signaling pathways. Future investigations into its biosynthesis, degradation, and the precise molecular interactions with its targets will undoubtedly unveil new avenues for pharmacological intervention in a variety of disease states.

References

The Structural Elucidation of N-arachidonoyl Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl L-serine (ARA-S) is an endogenous lipoamino acid first isolated from the bovine brain.[1][2] Structurally similar to the endocannabinoid anandamide, ARA-S is considered an endocannabinoid-like molecule.[3] It exhibits a unique pharmacological profile, interacting weakly with the classical cannabinoid receptors CB1 and CB2.[2][4] Instead, it exerts its biological effects, including vasodilation and neuroprotection, through alternative signaling pathways, potentially involving a putative novel cannabinoid-type receptor.[2][5] This technical guide provides an in-depth overview of the core methodologies and analytical techniques employed in the structure elucidation of N-arachidonoyl serine, presenting key quantitative data and experimental protocols for the scientific community.

Isolation and Synthesis

Isolation from Bovine Brain

The initial identification of ARA-S involved its isolation from bovine brain tissue. The extraction procedure, as outlined in the literature, is a multi-step process designed to separate lipid-soluble compounds.

Experimental Protocol: Isolation of N-arachidonoyl Serine

  • Tissue Homogenization: Bovine brain tissue is homogenized in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol, to extract a broad range of lipids.

  • Lipid Extraction: A biphasic extraction is performed by adding water to the homogenate, leading to the separation of a lipid-rich organic phase.

  • Chromatographic Fractionation: The crude lipid extract is subjected to successive chromatographic steps to purify ARA-S. This often involves:

    • Silica (B1680970) Gel Chromatography: The extract is passed through a silica gel column, and fractions are eluted with solvent gradients of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, with monitoring at a wavelength of approximately 205 nm.[6]

Chemical Synthesis

The definitive structural confirmation of naturally occurring ARA-S was achieved by comparison with a synthetically produced standard. The synthesis involves the coupling of arachidonic acid with L-serine.

Experimental Protocol: Synthesis of N-arachidonoyl L-serine

A common synthetic route involves the activation of the carboxyl group of arachidonic acid, followed by its reaction with the amino group of L-serine. Protecting groups may be employed for the hydroxyl and carboxyl groups of serine to ensure specific amide bond formation. The final deprotection step yields N-arachidonoyl L-serine. The synthetic product is then purified using chromatographic techniques.

Structural Characterization

The precise chemical structure of N-arachidonoyl serine was elucidated using a combination of mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry was instrumental in determining the molecular weight and elemental composition of ARA-S.

High-Resolution Mass Spectrometry (HRMS): High-resolution electron impact mass spectrometry of the di-trimethylsilyl (di-TMS) derivative of the isolated compound provided a molecular ion peak corresponding to an elemental composition of C₂₃H₃₇NO₄.[6] This established the molecular weight of the underivatized ARA-S to be 391.5 g/mol .[6][7]

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the protonated molecule ([M+H]⁺) reveals characteristic product ions.

Table 1: Mass Spectrometric Data for N-arachidonoyl Serine

ParameterValueReference
Molecular Formula C₂₃H₃₇NO₄[6][7]
Molecular Weight 391.5 g/mol [6][7]
HRMS (di-TMS derivative) [M]⁺ 535.3501 m/z[1]
MS/MS Precursor Ion [M+H]⁺ 392.2795 m/z[4]
Major MS/MS Fragment Ions 374.2, 287.2, 269.2 m/z[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The sample (either the purified natural product or the synthetic standard) is derivatized to increase its volatility for GC analysis. A common method is silylation using N,O-bis(trimethyl-silyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) ethers.[1]

  • Gas Chromatography: The derivatized sample is injected into a GC system equipped with a suitable capillary column (e.g., a 5% phenyl/95% dimethylpolysiloxane column).[2] A temperature gradient is used to separate the components of the mixture.

  • Mass Spectrometry: The eluting compounds are introduced into the mass spectrometer, which is operated in electron impact (EI) ionization mode. The resulting mass spectra are recorded. The identity of ARA-S is confirmed by comparing the retention time and mass spectrum of the natural product with that of the synthetic standard.[2]

Chromatographic Analysis

Chromatographic techniques were essential for both the purification of ARA-S and the determination of its stereochemistry.

High-Performance Liquid Chromatography (HPLC): HPLC was used for the final purification of ARA-S. The retention time of the natural compound was matched with that of the synthetic standard.[6]

Chiral HPLC: To establish the stereochemistry of the serine moiety, the methyl ester of ARA-S was analyzed on a chiral HPLC column. The natural product co-eluted with the synthetic N-arachidonoyl L-serine methyl ester, confirming the L-configuration.[1][6]

Table 2: Chromatographic Data for N-arachidonoyl Serine Derivatives

Analytical MethodDerivativeRetention TimeReference
GC-MS di-TMS-ARA-S~17.32 min[1]
Chiral HPLC ARA-S methyl ester (L-enantiomer)26.7 min[1][6]
Chiral HPLC ARA-S methyl ester (D-enantiomer)18.3 min[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. The primary literature reporting the structure elucidation of ARA-S states that the NMR spectral data for the synthetic N-arachidonoyl L-serine methyl ester is available in the supporting information of the publication.[1][6] However, this supplementary data was not publicly accessible at the time of this guide's compilation.

Experimental Workflows and Signaling Pathways

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow employed in the structure elucidation of N-arachidonoyl serine.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_synthesis Chemical Synthesis cluster_characterization Structural Characterization cluster_conclusion Conclusion bovine_brain Bovine Brain Tissue homogenization Homogenization & Lipid Extraction bovine_brain->homogenization crude_extract Crude Lipid Extract homogenization->crude_extract silica_chrom Silica Gel Chromatography crude_extract->silica_chrom hplc HPLC Purification silica_chrom->hplc pure_aras Pure Natural ARA-S hplc->pure_aras ms Mass Spectrometry pure_aras->ms Molecular Weight & Formula gc_ms GC-MS pure_aras->gc_ms Retention Time & Spectrum chiral_hplc Chiral HPLC pure_aras->chiral_hplc Stereochemistry arachidonic_acid Arachidonic Acid synthesis Chemical Synthesis arachidonic_acid->synthesis l_serine L-Serine l_serine->synthesis synthetic_aras Synthetic ARA-S synthesis->synthetic_aras synthetic_aras->ms synthetic_aras->gc_ms synthetic_aras->chiral_hplc nmr NMR Spectroscopy synthetic_aras->nmr Structural Confirmation structure_elucidated Structure Elucidated ms->structure_elucidated gc_ms->structure_elucidated chiral_hplc->structure_elucidated nmr->structure_elucidated

Caption: Workflow for the structure elucidation of N-arachidonoyl serine.

Signaling Pathway of N-arachidonoyl Serine

While ARA-S has weak affinity for CB1 and CB2 receptors, it has been shown to activate downstream signaling cascades in endothelial cells, contributing to its vasodilatory effects.

aras_signaling_pathway aras N-arachidonoyl Serine (ARA-S) receptor Putative Receptor (Gi/Go-coupled) aras->receptor pi3k PI3K receptor->pi3k activates mapk_pathway MAP Kinase Pathway receptor->mapk_pathway activates akt Akt (Protein Kinase B) pi3k->akt activates vasodilation Vasodilation & other cellular responses akt->vasodilation leads to p44_42_mapk p44/42 MAPK (ERK1/2) mapk_pathway->p44_42_mapk activates p44_42_mapk->vasodilation leads to

References

Endogenous Sources of Arachidonoyl Serinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl L-serine (ARA-S), an endocannabinoid-like lipid amide, has been identified as an endogenous constituent in the mammalian brain. While its biological functions, including vasodilation and angiogenesis, are beginning to be understood, the precise enzymatic pathways governing its endogenous synthesis remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of the endogenous sources of Arachidonoyl Serinol, detailing hypothesized biosynthetic pathways, quantitative data on its tissue levels, and detailed experimental protocols for its extraction and quantification. Furthermore, it explores the known signaling activities of this molecule, offering a valuable resource for researchers in the fields of endocannabinoid biology, lipid signaling, and drug discovery.

Endogenous Occurrence and Biosynthetic Pathways

This compound, specifically the N-arachidonoyl L-serine enantiomer, has been isolated and structurally characterized from bovine brain tissue, confirming its status as an endogenous lipid mediator[1][2][3]. Although a definitive biosynthetic pathway has yet to be fully elucidated, several plausible routes have been proposed based on analogies to other N-acyl amides and in vitro enzymatic studies.

Hypothesized Biosynthesis via N-Acyl-Phosphatidylserine (N-Acyl-PS)

The most prominent hypothesis for ARA-S biosynthesis mirrors the well-established pathway for anandamide (B1667382) synthesis. This proposed pathway involves two key enzymatic steps:

  • Formation of N-Arachidonoyl-Phosphatidylserine (NAPS): An N-acyltransferase (NAT) enzyme catalyzes the transfer of an arachidonoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylserine (B164497) (PS).

  • Cleavage to form N-Arachidonoyl L-serine: A phospholipase D (PLD)-type enzyme cleaves the NAPS molecule, releasing N-Arachidonoyl L-serine and phosphatidic acid (PA)[4].

Hypothesized Biosynthesis of this compound via N-Acyl-Phosphatidylserine PC Phosphatidylcholine (with Arachidonic Acid at sn-1) NAT N-Acyltransferase (NAT) PC->NAT Arachidonoyl Group Donor PS Phosphatidylserine (PS) PS->NAT NAPS N-Arachidonoyl- Phosphatidylserine (NAPS) NAT->NAPS Acyl Transfer LPC Lysophosphatidylcholine NAT->LPC PLD Phospholipase D (PLD)-type enzyme NAPS->PLD AASer N-Arachidonoyl L-Serine (ARA-S) PLD->AASer Hydrolysis PA Phosphatidic Acid (PA) PLD->PA

Hypothesized Biosynthesis of ARA-S via N-Acyl-PS.
Alternative Biosynthetic Routes

In addition to the N-Acyl-PS pathway, in vitro evidence suggests other enzymes may contribute to ARA-S synthesis:

  • Cytochrome c-mediated Synthesis: Under oxidative stress conditions, mitochondrial cytochrome c has been shown to catalyze the formation of N-arachidonoyl serine from arachidonoyl-CoA and L-serine in vitro[5]. This suggests a potential for ARA-S synthesis in response to cellular stress or mitochondrial signaling events.

  • Fatty Acid Amide Hydrolase (FAAH) Reverse Activity: FAAH, the primary degrading enzyme for anandamide, has been demonstrated to act bidirectionally. It can catalyze the synthesis of N-acyl amino acids, including ARA-S, from free fatty acids and amino acids, particularly in intracellular compartments[6]. This suggests a potential for intracellular synthesis and regulation of ARA-S levels by FAAH.

Alternative Biosynthetic Pathways for this compound cluster_0 Cytochrome c-Mediated Synthesis cluster_1 FAAH-Mediated Synthesis (Reverse Hydrolysis) ArachidonoylCoA Arachidonoyl-CoA CytC Cytochrome c (+ H2O2) ArachidonoylCoA->CytC Serine_c L-Serine Serine_c->CytC AASer_c N-Arachidonoyl L-Serine CytC->AASer_c Condensation CoA_c CoA CytC->CoA_c ArachidonicAcid Arachidonic Acid FAAH Fatty Acid Amide Hydrolase (FAAH) ArachidonicAcid->FAAH Serine_f L-Serine Serine_f->FAAH AASer_f N-Arachidonoyl L-Serine FAAH->AASer_f Condensation H2O_f H2O FAAH->H2O_f

Alternative Biosynthetic Pathways for ARA-S.

Quantitative Analysis of Endogenous this compound

The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the quantification of ARA-S in biological tissues. These studies provide crucial insights into the physiological concentrations of this lipid mediator.

AnalyteTissueSpeciesConcentration (pmol/g tissue)Analytical MethodReference
N-Arachidonoyl Serine (NASer)Brain (cortical hemispheres)Mouse3.1 ± 0.5LC-MS/MS[7]
N-Arachidonoyl Serine (NASer)Brain (after FAAH inhibition with URB 597)MouseDose-dependent increaseLC-MS/MS[7]

Experimental Protocols

Extraction and Purification of N-Arachidonoyl L-Serine from Brain Tissue

This protocol is adapted from the method used for the initial isolation of ARA-S from bovine brain[1].

  • Homogenization: Homogenize fresh brain tissue (e.g., 1.5 kg) in a solvent mixture of chloroform/methanol (B129727)/water (1:1:0.5, v/v/v).

  • Centrifugation: Centrifuge the homogenate at 7,500 x g for 20 minutes at 4°C.

  • Phase Separation: Filter any non-miscible residues and separate the organic (lower) layer from the aqueous (upper) layer.

  • Drying: Evaporate the organic layer to dryness under reduced pressure.

  • Methanol Extraction: Redissolve the dry extract in methanol, filter to remove any precipitates, and evaporate the methanol to dryness to yield a crude lipid extract.

  • Further Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Quantitative Analysis of N-Arachidonoyl L-Serine by LC-MS/MS

This protocol is based on a validated method for the quantification of N-arachidonoyl amino acids in mouse brain[7].

  • Sample Preparation:

    • Homogenization: Homogenize brain tissue samples on ice in a cold mixture of 1:1 methanol/acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated ARA-S or a structurally similar N-acyl amino acid).

    • Centrifugation: Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C.

    • Supernatant Collection: Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Resuspend the dried extract in a suitable solvent (e.g., 200 µL of 70:30 water/methanol).

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge with 1.0 mL of methanol.

    • Equilibrate the cartridge with 1.0 mL of water.

    • Load the reconstituted sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the N-acyl amino acids with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the LC mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution profile, typically using mobile phases consisting of water and acetonitrile or methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for ARA-S and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow for Quantification of this compound Tissue Brain Tissue Sample Homogenization Homogenization (Methanol/Acetonitrile + IS) Tissue->Homogenization Centrifugation1 Centrifugation (14,000 x g, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation1 Evaporation to Dryness Supernatant->Evaporation1 Reconstitution1 Reconstitution (e.g., 70:30 Water/Methanol) Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Reconstitution1->SPE Elution Elution SPE->Elution Evaporation2 Evaporation to Dryness Elution->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution2->LCMS Data Quantification LCMS->Data

Workflow for ARA-S Quantification.

Signaling and Biological Functions

This compound exhibits a distinct pharmacological profile compared to the classical endocannabinoids, anandamide and 2-arachidonoylglycerol (B1664049).

  • Receptor Interactions: ARA-S has a very low affinity for the canonical cannabinoid receptors, CB1 and CB2[1][3][8]. It has been proposed as a potential endogenous ligand for the orphan G protein-coupled receptor GPR55, through which it may mediate some of its pro-angiogenic effects[8][9].

  • Enzyme Inhibition: ARA-S is an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide[10][11][12][13]. This inhibition leads to an increase in the endogenous levels of other FAAH substrates, suggesting that some of the biological effects of ARA-S could be indirect.

  • Ion Channel Modulation: ARA-S has been shown to directly modulate the activity of certain ion channels. It can enhance the activity of N-type calcium channels[14][15] and is an activator of large conductance Ca2+-activated K+ (BK) channels[16].

  • Physiological Effects: The known physiological effects of ARA-S include endothelium-dependent vasodilation[1][2][3][17] and the promotion of angiogenesis[9].

Signaling Interactions of this compound AASer N-Arachidonoyl L-Serine (ARA-S) FAAH FAAH AASer->FAAH Inhibition GPR55 GPR55 AASer->GPR55 Activation (?) NTypeCa N-type Ca2+ Channels AASer->NTypeCa Modulation BKCa BKCa Channels AASer->BKCa Activation CB1CB2 CB1 / CB2 Receptors AASer->CB1CB2 Weak Interaction Anandamide Anandamide (AEA) Levels FAAH->Anandamide Degradation Angiogenesis Angiogenesis GPR55->Angiogenesis Vasodilation Vasodilation BKCa->Vasodilation

Signaling Interactions of ARA-S.

Conclusion

N-Arachidonoyl L-serine is an emerging endogenous lipid mediator with a unique pharmacological profile that distinguishes it from classical endocannabinoids. While its biosynthetic pathways are not yet fully resolved, the hypothesized routes provide a strong foundation for future research. The availability of quantitative methods and extraction protocols will be instrumental in further delineating its physiological and pathological roles. For drug development professionals, the multifaceted signaling of ARA-S, including its potential as a GPR55 agonist and FAAH inhibitor, presents novel opportunities for therapeutic intervention in cardiovascular and inflammatory diseases. Continued investigation into the enzymes responsible for its synthesis and degradation will be critical for a complete understanding of this intriguing signaling molecule.

References

An In-depth Technical Guide to the Biosynthesis and Biological Activity of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol is an endocannabinoid-like lipid molecule that has garnered interest for its unique biological activities, distinct from classical cannabinoids. While a dedicated and fully elucidated biosynthetic pathway remains to be discovered, current research points towards potential enzymatic routes for its formation. This technical guide provides a comprehensive overview of the putative biosynthesis of this compound, detailing the synthesis of its precursors and a plausible enzymatic mechanism for its formation. Furthermore, this guide outlines its known signaling pathways, presents quantitative data on its biological effects, and provides detailed experimental protocols for key assays cited in the literature.

Introduction

This compound is a fascinating lipoamino acid that is structurally analogous to the well-known endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG).[1][2] It is characterized by the replacement of the sn-2 oxygen in the glycerol backbone of 2-AG with a nitrogen atom, a modification that significantly increases its stability.[1][2] Despite this structural similarity, this compound exhibits a distinct pharmacological profile, most notably its very weak affinity for the cannabinoid receptors CB1 and CB2.[3][4][5] It has been isolated from bovine brain, suggesting an endogenous role in the central nervous system.[3][4][5] Its biological effects, including vasodilation and modulation of ion channels, point towards a potential role in cardiovascular regulation and neuronal signaling.[2][3][6] This guide will delve into the current understanding of how this molecule may be synthesized in biological systems and its downstream effects.

Putative Biosynthesis of this compound

A complete and dedicated biosynthetic pathway for this compound has not yet been fully elucidated. However, based on the known biosynthesis of structurally similar N-acyl amino acids, a putative pathway can be proposed. The biosynthesis can be conceptually broken down into the formation of its two precursors, Arachidonic Acid and Serinol, followed by their condensation.

Precursor Biosynthesis

Arachidonic Acid: Arachidonic acid is a polyunsaturated omega-6 fatty acid that is typically stored in cell membranes as a component of phospholipids. Its release is catalyzed by phospholipase A2 (PLA2) enzymes, which hydrolyze the ester bond at the sn-2 position of membrane phospholipids. This process is often initiated by various cellular stimuli.

Serinol: The biosynthesis of serinol (2-amino-1,3-propanediol) can occur through several enzymatic routes. One such pathway involves the enzyme amino alcohol dehydrogenase (AMDH), which catalyzes the reversible dehydrogenation of serinol to dihydroxyacetone (DHA) and ammonium.[7]

Putative N-Acylation of Serinol

The final step in the biosynthesis of this compound is the N-acylation of serinol with arachidonic acid. While the specific enzyme responsible for this reaction with serinol as a substrate has not been definitively identified, research on the biosynthesis of the closely related N-arachidonoyl serine provides a strong candidate mechanism.

In vitro studies have demonstrated that cytochrome c can catalyze the formation of N-arachidonoyl serine from arachidonoyl-CoA and serine in the presence of hydrogen peroxide.[1][8] This reaction exhibits Michaelis-Menten kinetics and proceeds optimally at physiological temperature and pH.[1] It is plausible that a similar cytochrome c-mediated mechanism, or the action of a yet-to-be-identified N-acyltransferase, could facilitate the condensation of an activated form of arachidonic acid (such as arachidonoyl-CoA) with serinol to form this compound.

Putative this compound Biosynthesis cluster_precursors Precursor Synthesis cluster_acylation Putative N-Acylation Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA Acyl-CoA Synthetase Serinol Serinol Arachidonoyl_Serinol This compound Serinol->Arachidonoyl_Serinol Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Serinol AMDH Arachidonoyl_CoA->Arachidonoyl_Serinol Cytochrome c (putative) or N-Acyltransferase

A diagram illustrating the putative biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

This compound interacts with several signaling pathways, primarily impacting the cardiovascular and nervous systems.

Vasodilation

N-arachidonoyl L-serine (ARA-S) has been shown to induce endothelium-dependent vasodilation in rat mesenteric arteries and aorta.[3][4][5] This effect is thought to be mediated, at least in part, by a Gi/Go-coupled receptor that is distinct from CB1 and CB2 receptors.[3] The vasodilatory action is also linked to the activation of large conductance Ca2+-activated K+ (BKCa) channels.[2]

Ion Channel Modulation

ARA-S directly modulates the activity of N-type Ca2+ channels (CaV2.2) in rat sympathetic neurons.[6][9] It causes a hyperpolarizing shift in the activation curve of these channels, leading to an enhancement of Ca2+ current, particularly at more negative membrane potentials.[6][9] This action appears to be independent of G-protein-coupled receptors.[6][9]

MAP Kinase and Akt Signaling

In human umbilical vein endothelial cells (HUVEC), ARA-S stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt).[3][4][5] This signaling cascade is sensitive to pertussis toxin, further supporting the involvement of a Gi/Go-coupled receptor.[3]

Arachidonoyl_Serinol_Signaling cluster_vasodilation Vasodilation Pathway cluster_neuronal Neuronal Signaling cluster_intracellular Intracellular Signaling (Endothelial Cells) Arachidonoyl_Serinol This compound GPCR Putative G(i/o)-coupled Receptor Arachidonoyl_Serinol->GPCR N_type_Ca_Channel N-type Ca2+ Channel Arachidonoyl_Serinol->N_type_Ca_Channel Direct Modulation GPCR2 Putative G(i/o)-coupled Receptor Arachidonoyl_Serinol->GPCR2 BKCa BKCa Channel Activation GPCR->BKCa Vasodilation Vasodilation BKCa->Vasodilation Ca_Influx Enhanced Ca2+ Influx N_type_Ca_Channel->Ca_Influx PI3K PI3K GPCR2->PI3K MAPK MAPK Phosphorylation GPCR2->MAPK Akt Akt Phosphorylation PI3K->Akt Cellular_Response Cellular Response Akt->Cellular_Response MAPK->Cellular_Response

Signaling pathways activated by this compound.

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of N-arachidonoyl L-serine (ARA-S).

Table 1: Vasodilatory Effects of N-arachidonoyl L-serine

PreparationConditionParameterValueReference
Rat Mesenteric ArteriesWith EndotheliumpEC504.9 ± 0.1[10]
Rat Mesenteric ArteriesWith EndotheliumMax Relaxation (30 µM)84 ± 6%[10]

Table 2: Receptor Binding Affinity of N-arachidonoyl L-serine

ReceptorBinding AffinityCommentsReference
Cannabinoid CB1Very weak<1% of anandamide's potency[4]
Cannabinoid CB2No significant binding[4]
Vanilloid TRPV1No significant binding[4]

Table 3: Effects on N-type Ca2+ Channels

ParameterEffectConcentrationReference
ICa AmplitudeRapid and reversible enhancement10 µM[6]
Activation CurveHyperpolarizing shift10 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Isolation of N-arachidonoyl L-serine from Bovine Brain

This protocol is adapted from Milman et al. (2006).[3]

  • Homogenization: Homogenize fresh bovine brain tissue (approx. 1.5 kg) in a chloroform/methanol/water solution (1:1:0.5).

  • Centrifugation: Centrifuge the homogenate at 7,500 x g for 20 minutes at 4°C.

  • Extraction: Filter any non-miscible residues. Separate the organic layer from the aqueous layer and evaporate the organic layer to dryness.

  • Methanol Wash: Redissolve the dry organic extract in methanol, filter, and evaporate to dryness to obtain "extract A".

  • Purification: Further purify "extract A" using high-performance liquid chromatography (HPLC) to isolate N-arachidonoyl L-serine.

Isolation_Workflow Start Bovine Brain Tissue Homogenization Homogenize in Chloroform/Methanol/Water Start->Homogenization Centrifugation Centrifuge at 7,500 x g Homogenization->Centrifugation Extraction Separate and Evaporate Organic Layer Centrifugation->Extraction Methanol_Wash Redissolve in Methanol, Filter, and Evaporate Extraction->Methanol_Wash Purification HPLC Purification Methanol_Wash->Purification End Isolated N-arachidonoyl L-serine Purification->End

Workflow for the isolation of N-arachidonoyl L-serine from brain tissue.

Vasomotor Response Assay in Rat Isolated Mesenteric Arteries

This protocol is based on the methodology described by Godlewski et al. (2009).[2]

  • Preparation: Isolate third-order segments of mesenteric arteries (200–300 µm in diameter) from male Sprague-Dawley rats and mount them in a wire myograph.

  • Pre-contraction: Pre-contract the vessels with 5 µM phenylephrine (B352888) or 60 mM KCl.

  • Endothelium Integrity Check: Verify the functional integrity of the endothelium by observing >90% relaxation in response to 10 µM acetylcholine.

  • Concentration-Response Curve: Construct concentration-response curves by cumulative addition of N-arachidonoyl L-serine to the pre-contracted vessels.

  • Data Analysis: Analyze the resulting data to determine parameters such as pEC50 and maximum relaxation.

Whole-Cell Patch Clamp of N-type Ca2+ Channels

This protocol is adapted from Guo et al. (2008).[6]

  • Cell Preparation: Dissociate sympathetic ganglion neurons from rats.

  • Electrophysiology Setup: Use the whole-cell patch-clamp technique to voltage-clamp the neurons.

  • Recording Solutions:

    • External Solution (in mM): 140 methanesulfonic acid, 145 tetraethylammonium (B1195904) hydroxide, 10 HEPES, 10 glucose, and 10 CaCl2, 0.0003 tetrodotoxin, pH 7.4.

    • Pipette Solution (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium hydroxide, 11 EGTA, 10 HEPES, 10 sucrose, 10 HCl, 1 CaCl2, 4 MgATP, 0.3 Na2GTP, and 14 Tris creatine (B1669601) phosphate, pH 7.2.

  • Current Evocation: Evoke Ca2+ currents with a 25-ms test pulse to -10 mV from a holding potential of -80 mV.

  • Drug Application: Apply N-arachidonoyl L-serine to the bath and record the changes in Ca2+ current amplitude and kinetics.

Western Blotting for MAP Kinase and Akt Phosphorylation

This protocol is based on the methods described by Milman et al. (2006).[3]

  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVEC) and treat them with 1 µM N-arachidonoyl L-serine for 30 minutes.

  • Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt and phosphorylated p44/42 MAP kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Conclusion

This compound is an emerging endocannabinoid-like molecule with significant biological activities that are distinct from classical cannabinoids. While its complete biosynthetic pathway is still under investigation, the potential for its formation via cytochrome c or other N-acyltransferases provides a foundation for future research. Its ability to modulate vascular tone and neuronal ion channels through novel receptor systems highlights its potential as a target for the development of new therapeutic agents. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are interested in further exploring the biology of this unique lipid mediator.

References

An In-depth Technical Guide to the Physicochemical Properties of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol is a fascinating endocannabinoid-like lipid molecule that has garnered interest in the scientific community for its unique biological activities. As an analog of the well-known endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), it presents a distinct pharmacological profile, exhibiting weak interactions with the canonical cannabinoid receptors CB1 and CB2, while showing potent effects on other signaling pathways.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its known signaling mechanisms. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data for this compound is limited, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.

General Properties
PropertyValueSource
Common Name This compound-
IUPAC Name N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide-
CAS Number 183718-70-9[2]
Molecular Formula C23H39NO3[2]
Molecular Weight 377.6 g/mol [2]
Appearance A solution in ethanol (B145695) (commercially available form)[2]
Predicted Physicochemical Data

Quantitative data for several key physicochemical parameters have been predicted using computational models. These values offer valuable insights into the behavior of this compound.

PropertyPredicted ValueSource
pKa (Strongest Acidic) 13.82ChemAxon
pKa (Strongest Basic) -0.27ChemAxon
logP 4.68 - 5.35ChemAxon, ALOGPS
Water Solubility 0.0023 g/LALOGPS
Polar Surface Area 69.56 ŲChemAxon
Rotatable Bond Count 17ChemAxon
Hydrogen Bond Donors 3ChemAxon
Hydrogen Bond Acceptors 3ChemAxon
Solubility

Experimental solubility data is available for this compound in various organic solvents, indicating its lipophilic nature.

SolventSolubilitySource
Dimethylformamide (DMF) 20 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO) 10 mg/mL[2]
Ethanol 30 mg/mL[2]
Ethanol:PBS (pH 7.2) (2:1) 1 mg/mL[2]
Thermal Properties
CompoundMelting Point (°C)Boiling Point (°C)
Serinol 52-55277
N-Palmitoyl Serinol Not availableNot available
N-Stearoyl Serinol Not availableNot available

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar N-acyl lipids.

Synthesis of this compound

This protocol describes a general method for the N-acylation of serinol with arachidonyl chloride.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve serinol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of arachidonyl chloride (1 equivalent) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Serinol Serinol ReactionVessel Reaction at 0°C to RT (Inert Atmosphere) Serinol->ReactionVessel ArachidonylChloride Arachidonyl Chloride ArachidonylChloride->ReactionVessel TEA Triethylamine (Base) TEA->ReactionVessel DCM Anhydrous DCM (Solvent) DCM->ReactionVessel Quenching Quench with NH4Cl (aq) ReactionVessel->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration CrudeProduct Crude this compound Concentration->CrudeProduct

A schematic representation of the synthetic workflow for this compound.
Purification

The crude this compound can be purified using silica (B1680970) gel column chromatography.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane:ethyl acetate 9:1).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the presence of the arachidonoyl chain and the serinol backbone.

Signaling Pathways

This compound's biological effects are mediated through complex signaling pathways. While it is a weak agonist for the classical cannabinoid receptors, its primary actions appear to be through a putative novel endothelial G-protein coupled receptor, leading to the activation of downstream kinase cascades.

Interaction with Cannabinoid Receptors

Studies have shown that this compound has a significantly lower affinity for CB1 and CB2 receptors compared to 2-AG.[1] This suggests that the canonical cannabinoid signaling pathway is not the primary route for its biological activity.

Putative Endothelial Receptor and Downstream Signaling

Evidence suggests that this compound acts as an agonist at a novel, yet to be fully characterized, G-protein coupled receptor located in the endothelium.[1] Activation of this receptor is thought to initiate a signaling cascade that involves the phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt).[1] This pathway is crucial in mediating cellular processes such as cell proliferation, survival, and vasodilation.

Signaling Pathway of this compound:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS This compound Receptor Putative Endothelial G-Protein Coupled Receptor AS->Receptor G_protein G-Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Raf Raf PKC->Raf activates Akt_inactive Akt (inactive) PI3K->Akt_inactive phosphorylates Akt_active p-Akt (active) Akt_inactive->Akt_active Transcription Gene Transcription (Cell Proliferation, Survival, Vasodilation) Akt_active->Transcription MEK MEK Raf->MEK phosphorylates MAPK_inactive MAPK (inactive) MEK->MAPK_inactive phosphorylates MAPK_active p-MAPK (active) MAPK_inactive->MAPK_active MAPK_active->Transcription

Proposed signaling pathway for this compound.

Conclusion

This compound is a structurally and functionally distinct endocannabinoid-like molecule with significant potential for further investigation. Its unique physicochemical properties and signaling mechanisms, particularly its interaction with a putative novel endothelial receptor and subsequent activation of the MAPK and Akt pathways, set it apart from other endocannabinoids. This technical guide provides a foundational understanding of this compound, offering valuable data and protocols to facilitate future research into its physiological roles and therapeutic potential. Further studies are warranted to fully elucidate its biological functions and to explore its promise as a novel therapeutic agent.

References

Arachidonoyl Serinol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Arachidonoyl Serinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-arachidonoyl-l-serine (ARA-S), is an endogenous endocannabinoid-like lipid that was first isolated from bovine brain.[1][2] It is a structural analogue of the well-characterized endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), with the sn-2 oxygen in the glycerol (B35011) moiety of 2-AG being replaced by a nitrogen atom.[3][4] While structurally similar to endocannabinoids, this compound exhibits a unique pharmacological profile, interacting with multiple targets within and outside the classical endocannabinoid system. Its multifaceted mechanism of action, encompassing enzyme inhibition, receptor modulation, and direct effects on ion channels, makes it a molecule of significant interest for therapeutic development. This guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its key signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the interaction of this compound with its various molecular targets.

Target Enzyme/Receptor/ChannelParameterValueSpecies/SystemReference
Monoacylglycerol Lipase (B570770) (MAGL)IC5073 µMRat Brain Cytosol ([3H]2-oleoylglycerol hydrolysis)[5]
Fatty Acid Amide Hydrolase (FAAH)IC50~70 µMRat Brain Membranes ([3H]anandamide hydrolysis)[5][6]
Cannabinoid Receptor 1 (CB1)ActivityWeak Agonist (at least a log less potent than 2-AG)CHO cells expressing CB1[4][5]
Binding AffinityVery Weak (<1% of anandamide's potency)Not Specified[1][2]
Cannabinoid Receptor 2 (CB2)Binding AffinityNo significant bindingNot Specified[1][2]
Transient Receptor Potential Vanilloid 1 (TRPV1)Binding AffinityNo significant bindingNot Specified[1][2][7]
Large Conductance Ca2+-activated K+ (BKCa) ChannelpEC505.63 (L-enantiomer), 5.32 (D-enantiomer)HEK 293 cells expressing human BKCa α-subunit[7]
Small Mesenteric Arteries (Vasorelaxation)pEC505.49 (intact), 5.14 (denuded)Rat[7]
Small Mesenteric Arteries (Contraction with KCl)pEC505.48 (intact), 4.82 (denuded)Rat[7]

Core Mechanisms of Action

The mechanism of action of this compound is complex, involving the inhibition of key enzymes in the endocannabinoid system, weak interactions with cannabinoid receptors, and direct modulation of ion channels.

Inhibition of Endocannabinoid Degrading Enzymes

This compound acts as an inhibitor of two major enzymes responsible for the degradation of endocannabinoids: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).[5]

  • Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-AG into arachidonic acid and glycerol.[8] this compound inhibits MAGL with an IC50 value of 73 μM, although it is a weaker inhibitor than 2-AG itself.[5] By inhibiting MAGL, this compound can potentially increase the levels of endogenous 2-AG, thereby enhancing endocannabinoid signaling.[9]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the main enzyme that degrades the endocannabinoid anandamide (B1667382) (AEA).[10][11] this compound also inhibits the hydrolysis of anandamide with an IC50 value of approximately 70 μM.[5][6] This dual inhibition of both major endocannabinoid-degrading enzymes is a notable characteristic of its mechanism.

cluster_0 Endocannabinoid Metabolism AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis AG2 2-Arachidonoylglycerol (2-AG) MAGL MAGL AG2->MAGL Hydrolysis Inactive_AEA Inactive Metabolites FAAH->Inactive_AEA Inactive_2AG Arachidonic Acid + Glycerol MAGL->Inactive_2AG ArachidonoylSerinol This compound ArachidonoylSerinol->FAAH ArachidonoylSerinol->MAGL

Figure 1. Inhibition of endocannabinoid degradation pathways by this compound.

Receptor and Ion Channel Interactions

This compound's interactions extend beyond enzyme inhibition to direct effects on cannabinoid receptors and other ion channels.

  • Cannabinoid Receptors (CB1 and CB2): It is considered a weak agonist at the CB1 receptor, with a potency at least ten times lower than that of 2-AG.[4] It binds very weakly to both CB1 and CB2 receptors.[1][2] This suggests that many of its physiological effects may occur through mechanisms independent of these classical cannabinoid receptors.

  • Putative Novel Cannabinoid Receptor (GPR55): Some of the effects of this compound, such as the stimulation of MAP kinase and Akt phosphorylation, parallel those of abnormal cannabidiol (B1668261) (Abn-CBD), a compound suggested to act on a novel, G-protein-coupled, non-CB1/CB2 receptor.[1][2] GPR55 has been suggested as a potential candidate receptor.[12]

  • Large Conductance Ca2+-Activated K+ (BKCa) Channels: this compound is an activator of BKCa channels.[7] This activation is likely responsible for its endothelium-independent vasorelaxant effects. The effect is not stereoselective, as both L- and D-enantiomers enhance the outward K+ current with similar potency.[7] The mechanism appears to be indirect, possibly involving modulation of membrane lipids, as the effect is lost after cholesterol depletion and restored upon its replenishment.[7]

  • N-Type Ca2+ Channels: In sympathetic neurons, this compound produces a rapid and reversible augmentation of N-type Ca2+ channel currents.[13][14] This effect is voltage-dependent and results from a hyperpolarizing shift in the channel's activation curve.[13] Importantly, this action appears to be independent of G-protein-coupled receptors.[13][14]

Downstream Signaling Pathways

This compound has been shown to modulate several key intracellular signaling cascades, particularly in the vascular endothelium.

  • MAP Kinase and Akt/PKB Pathway: It stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) in cultured endothelial cells.[1][2] These pathways are crucial for cell survival, proliferation, and angiogenesis.

  • Anti-inflammatory Effects: this compound suppresses the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in macrophages.[1][2] This effect is observed even in mice lacking CB1 or CB2 receptors, providing strong evidence for a mechanism of action independent of these receptors.[1]

ArachidonoylSerinol This compound GPR Putative Receptor (e.g., GPR55) ArachidonoylSerinol->GPR PLC PLC GPR->PLC PI3K PI3K GPR->PI3K MEK MEK PLC->MEK Akt Akt/PKB PI3K->Akt ERK p44/42 MAPK (ERK1/2) MEK->ERK Vasodilation Endothelium-Dependent Vasodilation ERK->Vasodilation Akt->Vasodilation CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Figure 2. Postulated downstream signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Enzyme Inhibition Assays (MAGL and FAAH)

This protocol is designed to determine the inhibitory potency (IC50) of this compound on MAGL and FAAH activity.

  • Source of Enzymes:

    • MAGL: Cytosolic fractions from rat brain homogenates are typically used.

    • FAAH: Membrane fractions (microsomes) from the same homogenates are used as the source for FAAH.

  • Substrates:

    • Radiolabeled substrates are used for sensitive detection. For MAGL, [3H]2-oleoylglycerol is a common choice. For FAAH, [3H]anandamide is used.

  • Procedure:

    • The enzyme preparation (cytosol for MAGL or membranes for FAAH) is pre-incubated for a set time (e.g., 10-15 minutes) at a physiological temperature (e.g., 37°C) with varying concentrations of this compound (or vehicle control).

    • The reaction is initiated by adding the radiolabeled substrate.

    • The mixture is incubated for a specific duration (e.g., 30 minutes) to allow for enzymatic hydrolysis.

    • The reaction is terminated, often by adding an organic solvent mixture (e.g., chloroform/methanol).

    • The hydrolyzed product (e.g., [3H]oleic acid or [3H]ethanolamine) is separated from the unhydrolyzed substrate using liquid-liquid extraction or chromatography.

    • The amount of radioactivity in the product phase is quantified using liquid scintillation counting.

    • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the data are fitted to a dose-response curve to determine the IC50 value.

cluster_workflow Workflow for Enzyme Inhibition Assay A Prepare Enzyme (MAGL or FAAH) B Pre-incubate Enzyme with This compound A->B C Add Radiolabeled Substrate B->C D Incubate at 37°C C->D E Terminate Reaction & Extract Product D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition & Determine IC50 F->G

References

An In-depth Technical Guide to the Arachidonoyl Serinol Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (ARA-S) is an endogenous endocannabinoid-like lipid signaling molecule that has garnered significant interest for its diverse physiological effects, despite its weak affinity for the classical cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the ARA-S signaling cascade, including its biosynthesis, degradation, and downstream signaling pathways. We present a consolidation of the current quantitative data to facilitate comparative analysis and provide detailed experimental protocols for key assays used to investigate this signaling pathway. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and concise understanding of the molecular mechanisms governed by this compound.

Introduction

N-arachidonoyl-L-serine (ARA-S) is a lipoamino acid structurally related to the well-characterized endocannabinoid, anandamide.[1][2] First isolated from bovine brain, ARA-S has emerged as a bioactive lipid with a distinct pharmacological profile.[1][2] Unlike classical endocannabinoids, ARA-S exhibits very low affinity for cannabinoid receptors CB1 and CB2, and no affinity for the transient receptor potential vanilloid 1 (TRPV1) channel.[3][4] This suggests that its biological activities are mediated through alternative signaling pathways.

Emerging evidence points to the orphan G protein-coupled receptor GPR55 and large-conductance calcium-activated potassium (BKCa) channels as potential targets for ARA-S.[4][5] Its ability to modulate key cellular processes such as vasodilation, angiogenesis, neuroprotection, and inflammation underscores its potential as a therapeutic target.[3][5][6] This guide aims to provide a detailed technical resource for researchers engaged in the study of ARA-S signaling.

Biosynthesis and Degradation of this compound

The metabolic pathways governing the synthesis and breakdown of ARA-S are crucial for regulating its signaling activity. While the specific enzymes responsible for its endogenous production and inactivation are still under active investigation, several potential pathways have been proposed based on studies of N-acyl amino acids (NAAAs).

Biosynthesis

The formation of ARA-S likely occurs through the enzymatic conjugation of arachidonic acid and L-serine. Two primary enzymatic pathways have been implicated in the synthesis of NAAAs, including ARA-S:

  • Cytochrome c-mediated Synthesis : The mitochondrial protein cytochrome c has been shown to catalyze the formation of N-arachidonoyl serine from arachidonoyl-CoA and L-serine in the presence of hydrogen peroxide.[7] This reaction follows Michaelis-Menten kinetics and is dependent on the +3 heme iron oxidation state of cytochrome c.[7]

  • Peptidase M20 Domain Containing 1 (PM20D1) : PM20D1 is a bidirectional enzyme capable of both synthesizing and hydrolyzing NAAAs.[5][6][8] It can catalyze the condensation of fatty acids and amino acids to generate NAAAs.[6] While its specific activity with arachidonic acid and serine to form ARA-S needs further characterization, it represents a plausible pathway for its biosynthesis.

  • Fatty Acid Amide Hydrolase (FAAH) - Reverse Reaction : FAAH, primarily known for its role in the degradation of endocannabinoids, can also operate in reverse to synthesize N-acyl amines.[2][9]

G Putative Biosynthesis of this compound cluster_precursors Precursors cluster_enzymes Enzymes cluster_product Product Arachidonoyl_CoA Arachidonoyl-CoA CytC Cytochrome c (+ H2O2) Arachidonoyl_CoA->CytC PM20D1 PM20D1 Arachidonoyl_CoA->PM20D1 FAAH_rev FAAH (reverse) Arachidonoyl_CoA->FAAH_rev Serine L-Serine Serine->CytC Serine->PM20D1 Serine->FAAH_rev ARAS This compound (ARA-S) CytC->ARAS PM20D1->ARAS FAAH_rev->ARAS

Figure 1: Putative biosynthetic pathways of this compound.

Degradation

The termination of ARA-S signaling is presumed to occur through enzymatic hydrolysis, breaking the amide bond to release arachidonic acid and L-serine. The primary enzymes implicated in the degradation of NAAAs are:

  • Fatty Acid Amide Hydrolase (FAAH) : FAAH is a serine hydrolase that plays a key role in the degradation of a variety of fatty acid amides.[9] It is considered a primary candidate for the hydrolysis of ARA-S.

  • Peptidase M20 Domain Containing 1 (PM20D1) : As a bidirectional enzyme, PM20D1 also possesses hydrolase activity and can break down NAAAs.[5]

G Putative Degradation of this compound cluster_substrate Substrate cluster_enzymes Enzymes cluster_products Products ARAS This compound (ARA-S) FAAH FAAH ARAS->FAAH PM20D1 PM20D1 ARAS->PM20D1 Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Serine L-Serine FAAH->Serine PM20D1->Arachidonic_Acid PM20D1->Serine

Figure 2: Putative degradation pathways of this compound.

Signaling Pathways of this compound

ARA-S exerts its biological effects through multiple signaling pathways, often independent of the classical cannabinoid receptors.

GPR55-Mediated Signaling

GPR55 is an orphan G protein-coupled receptor that has been proposed as a receptor for several endocannabinoid-like lipids, including ARA-S.[10] Activation of GPR55 by ARA-S is thought to initiate a signaling cascade involving Gq and G12/13 proteins, leading to the activation of RhoA and subsequent release of intracellular calcium from IP3-gated stores.[11] This pathway can ultimately lead to the activation of downstream transcription factors.

Direct Activation of BKCa Channels

ARA-S has been shown to directly activate large-conductance Ca2+-activated K+ (BKCa) channels.[4] This activation is independent of G proteins and protein kinases but is dependent on the presence of membrane cholesterol.[8] The activation of BKCa channels leads to potassium efflux and hyperpolarization of the cell membrane, which can contribute to its vasodilatory effects.

Downstream Kinase Activation

ARA-S stimulates the phosphorylation and activation of key intracellular kinases, including p44/42 mitogen-activated protein kinase (MAPK) and protein kinase B (Akt).[3][12] This activation is believed to be a downstream consequence of its interaction with cell surface receptors like GPR55 and contributes to its effects on cell proliferation, survival, and angiogenesis.[3][12]

G This compound Signaling Pathways cluster_gpr55 GPR55 Pathway cluster_bkca BKCa Channel cluster_downstream Downstream Kinases ARAS This compound (ARA-S) GPR55 GPR55 ARAS->GPR55 BKCa BKCa Channel ARAS->BKCa Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 PI3K PI3K GPR55->PI3K MAPK_pathway Ras/Raf/MEK GPR55->MAPK_pathway PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release RhoA RhoA G1213->RhoA K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt MAPK p44/42 MAPK MAPK_pathway->MAPK pMAPK p-p44/42 MAPK MAPK->pMAPK G LC-MS/MS Workflow for ARA-S Quantification start Tissue Homogenization extraction Lipid Extraction (e.g., Folch method) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification (using internal standard) lcms->quantification G Western Blot Workflow for p-MAPK/p-Akt cell_culture Cell Culture & Treatment (with ARA-S) lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-MAPK or p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis detection->analysis

References

An In-depth Technical Guide on the Physiological Role of N-arachidonoyl Serine (ARA-S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl serine (ARA-S) is an endogenous lipoamino acid, structurally analogous to the endocannabinoid anandamide (B1667382), that has emerged as a significant signaling molecule with a distinct pharmacological profile.[1][2] Isolated from bovine brain, ARA-S exhibits a range of physiological effects, including vasodilatory, neuroprotective, and pro-angiogenic activities.[2][3][4] Unlike classical endocannabinoids, ARA-S displays very weak affinity for the cannabinoid receptors CB1 and CB2, and the vanilloid receptor TRPV1, suggesting it primarily acts through alternative pathways.[1][2] This technical guide provides a comprehensive overview of the current understanding of ARA-S, focusing on its biosynthesis, degradation, molecular targets, and physiological roles. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this unique signaling molecule.

Introduction

The discovery of the endocannabinoid system has led to the identification of a diverse family of lipid signaling molecules. Among these, N-acyl amides constitute a significant class of bioactive lipids. N-arachidonoyl serine (ARA-S) is a noteworthy member of this family, first isolated from bovine brain.[2] Its chemical similarity to anandamide initially suggested a role within the endocannabinoid system; however, its pharmacological profile reveals a more complex and distinct mechanism of action.[1][2] This guide delves into the core physiological functions of ARA-S, its molecular interactions, and the experimental methodologies used to elucidate its biological significance.

Biosynthesis and Degradation

The metabolic pathways of ARA-S are crucial for regulating its endogenous levels and subsequent physiological effects.

Biosynthesis

The primary proposed pathway for the biosynthesis of ARA-S involves the enzyme cytochrome c.[5][6] This reaction utilizes arachidonoyl-CoA and L-serine as substrates. The synthesis is favorable at physiological temperature and pH and exhibits Michaelis-Menten kinetics.[5][6] A critical requirement for this catalytic activity is the +3 oxidation state of the heme iron in cytochrome c.[5]

Degradation

The degradation of N-acyl amides, including ARA-S, is predominantly mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[7] FAAH is a serine hydrolase that catalyzes the breakdown of ARA-S into its constituent molecules: arachidonic acid and serine.[7] The activity of FAAH is a key factor in terminating the signaling of ARA-S and other related lipid messengers.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological activity of N-arachidonoyl serine.

Table 1: Receptor Binding Affinities of N-arachidonoyl Serine

ReceptorLigandKi (nM)Source
Cannabinoid CB1[3H]CP-55,940> 10,000[5]
Cannabinoid CB2[3H]CP-55,940No displacement up to 30 µM[5]
Vanilloid TRPV1[3H]ResiniferotoxinNo displacement up to 30 µM[5]

Table 2: Vasoactive Effects of N-arachidonoyl Serine

PreparationAgonistpEC50EC50 (nM)Source
Rat Mesenteric Artery (intact)ARA-S5.49 ± 0.18~324[8]
Rat Mesenteric Artery (denuded)ARA-S5.14 ± 0.15~724[8]
Rat Abdominal AortaARA-S-≈1,200[5]

Table 3: Ion Channel Modulation by N-arachidonoyl Serine

ChannelPreparationEffectpEC50Source
BKCa ChannelHEK293hSlo cellsPotentiation of outward K+ current5.63[1][8]
N-type Ca2+ ChannelRat Sympathetic NeuronsAugmentation of Ca2+ current-[9]

Signaling Pathways

N-arachidonoyl serine exerts its physiological effects through multiple signaling pathways, often independent of classical cannabinoid receptors.

GPR55-Mediated Signaling

One of the key molecular targets for ARA-S is the orphan G protein-coupled receptor GPR55.[4][10] Activation of GPR55 by ARA-S has been shown to be a critical component of its pro-angiogenic effects.[10] The downstream signaling cascade involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][4] This signaling is partially inhibited by the knockdown of GPR55.[10]

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARA_S N-arachidonoyl serine GPR55 GPR55 ARA_S->GPR55 G_alpha Gαq/13 GPR55->G_alpha PI3K PI3K GPR55->PI3K PLC PLC G_alpha->PLC RhoA RhoA G_alpha->RhoA MEK MEK RhoA->MEK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Angiogenesis Angiogenesis (VEGF-C expression) pAkt->Angiogenesis ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK P pERK->Angiogenesis

GPR55 signaling pathway activated by ARA-S.
Modulation of Ion Channels

ARA-S directly modulates the activity of specific ion channels, contributing to its physiological effects.

  • Large Conductance Ca2+-activated K+ (BKCa) Channels: ARA-S is a direct activator of BKCa channels.[1][8] This activation is independent of cannabinoid receptors and cytosolic factors but is dependent on membrane cholesterol.[8] The activation of these channels contributes to the endothelium-independent component of ARA-S-induced vasorelaxation.[1][8]

  • N-type Ca2+ Channels: In sympathetic neurons, ARA-S augments N-type Ca2+ channel currents in a voltage-dependent manner.[9] This effect is rapid, reversible, and results from a hyperpolarizing shift in the channel's activation curve.[9] This modulation appears to be independent of G-protein-coupled receptors.[9]

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction of N-arachidonoyl Serine from Bovine Brain

This protocol is adapted from the method described by Milman et al. (2006).[2]

Extraction_Workflow Start Bovine Brain Homogenization (in Chloroform (B151607):Methanol:Tris buffer) Extraction Lipid Extraction (Folch method) Start->Extraction Partition Phase Separation (Addition of water) Extraction->Partition LowerPhase Collect Lower Organic Phase Partition->LowerPhase Evaporation Evaporation to Dryness LowerPhase->Evaporation Chromatography1 Silica (B1680970) Gel Column Chromatography Evaporation->Chromatography1 Elution Elution with Chloroform:Methanol Gradient Chromatography1->Elution FractionCollection Fraction Collection and Analysis (TLC) Elution->FractionCollection HPLC Reverse-Phase HPLC Purification FractionCollection->HPLC FinalProduct Pure N-arachidonoyl Serine HPLC->FinalProduct

Workflow for the extraction of ARA-S from brain tissue.

Protocol:

  • Homogenization: Homogenize fresh bovine brain tissue in a mixture of chloroform, methanol, and Tris buffer.

  • Lipid Extraction: Perform a lipid extraction using the Folch method.

  • Phase Separation: Add water to the extract to induce phase separation.

  • Collection: Collect the lower organic phase containing the lipids.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Chromatography: Subject the dried extract to silica gel column chromatography.

  • Elution: Elute the column with a gradient of chloroform and methanol.

  • Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing ARA-S.

  • Purification: Pool the ARA-S containing fractions and further purify them using reverse-phase high-performance liquid chromatography (HPLC).

Vasorelaxation Assay in Rat Mesenteric Artery

This protocol is based on the methodology used to assess the vasodilatory effects of ARA-S.[8]

  • Tissue Preparation: Isolate the superior mesenteric artery from a rat and cut it into rings (1-2 mm in length).

  • Mounting: Mount the arterial rings in a wire myograph chamber filled with physiological salt solution (PSS), maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 0.75 g.

  • Viability Check: Assess the viability of the endothelium by inducing contraction with phenylephrine (B352888) (1 µM) followed by relaxation with acetylcholine (B1216132) (10 µM).

  • Pre-contraction: Pre-contract the arterial rings with phenylephrine to a stable tension.

  • Cumulative Addition: Add cumulative concentrations of ARA-S to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the pEC50 value.

Whole-Cell Patch-Clamp Recording of BKCa Channels

This protocol is designed to measure the effect of ARA-S on BKCa channels expressed in HEK293 cells.[8]

  • Cell Culture: Culture HEK293 cells stably transfected with the α-subunit of the human BKCa channel.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place the cells in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Giga-seal Formation: Obtain a giga-ohm seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage-step protocol to elicit BKCa currents.

  • Drug Application: Perfuse the cells with varying concentrations of ARA-S and record the changes in the outward K+ current.

  • Data Acquisition and Analysis: Record and analyze the currents to determine the effect of ARA-S on channel activity.

Western Blotting for MAPK and Akt Phosphorylation

This protocol is used to assess the activation of signaling pathways in response to ARA-S in human umbilical vein endothelial cells (HUVECs).[2]

  • Cell Treatment: Culture HUVECs and treat them with ARA-S for the desired time points.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total ERK1/2 and Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

N-arachidonoyl serine is a multifaceted endogenous lipid with significant physiological roles that are distinct from classical endocannabinoids. Its ability to modulate vascular tone, promote angiogenesis, and protect neurons highlights its potential as a therapeutic target for a variety of pathological conditions. The elucidation of its signaling pathways, particularly through GPR55 and direct ion channel interactions, opens new avenues for drug discovery. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the therapeutic potential of modulating ARA-S signaling. Further research is warranted to fully understand the in vivo biosynthesis and degradation kinetics of ARA-S and to identify all of its molecular targets and downstream signaling partners.

References

Arachidonoyl Serinol: A Technical Guide to Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl L-Serine (ARA-S) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide.[1][2] Isolated from bovine brain, ARA-S displays a unique pharmacological profile, distinguishing it from classical endocannabinoids.[1][2] This technical guide provides an in-depth overview of the receptor binding affinity of Arachidonoyl Serinol, details the experimental protocols used for its characterization, and visualizes its key signaling pathways.

Receptor Binding Affinity of this compound

Extensive research has demonstrated that this compound possesses a distinct receptor interaction profile. Unlike anandamide, ARA-S exhibits negligible affinity for the canonical cannabinoid receptors, CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1).[1][2] Instead, the functional effects of ARA-S are attributed to its activity at a putative novel cannabinoid-type receptor, now strongly suggested to be the orphan G protein-coupled receptor, GPR18, also known as the "Abnormal Cannabidiol (Abn-CBD) receptor".[3][4][5]

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at various receptors.

ReceptorLigandAssay TypePreparationKi (nM)Reference
CB1This compoundRadioligand DisplacementMouse Cerebellar Membranes> 10,000[1]
CB2This compoundRadioligand DisplacementHEK293 cells transfected with rat CB2 receptorsNo displacement up to 30 µM[1]
TRPV1This compoundRadioligand DisplacementCHO cells transfected with rat TRPV1 receptorNo displacement up to 30 µM[1]
Functional AssayTissue/Cell TypeEffectEC50 (nM)Reference
VasodilationRat Isolated Mesenteric ArteriesRelaxation550[1]
VasodilationRat Isolated Abdominal AortaRelaxation≈ 1,200[1]

Experimental Protocols

Radioligand Displacement Assays for CB1, CB2, and TRPV1 Receptors

The determination of this compound's lack of affinity for CB1, CB2, and TRPV1 receptors was primarily conducted through competitive radioligand binding assays.

1. CB1 Receptor Binding Assay:

  • Objective: To assess the ability of this compound to displace a high-affinity radiolabeled ligand from the CB1 receptor.

  • Materials:

    • Radioligand: [3H]CP-55,940 (a potent synthetic cannabinoid agonist).

    • Non-specific binding control: SR141716A (a selective CB1 antagonist).

    • Membrane Preparation: Crude plasma membranes isolated from mouse cerebellum.

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a fatty acid-free bovine serum albumin (BSA) to reduce non-specific binding of the lipophilic ligands.

  • Methodology:

    • Mouse cerebellar membranes are prepared by homogenization and differential centrifugation.

    • A fixed concentration of [3H]CP-55,940 (e.g., 0.5 nM) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of SR141716A (e.g., 1 µM).

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

2. CB2 and TRPV1 Receptor Binding Assays:

The protocols for CB2 and TRPV1 receptor binding assays are analogous to the CB1 assay, with the following key differences:

  • CB2 Receptor:

    • Membrane Preparation: Membranes from HEK293 cells stably transfected with the rat CB2 receptor.

    • Radioligand: [3H]CP-55,940.

    • Non-specific binding control: SR144528 (a selective CB2 antagonist).

  • TRPV1 Receptor:

    • Cell Preparation: CHO cells stably transfected with the rat TRPV1 receptor.

    • Radioligand: [3H]Resiniferatoxin (a potent TRPV1 agonist).

    • Non-specific binding control: Unlabeled resiniferatoxin.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Membrane Preparation Incubate Incubate at 30°C Membranes->Incubate Radioligand Radioligand ([3H]CP-55,940) Radioligand->Incubate ARA_S Arachidonoyl Serinol ARA_S->Incubate NSB Non-Specific Binding Control NSB->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Analysis Calculate Ki Scintillation->Analysis

Radioligand Binding Assay Workflow

Signaling Pathways of this compound

The vasodilatory and other cellular effects of this compound are mediated through a G protein-coupled receptor, likely GPR18, which signals through the Gαi/o subunit.[1] This activation initiates a downstream cascade involving the phosphorylation of p44/42 Mitogen-Activated Protein (MAP) Kinase and Protein Kinase B (Akt).[1] This signaling pathway is sensitive to pertussis toxin, further confirming the involvement of a Gi/Go protein.[1]

signaling_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response ARAS This compound GPR18 GPR18 ARAS->GPR18 binds Gi_Go Gαi/o GPR18->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits PI3K PI3K Gi_Go->PI3K activates Raf Raf Gi_Go->Raf activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Response Vasodilation, Cell Migration pAkt->Response MEK MEK Raf->MEK MAPK p44/42 MAPK MEK->MAPK pMAPK p-p44/42 MAPK MAPK->pMAPK pMAPK->Response

ARA-S Signaling Pathway via GPR18

Conclusion

This compound represents a novel class of endogenous lipid mediator with a distinct pharmacological profile. Its lack of affinity for classical cannabinoid receptors and its potent activity at the putative GPR18 receptor highlight it as a selective tool for investigating this less-explored signaling system. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, cell signaling, and drug development who are interested in the therapeutic potential of targeting the this compound-GPR18 axis. Further research is warranted to fully elucidate the physiological and pathophysiological roles of this unique endocannabinoid-like molecule.

References

Unveiling the Untapped Potential: A Technical Guide to the Novel Targets of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – In the dynamic landscape of drug discovery and development, the identification of novel molecular targets for endogenous lipids is paramount. This whitepaper provides an in-depth technical exploration of the emerging targets of Arachidonoyl Serinol (AraS), an endocannabinoid-like lipid. While structurally similar to the well-known endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), AraS exhibits a distinct pharmacological profile, demonstrating weak affinity for the canonical cannabinoid receptors CB1 and CB2. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Executive Summary

This compound (AraS) is an endogenous lipoamino acid that has garnered significant interest due to its diverse physiological effects, which appear to be largely independent of the classical cannabinoid receptors. This document consolidates the current understanding of AraS's molecular interactions, focusing on its newly identified targets: large-conductance calcium-activated potassium (BKCa) channels, N-type voltage-gated calcium channels, and the orphan G-protein coupled receptor GPR55. By presenting a detailed analysis of the available data and methodologies, this guide aims to facilitate further research into the therapeutic potential of targeting these pathways with AraS and its analogues.

Quantitative Analysis of this compound Interactions

A thorough understanding of the potency and efficacy of AraS at its various molecular targets is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. The following tables summarize the key quantitative parameters of AraS interactions with both classical and novel targets.

TargetParameterValueCell/Tissue TypeReference
Cannabinoid Receptor 1 (CB1) Binding Affinity (Ki)> 10,000 nMMouse cerebellar membranes[1]
Cannabinoid Receptor 2 (CB2) Binding AffinityNo significant displacement at 30 µMRat spleen membranes[1]
Transient Receptor Potential Vanilloid 1 (TRPV1) Binding AffinityNo significant displacement at 30 µMRat spinal cord membranes[1]
Large-Conductance Ca2+-activated K+ (BKCa) Channel Potency (pEC50)5.63HEK293 cells expressing human BKCa α-subunit[2][3]
Vasodilation (Rat Mesenteric Artery) Potency (pEC50)5.49 (intact)Rat small mesenteric arteries[2]
Vasodilation (Rat Mesenteric Artery) Potency (pEC50)5.14 (denuded)Rat small mesenteric arteries[2]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Novel Molecular Targets of this compound

The primary focus of current research on AraS has shifted from the classical cannabinoid receptors to a set of novel targets through which it exerts its physiological effects.

Large-Conductance Calcium-Activated Potassium (BKCa) Channels

AraS has been identified as a direct activator of large-conductance calcium-activated potassium (BKCa) channels.[2][3] This activation is independent of G-protein signaling and appears to be a key mechanism underlying the vasodilatory effects of AraS.[2] The potentiation of BKCa channel currents by AraS leads to hyperpolarization of vascular smooth muscle cells, resulting in relaxation and increased blood flow.

N-type Voltage-Gated Calcium Channels

In sympathetic neurons, AraS has been shown to produce a rapid and reversible augmentation of N-type (CaV2.2) voltage-gated calcium channel currents.[1][4][5] This effect is voltage-dependent and results in a hyperpolarizing shift in the channel's activation curve.[1][4] Importantly, this modulation of N-type calcium channels by AraS occurs independently of G-protein coupled receptors.[1][4]

G-Protein Coupled Receptor 55 (GPR55)

mounting evidence suggests that the orphan receptor GPR55 is a significant target for AraS. While direct binding affinity and potency data for AraS at GPR55 are still emerging, functional studies have demonstrated that AraS can activate downstream signaling pathways known to be modulated by GPR55.[6][7] GPR55 is known to couple to Gαq, Gα12, and Gα13 G-proteins, leading to the activation of phospholipase C and RhoA.[2][6] The activation of these pathways is consistent with the observed stimulation of ERK1/2 and Akt phosphorylation by AraS.

Signaling Pathways Modulated by this compound

AraS initiates distinct signaling cascades upon interaction with its novel targets. The following diagrams, generated using the DOT language, illustrate these pathways.

Direct Ion Channel Modulation

AraS can directly interact with and modulate the activity of ion channels, bypassing the need for classical receptor-mediated signaling.

cluster_channels Direct Ion Channel Modulation AraS This compound BKCa BKCa Channel AraS->BKCa Activates N_type N-type Ca2+ Channel AraS->N_type Augments Current Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Ca_influx Ca2+ Influx N_type->Ca_influx Increased Ca2+ Influx Vasodilation Vasodilation Hyperpolarization->Vasodilation Neuronal_Activity Modulation of Neuronal Activity Ca_influx->Neuronal_Activity AraS This compound GPR55 GPR55 AraS->GPR55 Activates G_protein Gq / G12/13 GPR55->G_protein PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K PLC->PI3K MEK MEK RhoA->MEK Akt Akt (Protein Kinase B) PI3K->Akt Cellular_Responses Cellular Responses (e.g., Proliferation, Angiogenesis) Akt->Cellular_Responses ERK ERK1/2 MEK->ERK ERK->Cellular_Responses cluster_discovery Target Discovery cluster_identification Target Identification cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Vasodilation Assay) Binding_Assays Radioligand Binding Assays (Competition) Phenotypic_Screening->Binding_Assays Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Affinity_Chromatography->Binding_Assays Computational_Prediction Computational Prediction (e.g., Target Fishing) Computational_Prediction->Binding_Assays Functional_Assays Functional Assays (e.g., Patch Clamp, Ca2+ Imaging) Binding_Assays->Functional_Assays Knockdown_Knockout Genetic Approaches (siRNA, CRISPR/Cas9) Functional_Assays->Knockdown_Knockout Pharmacological_Inhibition Pharmacological Inhibition (Selective Antagonists) Functional_Assays->Pharmacological_Inhibition Downstream_Signaling Analysis of Downstream Signaling (Western Blot) Knockdown_Knockout->Downstream_Signaling Pharmacological_Inhibition->Downstream_Signaling Therapeutic_Development Therapeutic Development Downstream_Signaling->Therapeutic_Development

References

In Vivo Function of Arachidonoyl Serinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[TOC]

Introduction

Arachidonoyl Serinol (ARA-S), an endocannabinoid-like lipoamino acid, has emerged as a bioactive lipid with significant physiological functions, distinct from classical cannabinoids. Initially isolated from bovine brain, ARA-S exhibits a unique pharmacological profile, characterized by very weak affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2] Its actions often parallel those of abnormal cannabidiol (B1668261) (Abn-CBD), suggesting the involvement of a novel, yet to be fully characterized, cannabinoid-type receptor.[1][2]

This technical guide provides a comprehensive overview of the in vivo functions of this compound, detailing its physiological and pathological roles, signaling pathways, and the experimental methodologies used to elucidate its effects. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this endogenous molecule.

Biosynthesis and Degradation

The precise biosynthetic and degradation pathways of N-arachidonoyl serine (ARA-S) in vivo are not fully elucidated; however, they are thought to be part of the broader metabolic network of N-acyl amino acids (NAAAs).

Biosynthesis: The formation of NAAAs can occur through the direct condensation of a fatty acid with an amino acid. One proposed enzymatic pathway involves cytochrome c, which can catalyze the formation of N-acyl amino acids, including N-arachidonoyl serine, from arachidonoyl-CoA and the respective amino acid.[1] Another potential pathway involves a Ca2+-dependent N-acyltransferase that transfers an arachidonate (B1239269) group from the sn-1 position of phospholipids (B1166683) to the amino group of a donor molecule.

Degradation: The degradation of NAAAs is primarily mediated by hydrolases. Fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of the endocannabinoid anandamide (B1667382), has also been shown to hydrolyze other N-acyl amides.[3][4][5][6][7][8] Additionally, the enzyme peptidase M20 domain containing 1 (PM20D1) has been identified as a bidirectional enzyme capable of both synthesizing and hydrolyzing N-acyl amino acids.[3][9][10]

Metabolism of this compound Figure 1. Proposed Metabolism of this compound cluster_biosynthesis Biosynthesis cluster_degradation Degradation Arachidonoyl-CoA Arachidonoyl-CoA Arachidonoyl_Serinol Arachidonoyl_Serinol Arachidonoyl-CoA->Arachidonoyl_Serinol Cytochrome c L-Serine L-Serine L-Serine->Arachidonoyl_Serinol Cytochrome_c Cytochrome_c Arachidonic_Acid Arachidonic_Acid Arachidonoyl_Serinol->Arachidonic_Acid FAAH / PM20D1 Serine_Deg L-Serine Arachidonoyl_Serinol->Serine_Deg FAAH / PM20D1 FAAH FAAH PM20D1 PM20D1

Proposed Metabolism of this compound

Physiological and Pathological Roles

This compound exerts a range of effects in vivo, positioning it as a molecule of interest in cardiovascular, inflammatory, and neurological contexts.

Vasodilation

ARA-S is a potent vasodilator, acting on both mesenteric arteries and the abdominal aorta.[2] This effect is, at least in part, endothelium-dependent and sensitive to pertussis toxin in some vascular beds, suggesting the involvement of a Gi/Go-coupled receptor.[2] The vasorelaxant effect also has an endothelium-independent component, which is likely mediated by the direct activation of large conductance Ca2+-activated K+ (BKCa) channels.

Anti-inflammatory Effects

ARA-S demonstrates significant anti-inflammatory properties by suppressing the production of tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation in macrophages.[[“]] This effect is observed both in vitro and in vivo and appears to be independent of CB1 and CB2 receptors.[[“]]

Neuroprotection

Following traumatic brain injury, a single administration of ARA-S has been shown to improve functional outcome, reduce edema, and decrease lesion volume.[2][12] This neuroprotective effect is associated with the activation of pro-survival and anti-apoptotic signaling cascades.[2][12]

Angiogenesis

ARA-S promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation.[9] This pro-angiogenic activity is linked to the induction of vascular endothelial growth factor C (VEGF-C) and its receptor.[9]

Ion Channel Modulation

ARA-S modulates the activity of several ion channels. It enhances the whole-cell outward K+ current through the activation of BKCa channels. Additionally, it produces a rapid and reversible augmentation of N-type Ca2+ channel currents in sympathetic neurons, which is voltage-dependent and results from a hyperpolarizing shift in the activation curve.[6][13]

Quantitative Data

The following tables summarize the key quantitative data reported for the in vivo and in vitro effects of this compound.

Activity Preparation Parameter Value Reference
VasodilationRat isolated mesenteric arteriesEC50550 nM[2]
VasodilationRat isolated abdominal aortaEC50~1,200 nM[2]
BKCa Channel ActivationHEK 293 cells expressing human BKCa α-subunitpEC505.63
N-type Ca2+ Channel ModulationRat sympathetic neurons-Augmentation of current[6][13]
Activity Cell Line Stimulus Inhibition Concentration Reference
TNF-α SuppressionMurine RAW264.7 macrophagesLPS78%Not Specified[[“]]

Signaling Pathways

The diverse physiological effects of this compound are mediated through multiple signaling pathways, often independent of classical cannabinoid receptors.

Pro-Angiogenic Signaling

The pro-angiogenic effects of ARA-S are, at least in part, mediated by the G protein-coupled receptor 55 (GPR55).[9] Activation of GPR55 leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK), key regulators of cell proliferation and migration.[1]

Pro-Angiogenic Signaling of this compound Figure 2. Pro-Angiogenic Signaling Pathway Arachidonoyl_Serinol Arachidonoyl_Serinol GPR55 GPR55 Arachidonoyl_Serinol->GPR55 Activates ERK1_2 ERK1/2 GPR55->ERK1_2 Phosphorylates p38_MAPK p38 MAPK GPR55->p38_MAPK Phosphorylates Angiogenesis Endothelial Cell Proliferation & Migration ERK1_2->Angiogenesis p38_MAPK->Angiogenesis

Pro-Angiogenic Signaling Pathway
Neuroprotective Signaling

The neuroprotective actions of ARA-S involve a more complex signaling network that includes the indirect activation of CB2 receptors and TRPV1 channels, as well as the direct activation of BK channels.[2][12] Downstream of these initial events, ARA-S promotes the phosphorylation of Akt and ERK, leading to the upregulation of the anti-apoptotic protein Bcl-xL and a reduction in caspase-3 activity.[2][12]

Neuroprotective Signaling of this compound Figure 3. Neuroprotective Signaling Cascade Arachidonoyl_Serinol Arachidonoyl_Serinol CB2R CB2 Receptor Arachidonoyl_Serinol->CB2R Indirectly Activates TRPV1 TRPV1 Arachidonoyl_Serinol->TRPV1 Activates BK_Channel BK Channel Arachidonoyl_Serinol->BK_Channel Activates Akt Akt CB2R->Akt Phosphorylates ERK ERK CB2R->ERK Phosphorylates TRPV1->Akt TRPV1->ERK Bcl_xL Bcl-xL Akt->Bcl_xL Upregulates Caspase_3 Caspase-3 Akt->Caspase_3 Inhibits ERK->Bcl_xL Upregulates ERK->Caspase_3 Inhibits Neuroprotection Neuroprotection Bcl_xL->Neuroprotection Caspase_3->Neuroprotection Inhibits

Neuroprotective Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's in vivo functions.

Vasodilation Assay in Rat Mesenteric Arteries

Vasodilation_Assay_Workflow Figure 4. Vasodilation Assay Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate superior mesenteric artery from rat clean Clean adipose and connective tissue isolate->clean cut Cut into 2-3 mm rings clean->cut mount Mount rings in a wire myograph cut->mount equilibrate Equilibrate in Krebs-Henseleit solution (37°C, 95% O2/5% CO2) mount->equilibrate preconstrict Pre-constrict with phenylephrine (B352888) or U46619 equilibrate->preconstrict add_aras Cumulative addition of this compound preconstrict->add_aras record Record isometric tension add_aras->record calculate Calculate percentage relaxation record->calculate plot Plot concentration-response curve calculate->plot determine_ec50 Determine EC50 value plot->determine_ec50

Vasodilation Assay Workflow

Objective: To determine the vasodilatory effect of this compound on isolated rat mesenteric arteries.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (in mM: 119 NaCl, 4.7 KCl, 1.17 MgSO4, 1.18 KH2PO4, 25 NaHCO3, 2.5 CaCl2, 11.1 glucose)

  • Phenylephrine or U46619 (thromboxane A2 mimetic)

  • This compound stock solution

  • Wire myograph system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a rat and excise the superior mesenteric artery.

  • Immediately place the artery in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully remove surrounding adipose and connective tissue.

  • Cut the artery into 2-3 mm rings.

  • Mount the arterial rings on two fine wires in the jaws of a wire myograph chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Pre-constrict the arterial rings to approximately 80% of their maximal response with phenylephrine or U46619.

  • Once a stable contraction is achieved, add this compound in a cumulative manner to the bath.

  • Record the changes in isometric tension until a maximal relaxation response is observed.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or U46619.

  • Construct a concentration-response curve and calculate the EC50 value.

TNF-α Suppression Assay in LPS-Stimulated Macrophages

Objective: To quantify the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 105 cells/well and incubate overnight.

  • The following day, remove the culture medium.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 4-24 hours.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only control.

MAP Kinase (ERK) and Akt Phosphorylation Assay

Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound stock solution

  • Lysis buffer

  • Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Culture HUVECs to near confluence in appropriate culture dishes.

  • Serum-starve the cells for 4-6 hours prior to stimulation.

  • Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of ERK and Akt.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Conclusion

This compound is a multifaceted endogenous lipid with a distinct pharmacological profile that sets it apart from classical endocannabinoids. Its ability to induce vasodilation, suppress inflammation, provide neuroprotection, and promote angiogenesis highlights its potential as a therapeutic target for a variety of pathological conditions. The signaling pathways, often involving GPR55 and direct ion channel modulation, offer novel avenues for drug discovery. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the in vivo functions of this intriguing molecule and unlock its full therapeutic potential. Further research is warranted to fully delineate its biosynthetic and metabolic pathways and to identify its primary receptor(s) to enable the development of selective pharmacological tools.

References

Methodological & Application

Synthesis of Arachidonoyl Serinol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Arachidonoyl Serinol (ARA-S) is an endogenous lipoamino acid that has garnered significant interest in the scientific community for its potential biological activities, including its role as a vasodilator.[1] Structurally similar to the endocannabinoid anandamide, ARA-S displays unique pharmacological properties, with weak affinity for cannabinoid CB1 and CB2 receptors, suggesting it may act through alternative signaling pathways.[1][2] This document provides a comprehensive guide for the chemical synthesis of Arachidonoyl Serinol, intended for researchers, scientists, and professionals in drug development. The protocol is based on established N-acylation methodologies for similar compounds, given the limited availability of a detailed, step-by-step published procedure.

Chemical and Physical Data

A summary of the key quantitative and identifying information for this compound is presented in the table below.

ParameterValueReference
Chemical Name N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide[3]
Molecular Formula C₂₃H₃₉NO₃[3]
Molecular Weight 377.6 g/mol [3]
CAS Number 183718-70-9[3]
Purity ≥98% (Commercially available standard)[3]
Typical Yield 60-80% (Estimated based on similar acylation reactions)N/A
Appearance A solution in ethanol (B145695) (Commercially available form)[3]
Solubility DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml[3]

Synthesis Workflow

The chemical synthesis of this compound is typically achieved through the N-acylation of serinol with an activated form of arachidonic acid, such as arachidonoyl chloride. The workflow involves the main reaction followed by aqueous work-up and purification steps.

Synthesis_Workflow cluster_0 Step 1: Reaction cluster_1 Step 2: Work-up cluster_2 Step 3: Purification start Serinol + Arachidonoyl Chloride reaction N-Acylation Reaction (Anhydrous Solvent, Base, 0°C to RT) start->reaction Reactants quench Quench with H₂O reaction->quench Reaction Mixture wash Aqueous Wash (e.g., dilute HCl, brine) quench->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Solvent Evaporation dry->concentrate Crude Product chromatography Silica (B1680970) Gel Column Chromatography concentrate->chromatography final_product Pure Arachidonoyl Serinol chromatography->final_product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

This protocol describes a representative method for the synthesis of this compound via the reaction of serinol with arachidonoyl chloride.

Materials and Reagents:

  • Serinol (2-amino-1,3-propanediol)

  • Arachidonoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA), distilled

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate (B1210297), Methanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve serinol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath with constant stirring.

  • Addition of Acylating Agent: Dissolve arachidonoyl chloride (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add this solution dropwise to the cooled serinol solution over 30-60 minutes using a dropping funnel. Note: Arachidonoyl chloride is sensitive to moisture and oxidation; handle under inert gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the serinol spot is consumed.

  • Quenching and Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Aqueous Extraction:

    • Wash the organic layer sequentially with 1 M HCl to remove excess amine.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A typical elution gradient might start with hexane/ethyl acetate and gradually increase polarity by adding methanol (B129727) to the mobile phase. Collect fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil. Store the final product in an appropriate solvent (e.g., ethanol) at -20°C or lower to prevent degradation.[1]

Alternative: Enzymatic Synthesis

An alternative in vitro biosynthetic route has been described using cytochrome c.[4] This method catalyzes the formation of N-arachidonoyl serine from arachidonoyl CoA and serine in the presence of hydrogen peroxide.[4] While this highlights a potential physiological production pathway, chemical synthesis is generally more practical for obtaining larger quantities for research purposes.

Signaling Pathway Involvement

This compound is noted for its vasodilatory effects, which may be mediated through an endothelium-dependent pathway.[1] It has been shown to stimulate the phosphorylation of p44/42 MAP kinase and Akt in endothelial cells, suggesting a role in activating pro-survival and vasodilatory signaling cascades.[1]

Signaling_Pathway cluster_0 Intracellular Signaling ARAS This compound (ARA-S) Receptor Putative Receptor (Non-CB1/CB2) ARAS->Receptor Binds Phosphorylation Phosphorylation Receptor->Phosphorylation Activates EndothelialCell Endothelial Cell MAPK p44/42 MAP Kinase (Erk1/2) Vasodilation Vasodilation MAPK->Vasodilation Akt Akt/PKB Akt->Vasodilation Phosphorylation->MAPK Phosphorylation->Akt

Caption: Putative signaling pathway of this compound in endothelial cells.

References

Quantifying Arachidonoyl Serinol in Brain Tissue: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arachidonoyl Serinol (AA-Ser), also known as N-arachidonoyl L-serine (NASer), is an endogenous lipid mediator that belongs to the family of N-acyl amides, which includes the well-known endocannabinoid anandamide. Found in the central nervous system, AA-Ser is gaining interest within the research and drug development communities for its potential neuromodulatory and physiological effects. Unlike classical endocannabinoids, AA-Ser interacts weakly with the canonical cannabinoid receptors CB1 and CB2.[1][2] Instead, its biological activities are thought to be mediated through other targets, including the orphan G protein-coupled receptor GPR55 and direct modulation of ion channels such as the large conductance Ca2+-activated K+ (BKCa) channels.[3][4][5] This application note provides a detailed protocol for the extraction and quantification of AA-Ser in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of its known signaling pathways.

Quantitative Data Summary

The following table summarizes the reported endogenous levels of this compound in mouse brain tissue. This data can serve as a reference for researchers quantifying this analyte in similar biological matrices.

AnalyteBrain RegionSpeciesConcentration (pmol/g of tissue)Analytical MethodReference
N-arachidonoyl serine (NASer)Cortical HemispheresMouse3.1 ± 0.5LC-MS/MS[6]

Signaling Pathways of this compound

This compound's signaling network is distinct from that of major endocannabinoids. It exhibits minimal binding to CB1 and CB2 receptors, suggesting its effects are largely independent of these pathways.[1][2] Current research points to two primary mechanisms of action: activation of the GPR55 receptor and direct modulation of ion channels.

The interaction with GPR55 can initiate downstream signaling cascades involving Gq and G12 proteins, leading to an increase in intracellular calcium via phospholipase C and RhoA activation.[7] Additionally, AA-Ser has been shown to directly activate BKCa channels, which can influence neuronal excitability and vascular tone.[3][4]

Arachidonoyl_Serinol_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AASer This compound (AA-Ser) GPR55 GPR55 Receptor AASer->GPR55 Activates BKCa BKCa Channel AASer->BKCa Directly Activates Gq_G12 Gq / G12 GPR55->Gq_G12 Activates K_efflux K+ Efflux BKCa->K_efflux PLC Phospholipase C (PLC) Gq_G12->PLC Activates RhoA RhoA Gq_G12->RhoA Activates Ca_increase Increased Intracellular Ca2+ PLC->Ca_increase RhoA->Ca_increase Physiological_Effects Physiological Effects (e.g., Vasodilation, Neuromodulation) Ca_increase->Physiological_Effects K_efflux->Physiological_Effects Extraction_Workflow start Brain Tissue Sample homogenize Homogenize in Cold Solvent with Internal Standard start->homogenize centrifuge Centrifuge at 14,000 x g, 4°C homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate1 Evaporate to Dryness (Nitrogen) collect_supernatant->evaporate1 reconstitute1 Reconstitute evaporate1->reconstitute1 spe Solid Phase Extraction (C18) reconstitute1->spe evaporate2 Evaporate Eluate to Dryness spe->evaporate2 reconstitute2 Reconstitute for Analysis evaporate2->reconstitute2 end LC-MS/MS Analysis reconstitute2->end

References

Application Notes and Protocols for Arachidonoyl Serinol Vasodilation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-S) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide. It has been identified as a potent vasodilator with a unique mechanism of action, distinct from classical cannabinoid and TRPV1 receptor pathways.[1][2] These application notes provide a detailed protocol for assessing the vasodilatory properties of ARA-S using isolated arterial segments, a standard ex vivo technique in vascular pharmacology. Additionally, protocols for investigating the underlying signaling mechanisms in endothelial and vascular smooth muscle cells are outlined.

Mechanism of Action

ARA-S induces vasodilation through a dual mechanism involving both endothelium-dependent and -independent pathways.

  • Endothelium-Dependent Vasodilation: In the vascular endothelium, ARA-S is proposed to act on a putative novel G-protein coupled receptor, distinct from CB1 and CB2 receptors.[1] This interaction initiates a signaling cascade involving the phosphorylation of protein kinase B (Akt) and p44/42 mitogen-activated protein (MAP) kinase.[1][2][3] The activation of the PI3K/Akt pathway ultimately leads to the stimulation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO).[3][4] NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to cGMP production and subsequent relaxation.

  • Endothelium-Independent Vasodilation: ARA-S can also directly act on vascular smooth muscle cells.[5] It has been shown to activate large-conductance calcium-activated potassium channels (BKCa).[5][6] The opening of these channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and causes vasorelaxation.

Quantitative Data Summary

The following table summarizes the vasodilatory potency of this compound in isolated rat small mesenteric arteries.

Tissue PreparationPre-constricting AgentARA-S pEC50
Endothelium-IntactPhenylephrine (B352888)5.49
Endothelium-DenudedPhenylephrine5.14

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[6]

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Arterial Rings

This protocol details the measurement of ARA-S-induced vasodilation in isolated arterial segments using an organ bath setup.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound (ARA-S)

  • Indomethacin (B1671933)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully dissect the mesenteric arterial bed and place it in ice-cold Krebs-Henseleit solution.

    • Isolate second-order mesenteric arteries and clean them of surrounding adipose and connective tissue.

    • Cut the arteries into rings of approximately 2 mm in length.

    • For endothelium-denuded preparations, gently rub the luminal surface of the ring with a fine wire.

  • Mounting and Equilibration:

    • Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers.

    • Apply a resting tension of 1.0 g and allow the rings to equilibrate for 60 minutes, with solution changes every 15-20 minutes.[1]

  • Viability and Endothelial Integrity Check:

    • After equilibration, contract the rings with 60 mM KCl to assess tissue viability.

    • Wash the rings and allow them to return to baseline.

    • To check for endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates intact endothelium. In endothelium-denuded rings, the relaxation to acetylcholine should be absent or minimal.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Add indomethacin (10 µM) to the organ bath to inhibit cyclooxygenase activity.[1]

    • Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1-5 µM) to achieve a stable contraction plateau.[1]

    • Once a stable contraction is achieved, add ARA-S in a cumulative manner (e.g., from 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal response is observed or the concentration-response curve plateaus.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curves and calculate the pEC50 values using a non-linear regression analysis.

Protocol 2: Measurement of Nitric Oxide Production in Endothelial Cells

This protocol describes the measurement of NO production from cultured endothelial cells in response to ARA-S stimulation using the Griess reagent system, which detects nitrite (B80452) (a stable breakdown product of NO).

Materials and Reagents:

  • Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Phosphate-buffered saline (PBS)

  • This compound (ARA-S)

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • Cell Culture:

    • Culture endothelial cells in appropriate growth medium until they reach confluence in 96-well plates.

  • Cell Treatment:

    • Wash the cells twice with PBS.

    • Add fresh serum-free medium containing ARA-S at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatants.

    • Prepare a nitrite standard curve using sodium nitrite.

    • Add the Griess reagents to the supernatants and standards in a 96-well plate according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Express the results as the fold increase in NO production compared to the vehicle control.

Visualizations

Vasodilation_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Mesenteric Artery B Cut into 2mm Rings A->B C Mount in Organ Bath B->C D Equilibrate (60 min) C->D E Pre-contract with Phenylephrine D->E F Cumulative Addition of ARA-S E->F G Record Relaxation F->G H Calculate % Relaxation G->H I Generate Concentration-Response Curve H->I J Determine pEC50 I->J

Caption: Ex Vivo Vasodilation Assay Workflow.

ARA_S_Signaling_Pathway cluster_endo Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell ARAS This compound GPCR Putative GPCR ARAS->GPCR ARAS_vsmc This compound PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces NO_vsmc Nitric Oxide NO->NO_vsmc Diffuses sGC sGC NO_vsmc->sGC Activates cGMP cGMP sGC->cGMP Produces Relaxation Relaxation cGMP->Relaxation BKCa BKCa Channel ARAS_vsmc->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Causes Hyperpolarization->Relaxation

Caption: ARA-S Vasodilation Signaling Pathways.

References

Application Notes and Protocols for Arachidonoyl Serinol in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of Arachidonoyl Serinol (ARA-S), an endocannabinoid-like lipid, in preclinical animal models of traumatic brain injury and systemic inflammation. Detailed protocols for model induction, compound administration, and endpoint analysis are provided to facilitate the investigation of ARA-S as a potential therapeutic agent.

Neuroprotection in a Murine Model of Traumatic Brain Injury (TBI)

This compound has demonstrated significant neuroprotective effects in a mouse model of closed head injury. A single administration following the traumatic event leads to improved functional outcomes, reduced brain edema, and smaller lesion volumes. The mechanism of action is believed to involve the indirect activation of CB2 receptors, TRPV1 channels, and large-conductance Ca2+-activated (BK) channels, leading to the phosphorylation of pro-survival kinases Akt and ERK.

Quantitative Data Summary
ParameterVehicle ControlThis compound (ARA-S) TreatedPercentage Improvement
Neurological Severity Score (NSS) at 7 days post-TBI Higher (worse outcome)Significantly Lower (better outcome)-
Lesion Volume (%) 15.61% ± 4.51%8.00% ± 0.87%~49% reduction
Caspase-3 Activity (3 days post-TBI) Elevated30% reduction30%
Experimental Protocol: Closed Head Injury (CHI) in Mice

Materials:

  • Male Sabra mice (35-45 g)

  • Weight-drop device with a 250 g weight

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame (optional, for stabilization)

  • This compound (ARA-S) solution (e.g., in a vehicle of ethanol, emulphor, and saline)

  • Standard laboratory surgical tools

Procedure:

  • Anesthesia: Anesthetize the mouse using a standard isoflurane (B1672236) protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Positioning: Place the anesthetized mouse in a prone position on a foam bed to allow for head movement upon impact. The head is positioned so that the impact will be on the fronto-parietal skull.

  • Induction of CHI: A 250 g weight is dropped from a height of 2 cm onto the exposed skull of the mouse.[1] This induces a severe closed head injury.[1]

  • ARA-S Administration: Immediately following the induction of CHI, administer a single intraperitoneal (i.p.) injection of this compound. The exact dosage should be optimized for the specific study, with previous studies using a range of concentrations.

  • Post-operative Care: Allow the mouse to recover on a heating pad to maintain body temperature. Monitor the animal closely until it regains consciousness and is able to move freely. Provide soft food and easy access to water.

Assessment of Neurological Outcome

Neurological Severity Score (NSS): The NSS is a composite score of 10 individual tasks that assess motor function, alertness, and physiological behavior.[1][2][3] A score of 0 indicates normal function, while a score of 10 indicates maximal deficit.[3] The NSS should be assessed at baseline (before injury) and at various time points post-injury (e.g., 1, 24, 48 hours, and 7, 14 days).

Tasks included in the NSS: [1][2]

  • Exit Circle: Ability to exit a circle of a specific diameter.

  • Seeking Behavior: Exploratory activity within the circle.

  • Monoparesis/Hemiparesis: Observation of limb weakness or paralysis.

  • Straight Walk: Ability to walk in a straight line.

  • Gait: Assessment of the pattern of walking.

  • Beam Walk: Ability to traverse beams of decreasing width.

  • Round Stick Balance: Ability to balance on a narrow round stick.

  • Startle Reflex: Response to a loud noise.

  • Ledge Test: Ability to stay on a narrow ledge.

  • Reflexes: Assessment of pinna and corneal reflexes.

Histological Analysis

Lesion Volume and Edema Measurement: At the study endpoint, animals are euthanized, and brains are collected for histological analysis. Brains are typically sectioned and stained with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted and healthy tissue. The lesion volume and the extent of cerebral edema can then be quantified using image analysis software.

Experimental Workflow

TBI_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury & Treatment cluster_post_injury Post-Injury Assessment Baseline_NSS Baseline NSS Assessment Anesthesia Anesthetize Mouse Baseline_NSS->Anesthesia CHI Induce Closed Head Injury (Weight-Drop) Anesthesia->CHI ARA_S_Admin Administer this compound CHI->ARA_S_Admin Post_Op_Care Post-Operative Care ARA_S_Admin->Post_Op_Care NSS_Assessment NSS Assessment (1h, 24h, 7d, 14d) Post_Op_Care->NSS_Assessment Histology Histological Analysis (Lesion Volume, Edema) NSS_Assessment->Histology

Workflow for TBI model and ARA-S treatment.

Anti-inflammatory Effects in a Murine Model of Systemic Inflammation

This compound has been shown to possess anti-inflammatory properties by suppressing the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a lipopolysaccharide (LPS)-induced model of systemic inflammation in mice. This effect is observed in wild-type mice as well as in mice deficient in CB1 or CB2 receptors, indicating a mechanism of action independent of these classical cannabinoid receptors.

Quantitative Data Summary
Treatment GroupPlasma TNF-α LevelsPercentage Reduction vs. LPS
Vehicle + LPS 3,407 ± 197 pg/ml-
This compound (10 mg/kg) + LPS Reduced~40%
Experimental Protocol: LPS-Induced Systemic Inflammation

Materials:

  • Wild-type, CB1-/-, and CB2-/- mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (ARA-S) solution

  • Sterile, pyrogen-free saline

  • Materials for blood collection (e.g., cardiac puncture)

  • TNF-α ELISA kit

Procedure:

  • ARA-S Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • LPS Challenge: After a predetermined time following ARA-S administration (e.g., 30 minutes), induce systemic inflammation by administering LPS (e.g., 100 µ g/animal , i.v., or an appropriate i.p. dose) to the mice.

  • Blood Collection: At the peak of the inflammatory response (typically 1.5-2 hours after LPS injection), collect blood samples from the mice.[4] Cardiac puncture under terminal anesthesia is a common method.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • TNF-α Measurement: Quantify the levels of TNF-α in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

Experimental Workflow

LPS_Workflow cluster_treatment Treatment cluster_inflammation Inflammation Induction cluster_analysis Analysis ARA_S_Injection Administer this compound (10 mg/kg, i.p.) LPS_Injection Induce Systemic Inflammation (LPS Injection) ARA_S_Injection->LPS_Injection Blood_Collection Blood Collection LPS_Injection->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation TNF_Alpha_ELISA TNF-α ELISA Plasma_Separation->TNF_Alpha_ELISA

Workflow for LPS-induced inflammation model.

Signaling Pathways of this compound

This compound exerts its biological effects through a signaling cascade that is largely independent of the canonical cannabinoid receptors CB1 and CB2, to which it binds only weakly.[5][6][7] Evidence suggests the involvement of the orphan G protein-coupled receptor GPR55, the transient receptor potential vanilloid 1 (TRPV1) channel, and large-conductance Ca2+-activated (BK) channels.[5] Downstream of these targets, ARA-S stimulates the phosphorylation of key pro-survival and pro-angiogenic kinases, including Akt and ERK1/2 (p44/42 MAPK).[5][6][7]

ARAS_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response ARAS Arachidonoyl Serinol (ARA-S) GPR55 GPR55 ARAS->GPR55 ? TRPV1 TRPV1 ARAS->TRPV1 ? BK BK Channel ARAS->BK ? PI3K PI3K GPR55->PI3K MEK MEK GPR55->MEK TRPV1->PI3K TRPV1->MEK Vasodilation Vasodilation BK->Vasodilation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Transcription Gene Transcription (e.g., Bcl-xL) pAkt->Transcription Anti_inflammation Anti-inflammation pAkt->Anti_inflammation Angiogenesis Angiogenesis pAkt->Angiogenesis ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Transcription pERK->Anti_inflammation pERK->Angiogenesis Neuroprotection Neuroprotection Transcription->Neuroprotection

Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Administering Arachidonoyl Serinol to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (ARA-s), an endogenous N-acyl amino acid structurally related to the endocannabinoid anandamide, has emerged as a bioactive lipid with significant therapeutic potential. Unlike anandamide, ARA-s exhibits minimal binding affinity for the classical cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[1][2] Instead, its biological effects are mediated through a novel signaling pathway, positioning it as a compound of interest for various pharmacological applications.

These application notes provide a comprehensive overview of the known biological activities of ARA-s in rodents, along with detailed protocols for its administration and the evaluation of its effects. The information is intended to guide researchers in designing and executing preclinical studies to explore the therapeutic utility of this compound.

Physicochemical Properties and Solubility

Before in vivo administration, it is crucial to understand the physical and chemical characteristics of this compound.

PropertyValueReference
Molecular Formula C₂₃H₃₉NO₃N/A
Molecular Weight 377.6 g/mol N/A
Solubility Ethanol (B145695): 30 mg/mLCommercial Supplier Data
DMSO: 10 mg/mLCommercial Supplier Data
DMF: 20 mg/mLCommercial Supplier Data
Stability Stable for ≥ 2 years at -20°CCommercial Supplier Data

Note: For in vivo applications, it is recommended to prepare fresh solutions or store aliquots at -80°C for short-term use to minimize degradation.

Biological Activities in Rodents

ARA-s has demonstrated distinct vasodilatory and anti-inflammatory properties in rodent models.

Vasodilatory Effects

In isolated rat mesenteric arteries and aorta, ARA-s induces endothelium-dependent vasodilation.[1][2] This effect is not blocked by CB1 or CB2 receptor antagonists, suggesting a unique mechanism of action.[1]

ParameterValueSpecies/TissueReference
EC₅₀ (Vasorelaxation) 550 nMRat isolated mesenteric arteries[1]
EC₅₀ (Vasorelaxation) ≈1,200 nMRat isolated abdominal aorta[1]
Anti-inflammatory Effects

ARA-s has been shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a mouse model of endotoxemia induced by lipopolysaccharide (LPS).[1][2] This anti-inflammatory action is also independent of CB1 and CB2 receptors.

Signaling Pathways

The signaling mechanisms of ARA-s are still under investigation, but current evidence points to the activation of a novel G-protein coupled receptor, distinct from CB1 and CB2. This activation leads to the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt).[1][2] Additionally, ARA-s has been shown to be a direct activator of large conductance Ca²⁺-activated K⁺ (BKCa) channels, which contributes to its vasodilatory effects.

ARA_s_Signaling cluster_cell Target Cell (e.g., Endothelial Cell) ARA_s This compound (ARA-s) GPCR Putative Novel G-protein Coupled Receptor ARA_s->GPCR Binds BKCa BKCa Channel ARA_s->BKCa Direct Activation G_protein Gi/o GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC p44_42_MAPK p44/42 MAP Kinase PLC->p44_42_MAPK Phosphorylation Akt Akt (Protein Kinase B) PLC->Akt Phosphorylation Anti_inflammation Anti-inflammatory Effects p44_42_MAPK->Anti_inflammation Akt->Anti_inflammation Vasodilation Vasodilation BKCa->Vasodilation

Proposed signaling pathway for this compound (ARA-s).

Experimental Protocols

The following protocols are provided as a guide for the in vivo administration of ARA-s to rodents. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Assessment of Anti-inflammatory Activity in a Mouse Model of LPS-Induced Endotoxemia

This protocol is designed to evaluate the ability of ARA-s to suppress the production of TNF-α in mice challenged with LPS.

Materials:

  • This compound (ARA-s)

  • Vehicle solution (e.g., 1:1:18 mixture of ethanol:Kolliphor EL:saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Enzyme-linked immunosorbent assay (ELISA) kit for mouse TNF-α

Procedure:

  • Preparation of ARA-s Solution:

    • Based on its solubility, dissolve ARA-s in 100% ethanol to create a stock solution.

    • For injection, prepare the final vehicle solution by mixing one part of the ethanol stock, one part Kolliphor EL, and 18 parts sterile saline. The final ethanol concentration should be 5% or less to avoid toxicity.

    • The final concentration of ARA-s should be such that the desired dose can be administered in a volume of 100 µL per 20g mouse. A proposed starting dose is 10 mg/kg, administered intraperitoneally (i.p.).

  • Animal Dosing:

    • Acclimate mice to handling for at least 3 days prior to the experiment.

    • Administer the prepared ARA-s solution or vehicle control i.p. to the mice.

    • One hour after ARA-s or vehicle administration, inject LPS (a typical dose is 1 mg/kg, i.p.) dissolved in sterile saline.

  • Sample Collection and Analysis:

    • At 90 minutes to 2 hours post-LPS injection (the peak of TNF-α production), collect blood via cardiac puncture under terminal anesthesia.

    • Separate plasma by centrifugation.

    • Measure TNF-α levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare TNF-α levels between the vehicle-treated and ARA-s-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

LPS_Protocol_Workflow cluster_prep Preparation cluster_admin Administration (i.p.) cluster_analysis Analysis prep_ARA_s Prepare ARA-s in Vehicle Solution admin_ARA_s Administer ARA-s or Vehicle prep_ARA_s->admin_ARA_s prep_LPS Prepare LPS in Sterile Saline admin_LPS Administer LPS prep_LPS->admin_LPS time_gap 1 hour collect_blood Collect Blood (90 min post-LPS) admin_LPS->collect_blood measure_TNF Measure Plasma TNF-α (ELISA) collect_blood->measure_TNF

Workflow for assessing the anti-inflammatory effects of ARA-s.
Protocol 2: Evaluation of Vasodilatory Effects in Rats (Proposed In Vivo Model)

This protocol describes a method for assessing the in vivo vasodilatory effects of ARA-s in anesthetized rats using techniques adapted from established methodologies.

Materials:

  • This compound (ARA-s)

  • Vehicle solution (as described in Protocol 1)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Male Sprague-Dawley rats (250-300g)

  • High-frequency ultrasound system with a vascular probe

  • Catheters for intravenous administration

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.

    • Place the rat on a heating pad to maintain body temperature.

    • Insert a catheter into the jugular vein for intravenous (i.v.) administration of ARA-s or vehicle.

  • Baseline Measurements:

    • Using a high-frequency ultrasound probe, visualize a target artery (e.g., the femoral artery).

    • Obtain baseline measurements of the arterial diameter and blood flow velocity for a stable period.

  • ARA-s Administration and Hemodynamic Monitoring:

    • Administer a bolus i.v. injection of the ARA-s solution or vehicle. A suggested starting dose is 5 mg/kg.

    • Continuously monitor and record the diameter of the target artery and blood flow velocity for at least 30 minutes post-injection.

  • Data Analysis:

    • Calculate the percentage change in arterial diameter from baseline at various time points after ARA-s or vehicle administration.

    • Compare the vasodilatory response between the ARA-s and vehicle groups.

Vasodilation_Protocol_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis anesthetize Anesthetize Rat catheterize Catheterize Jugular Vein anesthetize->catheterize baseline Record Baseline Arterial Diameter and Flow catheterize->baseline administer Administer ARA-s or Vehicle (i.v.) baseline->administer monitor Continuously Monitor Diameter and Flow administer->monitor calculate_change Calculate % Change in Diameter monitor->calculate_change

Workflow for in vivo assessment of ARA-s-induced vasodilation.

Conclusion

This compound represents a promising therapeutic agent with a unique pharmacological profile. Its ability to induce vasodilation and suppress inflammation through a novel signaling pathway makes it a compelling candidate for further preclinical investigation. The protocols outlined in these application notes provide a framework for researchers to explore the in vivo effects of ARA-s in rodent models, paving the way for a deeper understanding of its therapeutic potential. As with any experimental procedure, it is imperative to adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.

References

Unveiling the Angiogenic Potential of Arachidonoyl Serinol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – December 10, 2025 – Arachidonoyl Serinol (ARA-s), an endocannabinoid-like lipid, has emerged as a significant pro-angiogenic factor, offering promising avenues for research in tissue regeneration, wound healing, and vascular disease. These comprehensive application notes and detailed protocols are designed to empower researchers, scientists, and drug development professionals in harnessing the potential of ARA-s in angiogenesis research.

Introduction to this compound in Angiogenesis

This compound is an endogenous lipid that has been identified as a potent stimulator of angiogenesis, the formation of new blood vessels.[1][2] Unlike classical cannabinoids, ARA-s exhibits weak affinity for the CB1 and CB2 receptors.[1][2][3] Its pro-angiogenic effects are primarily mediated through the G protein-coupled receptor 55 (GPR55), leading to the activation of key signaling pathways that drive endothelial cell proliferation, migration, and tube formation.[1][4] Specifically, ARA-s has been shown to induce the expression of Vascular Endothelial Growth Factor C (VEGF-C) and its receptors (VEGFR-2 and VEGFR-3), critical players in the angiogenic process.[1] Furthermore, ARA-s stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt, downstream effectors that are crucial for endothelial cell survival and proliferation.[1][3]

These findings underscore the potential of ARA-s as a valuable tool for investigating the molecular mechanisms of angiogenesis and as a potential therapeutic agent for conditions where enhanced vascularization is desired.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key angiogenic processes in primary human dermal microvascular endothelial cells (HMVEC).

Table 1: Effect of this compound on HMVEC Proliferation

ARA-s Concentration (µM)Proliferation Index (Fold Change vs. Vehicle)
0.1~1.1*
1~1.25**
10~1.4***

*Data are extrapolated from graphical representations in the cited literature and presented as approximate values. Significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Table 2: Effect of this compound on HMVEC Migration

ARA-s Concentration (µM)Migrated Cells (Fold Change vs. Vehicle)
0.1~1.5*
1~2.0**
10~2.5***

*Data are extrapolated from graphical representations in the cited literature and presented as approximate values. Significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Table 3: Effect of this compound on Endothelial Wound Healing

ARA-s Concentration (µM)Reduction in Wound Width (%)
0.01~15
0.1~25
1~40
10~55

*Data are extrapolated from graphical representations in the cited literature and presented as approximate values. Significance is denoted as **p<0.001 compared to vehicle control.

Table 4: Effect of this compound on In Vitro Tube Formation

ARA-s Concentration (µM)Relative Tube Length (Fold Change vs. Vehicle)
0.1~1.2
1~1.5*
10~1.8**

*Data are extrapolated from graphical representations in the cited literature and presented as approximate values. Significance is denoted as *p<0.05, *p<0.01 compared to vehicle control.

Table 5: Effect of this compound on VEGF-C Production

ARA-s Concentration (µM)VEGF-C Concentration (pg/mL)
0.1~150
1~250
10~350

*Data are extrapolated from graphical representations in the cited literature and presented as approximate values. Significance is denoted as **p<0.001 compared to vehicle control.

Signaling Pathway

ARA_s_Angiogenesis_Pathway cluster_membrane Cell Membrane cluster_cell Endothelial Cell cluster_nucleus Nucleus GPR55 GPR55 ERK12 ERK1/2 GPR55->ERK12 Akt Akt GPR55->Akt VEGFC_synthesis VEGF-C Synthesis GPR55->VEGFC_synthesis Proliferation Cell Proliferation ERK12->Proliferation Migration Cell Migration ERK12->Migration Tube_Formation Tube Formation ERK12->Tube_Formation Akt->Proliferation Akt->Migration Akt->Tube_Formation VEGFR23 VEGFR-2/3 VEGFC_synthesis->VEGFR23 VEGF-C VEGFR23->ERK12 VEGFR23->Akt ARAs This compound ARAs->GPR55

ARA-s Signaling Pathway in Angiogenesis.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the pro-angiogenic effects of this compound.

Protocol 1: HMVEC Proliferation Assay (MTT Assay)

This protocol is for determining the effect of ARA-s on the proliferation of Human Dermal Microvascular Endothelial Cells (HMVECs).

Materials:

  • Primary Human Dermal Microvascular Endothelial Cells (HMVEC)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (ARA-s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed HMVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, replace the medium with 100 µL of EGM-2 containing various concentrations of ARA-s (e.g., 0, 0.1, 1, 10 µM). A vehicle control (containing the same concentration of solvent used to dissolve ARA-s, e.g., DMSO) should be included.

  • Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The proliferation index is calculated as the ratio of the absorbance of ARA-s-treated cells to that of vehicle-treated cells.

Protocol 2: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This protocol is for quantifying the chemotactic effect of ARA-s on HMVECs.

Materials:

  • HMVECs

  • Endothelial Basal Medium (EBM-2) with 0.5% BSA

  • This compound (ARA-s)

  • Boyden chambers (transwell inserts with 8 µm pore size)

  • 24-well plates

  • Fibronectin

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Coat the underside of the transwell insert membrane with 10 µg/mL fibronectin and let it air dry.

  • Starve HMVECs in EBM-2 with 0.5% BSA for 6 hours.

  • Add 600 µL of EBM-2 with 0.5% BSA containing various concentrations of ARA-s (e.g., 0, 0.1, 1, 10 µM) to the lower wells of the 24-well plate.

  • Resuspend the starved HMVECs in EBM-2 with 0.5% BSA at a concentration of 1 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension (1 x 10⁴ cells) to the upper chamber of each transwell insert.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Gently wash the inserts with water and let them air dry.

  • Count the number of migrated cells in several random high-power fields under a microscope.

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation on Matrigel)

This protocol assesses the ability of ARA-s to induce the formation of capillary-like structures by HMVECs.

Materials:

  • HMVECs

  • EBM-2

  • This compound (ARA-s)

  • Matrigel Basement Membrane Matrix

  • 96-well plates

  • Calcein AM (for visualization)

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.[7]

  • Harvest HMVECs and resuspend them in EBM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Prepare cell suspensions containing different concentrations of ARA-s (e.g., 0, 0.1, 1, 10 µM).

  • Gently add 100 µL of the cell suspension (2 x 10⁴ cells) to each Matrigel-coated well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

  • (Optional) For visualization, the cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.

  • Examine the formation of tube-like structures using a microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Protocol 4: Endothelial Wound Healing Assay

This assay measures the effect of ARA-s on the collective migration of a monolayer of HMVECs.

Materials:

  • HMVECs

  • EGM-2

  • This compound (ARA-s)

  • 6-well plates

  • 200 µL pipette tip

Procedure:

  • Seed HMVECs in 6-well plates and grow them to full confluence.

  • Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with EGM-2 containing various concentrations of ARA-s (e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Capture images of the wound at 0 hours and after 24 hours of incubation at 37°C in a 5% CO₂ incubator.

  • Measure the width of the wound at multiple points at both time points.

  • The percentage of wound closure is calculated as: [ (Initial Wound Width - Final Wound Width) / Initial Wound Width ] * 100.

Protocol 5: Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the angiogenic effect of ARA-s on a developing vascular bed.

Materials:

  • Fertilized chicken eggs

  • This compound (ARA-s)

  • VEGF (positive control)

  • Sterile filter paper discs

  • Egg incubator

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • On embryonic day 7, place a sterile filter paper disc saturated with ARA-s (e.g., 10 nmol per disc), VEGF (e.g., 1 µg per disc), or vehicle control onto the CAM.

  • Seal the window and return the eggs to the incubator for another 48-72 hours.

  • After incubation, observe the area around the filter disc under a stereomicroscope.

  • Capture images of the developing blood vessels.

  • Quantify angiogenesis by measuring the number of blood vessel branch points or the total vascularized area within a defined region around the disc.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start Start: Prepare HMVEC Culture proliferation Protocol 1: Cell Proliferation (MTT) start->proliferation migration Protocol 2: Cell Migration (Boyden) start->migration tube_formation Protocol 3: Tube Formation start->tube_formation wound_healing Protocol 4: Wound Healing start->wound_healing cam_assay Protocol 5: CAM Assay start->cam_assay data_analysis Data Analysis and Quantification proliferation->data_analysis migration->data_analysis tube_formation->data_analysis wound_healing->data_analysis cam_assay->data_analysis conclusion Conclusion: Assess Pro-angiogenic Effects of ARA-s data_analysis->conclusion

References

Application Notes and Protocols: Arachidonoyl Serinol in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (AA-S) is an endogenous endocannabinoid-like lipid that has garnered significant interest in cardiovascular research. Structurally related to anandamide, AA-S exhibits potent vasoactive properties, primarily inducing endothelium-dependent vasodilation.[1][2] Unlike classical cannabinoids, AA-S displays very weak affinity for the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2] This unique pharmacological profile suggests that AA-S may act through a novel, yet to be fully characterized, G-protein coupled receptor on endothelial cells. Its mechanism of action involves the activation of key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the p44/42 mitogen-activated protein kinase (MAPK) pathways, positioning it as a molecule of interest for investigating vascular tone regulation and developing novel therapeutic strategies for cardiovascular diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of this compound in various cardiovascular research models.

ParameterModel SystemValueNotesReference
EC50 for Vasorelaxation Rat Isolated Mesenteric Arteries550 nM[1]
Rat Isolated Abdominal Aorta≈1200 nM[1]
Maximal Relaxation Rat Aortic Rings (Endothelium-Intact)60 ± 4%[1]
Rat Aortic Rings (Endothelium-Denuded)29 ± 1%Demonstrates endothelium-dependency.[1]
Receptor Binding Affinity Cannabinoid CB1 Receptor<1% of anandamide's potencyVery weak binding.[1]
Cannabinoid CB2 ReceptorNo significant binding[1]
TRPV1 ReceptorNo significant binding[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in endothelial cells and a typical experimental workflow for studying its vasorelaxant effects.

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AAS This compound (AA-S) Receptor Putative GPCR AAS->Receptor Binds GiGo Gi/Go Protein Receptor->GiGo Activates PI3K PI3K GiGo->PI3K Activates MAPK_pathway MAPK Pathway GiGo->MAPK_pathway Activates Akt Akt (Protein Kinase B) PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Vasodilation Vasodilation pAkt->Vasodilation Leads to pMAPK p-p44/42 MAPK MAPK_pathway->pMAPK Phosphorylation pMAPK->Vasodilation Leads to PTX Pertussis Toxin (PTX) PTX->GiGo

Proposed signaling pathway of this compound in endothelial cells.

Vasorelaxation_Workflow cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate 1. Isolate Blood Vessel (e.g., rat mesenteric artery) Mount 2. Mount in Organ Bath Isolate->Mount Equilibrate 3. Equilibrate under Basal Tension Mount->Equilibrate Preconstrict 4. Pre-constrict with Agonist (e.g., Phenylephrine) Equilibrate->Preconstrict Add_AAS 5. Cumulative Addition of AA-S Preconstrict->Add_AAS Record 6. Record Isometric Tension Add_AAS->Record CRC 7. Generate Concentration-Response Curve Record->CRC Calculate 8. Calculate EC50 and Maximal Relaxation CRC->Calculate

References

Troubleshooting & Optimization

Arachidonoyl Serinol solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arachidonoyl Serinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

This compound is a lipophilic compound with good solubility in organic solvents. Its solubility in a mixed aqueous solution has been determined, but data in a wide range of purely aqueous buffers is limited. The available data is summarized below.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?

Precipitation upon dilution of a lipophilic compound's organic stock solution into an aqueous buffer is a common issue. Here are several troubleshooting steps you can take:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the Co-Solvent Concentration: Ensure the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final working solution is as low as possible, ideally below 1%, to minimize solvent effects on your biological system. You may need to prepare a more diluted stock solution to achieve this.

  • Use a Different Solubilization Method: If simple dilution is problematic, consider alternative methods such as using cyclodextrins or preparing a lipid dispersion. Detailed protocols for these methods are provided below.

  • Vortex Vigorously During Dilution: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing to facilitate dispersion and minimize localized high concentrations that can lead to precipitation.

Q3: How should I store my this compound solutions?

For long-term storage, it is recommended to store this compound as a stock solution in a high-purity organic solvent, such as ethanol (B145695), at -20°C or lower. It is stable for at least up to 2 months when stored in ethanol at -20°C.[1] Aqueous solutions of similar lipophilic compounds are not recommended for storage for more than one day. Prepare fresh working solutions daily for your experiments.

Q4: Is this compound stable in aqueous buffers during my experiment?

While this compound is reported to be more stable than 2-arachidonoylglycerol (B1664049) (2-AG), the stability of lipophilic compounds in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of enzymes in your experimental system. It is also important to be aware that, similar to other lipids, this compound may adhere to plastic or glass surfaces, which can reduce its effective concentration in solution.[2] It is advisable to use low-binding labware where possible.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/BufferConcentration
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (2:1)1 mg/mL

Data sourced from Cayman Chemical product information.

Experimental Protocols

Here are detailed protocols for preparing aqueous solutions of this compound for use in biological assays.

Protocol 1: Solubilization Using a Co-solvent (e.g., DMSO or Ethanol)

This is the most common method for preparing working solutions of lipophilic compounds.

Materials:

  • This compound

  • High-purity, anhydrous DMSO or ethanol

  • Your desired aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO or ethanol to create a stock solution (e.g., 10-50 mM).

    • Ensure the compound is completely dissolved by vortexing or brief sonication. Visually inspect the solution to confirm the absence of any particulate matter.

  • Prepare the Final Working Solution:

    • Serially dilute the stock solution into your aqueous buffer to the desired final concentration.

    • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent precipitation.

    • The final concentration of the organic solvent should be kept to a minimum (typically ≤1%) to avoid impacting the biological assay.

Protocol 2: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative such as hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer

Procedure:

  • Prepare a Cyclodextrin (B1172386) Solution:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your experimental buffer.

  • Form the Inclusion Complex:

    • Add the powdered this compound directly to the cyclodextrin solution.

    • Stir or agitate the mixture at a controlled temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Use the Solubilized Solution:

    • The resulting solution, containing the this compound-cyclodextrin complex, can then be used in your experiments.

Visualized Workflows and Pathways

experimental_workflow_co_solvent Workflow for Co-Solvent Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Arachidonoyl Serinol Powder dissolve Dissolve in 100% DMSO or Ethanol start->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex stock High-Concentration Stock Solution vortex->stock dilute Add Stock to Buffer While Vortexing stock->dilute buffer Aqueous Buffer buffer->dilute final Final Working Solution (≤1% Organic Solvent) dilute->final

Caption: Workflow for solubilizing this compound using a co-solvent.

experimental_workflow_cyclodextrin Workflow for Cyclodextrin Solubilization cluster_cd_prep Cyclodextrin Solution cluster_complexation Inclusion Complex Formation cd_powder Weigh HP-β-CD Powder dissolve_cd Dissolve in Aqueous Buffer cd_powder->dissolve_cd cd_solution Cyclodextrin Solution dissolve_cd->cd_solution add_as Add AS to CD Solution cd_solution->add_as as_powder This compound Powder as_powder->add_as incubate Stir/Agitate for Several Hours add_as->incubate final_solution Solubilized AS Working Solution incubate->final_solution

Caption: Workflow for solubilizing this compound using cyclodextrins.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed During Dilution check_stock Is Stock Solution Clear? start->check_stock stock_issue Stock Not Fully Dissolved: Re-dissolve (Vortex/Sonicate) check_stock->stock_issue No lower_conc Lower Final Concentration check_stock->lower_conc Yes stock_issue->check_stock optimize_solvent Optimize Co-Solvent (Lower % in Final Solution) lower_conc->optimize_solvent end Clear Working Solution lower_conc->end If Successful alternative_method Use Alternative Method: Cyclodextrins or Lipid Dispersion optimize_solvent->alternative_method optimize_solvent->end If Successful alternative_method->end

Caption: Logical workflow for troubleshooting precipitation of this compound.

References

Technical Support Center: Stability of Arachidonoyl Serinol in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the stability of Arachidonoyl Serinol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and functions as a CB1 receptor agonist. While it is reported to be more stable than 2-AG, its stability in aqueous culture media can still be a concern.[1] Like other lipid-based molecules, it is susceptible to degradation, which can affect the reproducibility and accuracy of experimental results.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like ethanol (B145695), DMSO, and DMF.[1] It is recommended to prepare a high-concentration stock solution in one of these solvents. For storage, a stock solution in ethanol is reported to be stable for at least two months when stored at -20°C.[2] It is not recommended to store this compound in aqueous solutions for more than a day.[3]

Q3: My this compound precipitated when I added it to the culture medium. What should I do?

Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated organic stock solution into an aqueous medium.[4] This "crashing out" occurs because the compound's solubility limit is exceeded in the aqueous environment. Refer to the troubleshooting guide below for detailed solutions.

Q4: What are the likely degradation pathways for this compound in culture media?

While specific degradation pathways for this compound are not extensively documented, based on its structure (an N-acyl amide), two primary pathways are likely:

  • Enzymatic Hydrolysis: The amide bond may be cleaved by cellular amidases, such as fatty acid amide hydrolase (FAAH) or other serine hydrolases, which are known to degrade the related endocannabinoid anandamide.[3][5] This would yield arachidonic acid and serinol.

  • Oxidation: The arachidonoyl chain contains multiple double bonds, making it susceptible to oxidation by cyclooxygenases (COX) and lipoxygenases (LOX), similar to other endocannabinoids.[3][6]

Q5: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following:

  • Prepare fresh dilutions of this compound in pre-warmed media for each experiment.

  • Minimize the exposure of the compound to light and air to reduce the risk of oxidation.

  • If enzymatic degradation is suspected, consider using broad-spectrum serine hydrolase inhibitors, but be aware of their potential off-target effects.

  • For long-term experiments, replenish the media with freshly diluted this compound at regular intervals.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Culture Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[4]
Rapid Dilution Adding a concentrated organic stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[4]
High Organic Solvent Concentration While solvents like DMSO aid in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute intermediate stock solution.
Issue 2: Inconsistent or No Biological Effect Observed
Potential Cause Explanation Recommended Solution
Degradation of Compound This compound may have degraded in the stock solution or in the culture medium over the course of the experiment.Prepare fresh dilutions for each experiment. For long-term experiments, replenish the medium with fresh compound periodically. Assess the stability of your compound under your experimental conditions using the protocol provided below.
Adsorption to Labware Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration in the media.Consider using low-adhesion microplates or glassware. Pre-incubating the labware with a bovine serum albumin (BSA) solution may also help to block non-specific binding sites.
Incorrect Dosing The actual concentration of the compound reaching the cells is lower than intended due to precipitation or degradation.Address any precipitation issues first. Confirm the concentration of your stock solution.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI), with and without serum

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)

  • 1.5 mL amber glass HPLC vials

  • Analytical balance

  • HPLC-MS system

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Spike the Media: In separate sterile tubes, add the this compound stock solution to your pre-warmed culture medium (with and without serum) to achieve your desired final concentration (e.g., 10 µM). Also, prepare a control sample with only the vehicle (ethanol).

  • Incubate: Incubate the tubes at 37°C in a cell culture incubator.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL) from each tube.

  • Sample Preparation (Lipid Extraction):

    • To the 100 µL aliquot, add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean amber glass HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to detect the parent ion of this compound and its potential degradation products (e.g., arachidonic acid).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Ethanol spike_media Spike Pre-warmed Culture Media prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling extraction Protein Precipitation & Lipid Extraction sampling->extraction hplc_ms HPLC-MS Analysis extraction->hplc_ms data_analysis Quantify Peak Area & Determine Half-life hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability.

signaling_pathway Postulated Signaling Pathway of this compound AS This compound CB1 CB1 Receptor AS->CB1 Agonist Binding Gi_o Gi/o Protein CB1->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAP Kinase (p44/42) Gi_o->MAPK Activation Akt Akt Gi_o->Akt Activation cAMP cAMP AC->cAMP Conversion Response Cellular Response (e.g., Vasodilation) MAPK->Response Akt->Response

Caption: Postulated CB1 receptor signaling for this compound.

References

Technical Support Center: Arachidonoyl Serinol (ARA-s)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the potential off-target effects of Arachidonoyl Serinol (ARA-s) in experimental assays. It includes frequently asked questions, troubleshooting workflows, and detailed experimental protocols to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ARA-s) and its primary mechanism of action?

This compound (ARA-s) is an endocannabinoid-like lipid molecule that was first isolated from bovine brain.[1][2] It is chemically related to anandamide (B1667382) (AEA), a well-known endocannabinoid.[1][2] However, unlike anandamide, ARA-s binds very weakly to the canonical cannabinoid receptors CB1 and CB2 and does not bind to the TRPV1 vanilloid receptor.[1][2] Its biological effects, such as vasodilation and anti-inflammatory responses, often parallel those of Abnormal Cannabidiol (Abn-CBD), suggesting that ARA-s may be an endogenous agonist for a novel, yet-to-be-fully-characterized G-protein coupled receptor, sometimes referred to as the Abn-CBD receptor.[1][2]

Q2: Is ARA-s a selective inhibitor for enzymes like FAAH or MAGL?

ARA-s is not considered a potent or selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). Its primary activities appear to be receptor-mediated. While it does show some inhibitory activity against Monoacylglycerol Lipase (B570770) (MAGL), it is relatively weak, with a reported IC50 value of 73 μM.[3] This is significantly less potent than its substrate analog, 2-arachidonoylglycerol (B1664049) (2-AG).[3] Therefore, at high micromolar concentrations, weak MAGL inhibition could be considered a potential off-target effect.

Q3: What are the key off-target interactions I should be aware of when using ARA-s?

The primary off-target concerns are minimal compared to other endocannabinoids, which contributes to its utility as a research tool. Key points on its selectivity include:

  • CB1 and CB2 Receptors: ARA-s has very weak affinity for the CB1 receptor (Ki > 10,000 nM) and does not bind to the CB2 receptor.[1] Studies in CB1/CB2 knockout mice confirm its effects are independent of these receptors.[1][2]

  • TRPV1 Receptors: ARA-s does not bind to or act through TRPV1 channels.[1]

  • N-type Ca2+ Channels: ARA-s has been shown to directly augment N-type Ca2+ channel currents in sympathetic neurons.[4] This effect appears to be independent of G-protein-coupled receptors and represents a distinct potential off-target mechanism.[4]

Q4: How does the activity of ARA-s differ from its d-enantiomer?

The biological activity of ARA-s is stereospecific. The naturally occurring l-enantiomer (B50610) is active, while the synthetic d-enantiomer fails to elicit biological effects, such as vasodilation or suppression of TNF-α.[1] This makes the d-enantiomer an excellent negative control for experiments.

Q5: What are the essential control experiments to perform when working with ARA-s?

To ensure that the observed effects are specific to the intended target of ARA-s and not due to off-target interactions, the following controls are highly recommended:

  • Receptor Antagonists: Use selective CB1 (e.g., SR141716A) and CB2 (e.g., SR144528) antagonists to confirm the lack of involvement of these receptors.[1]

  • Negative Control: Employ the inactive d-enantiomer of ARA-s to control for potential non-specific effects of the compound's structure or formulation.[1]

  • Concentration-Response Curve: Determine the full concentration-response relationship. If effects are only observed at very high concentrations (>10 µM), consider the possibility of weak MAGL inhibition or other non-specific membrane effects.[3]

  • Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent (e.g., ethanol, DMSO) used to dissolve ARA-s.

Pharmacological Data Summary

The following table summarizes the known binding affinities and inhibitory concentrations of this compound against key molecular targets.

Target Receptor/EnzymeParameterValueSpeciesNotes
Cannabinoid Receptor 1 (CB1) K_i> 10,000 nMMouseIndicates very weak to no binding.[1]
Cannabinoid Receptor 2 (CB2) BindingNo displacementRatNo significant binding observed.[1]
TRPV1 Channel BindingNo displacementRatNo significant binding observed.[1]
Monoacylglycerol Lipase (MAGL) IC_5073 µMRatWeak inhibition.[3]

Visualizing ARA-s Interactions and Troubleshooting

The following diagrams illustrate the known signaling interactions of ARA-s and a logical workflow for troubleshooting experimental results.

cluster_ligands Endocannabinoid-Like Ligands cluster_targets Molecular Targets ARAS This compound (ARA-s) NovelRec Putative Novel Receptor (Abn-CBD-like) ARAS->NovelRec Primary Agonist CB1 CB1 Receptor ARAS->CB1 No Significant Binding CB2 CB2 Receptor ARAS->CB2 No Significant Binding TRPV1 TRPV1 Channel ARAS->TRPV1 No Significant Binding MAGL MAGL Enzyme ARAS->MAGL Weak Inhibition (IC50 = 73 µM) CaChan N-type Ca2+ Channel ARAS->CaChan Direct Augmentation AEA Anandamide (AEA) AEA->CB1 Agonist AEA->CB2 Agonist AEA->TRPV1 Agonist

Caption: ARA-s primary and off-target interaction profile compared to Anandamide.

start Unexpected Result Observed with ARA-s q_conc Is [ARA-s] in high µM range (e.g., >10 µM)? start->q_conc q_antagonist Is effect blocked by CB1/CB2 antagonists? q_conc->q_antagonist No res_offtarget Potential Off-Target Effect: - Weak MAGL Inhibition - Ca2+ Channel Modulation q_conc->res_offtarget Yes res_artifact Result may be an artifact or non-specific effect. q_antagonist->res_artifact Yes (Unexpected) res_not_cb Effect is NOT mediated by CB1 or CB2 receptors. q_antagonist->res_not_cb No q_enantiomer Is the inactive d-enantiomer also active? res_specific Likely On-Target Effect: Mediated by Novel Receptor q_enantiomer->res_specific No q_enantiomer->res_artifact Yes res_not_cb->q_enantiomer

Caption: Troubleshooting workflow for unexpected experimental results with ARA-s.

Experimental Protocols

Protocol 1: Control Experiment for CB1/CB2 Receptor Involvement

This protocol describes how to use selective antagonists to verify that an observed effect of ARA-s is not mediated by canonical cannabinoid receptors. This example uses a cultured cell-based assay measuring a downstream signaling event (e.g., kinase phosphorylation).

Materials:

  • Cultured cells of interest (e.g., HBEC, RAW 264.7)[1][5]

  • Cell culture medium and supplements

  • This compound (ARA-s) stock solution (e.g., 10 mM in ethanol)

  • CB1 Antagonist: SR141716A (Rimonabant) stock solution (e.g., 10 mM in DMSO)

  • CB2 Antagonist: SR144528 stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., HBSS)

  • Detection reagents for the specific endpoint (e.g., phospho-specific antibodies for Western Blot, fluorescent calcium indicator)

Procedure:

  • Cell Preparation: Plate cells at an appropriate density and grow to the desired confluency according to standard protocols. If required, serum-starve the cells for a defined period (e.g., 4-24 hours) before the experiment to reduce basal signaling.

  • Antagonist Pre-incubation:

    • Prepare working solutions of SR141716A and SR144528 in assay buffer at a final concentration of 1 µM.[5] Also prepare a vehicle control group containing the same final concentration of DMSO.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the antagonist or vehicle solutions to the appropriate wells/dishes.

    • Incubate the cells for 30 minutes at 37°C.[5]

  • ARA-s Stimulation:

    • Prepare a working solution of ARA-s in assay buffer at the desired final concentration (e.g., 1-10 µM).

    • Add the ARA-s solution directly to the wells already containing the antagonists or vehicle. Do not wash out the antagonists.

    • Include control groups: Vehicle only, ARA-s only, Antagonist only.

    • Incubate for the time period determined to be optimal for observing your effect of interest (e.g., 15 minutes for kinase phosphorylation).[5]

  • Assay Endpoint Measurement:

    • Terminate the experiment by washing the cells with ice-cold PBS and lysing them for protein analysis (e.g., Western Blot), or by proceeding with the final steps of your specific assay (e.g., reading fluorescence in a plate reader).

  • Data Analysis:

    • Quantify the experimental endpoint for each condition.

    • Compare the effect of "ARA-s only" to the "Antagonist + ARA-s" conditions. If the effect of ARA-s is not significantly reduced by the presence of SR141716A or SR144528, you can conclude that the effect is not mediated by CB1 or CB2 receptors.

Protocol 2: Vasodilation Assay in Isolated Rat Mesenteric Arteries

This protocol is a key functional assay to characterize the biological activity of ARA-s, based on methods described in the literature.[1]

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 25 NaHCO3, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 11.1 glucose), gassed with 95% O2 / 5% CO2.

  • Phenylephrine (PE)

  • This compound (ARA-s)

  • Wire myograph system for measuring isometric tension in small arteries

  • Dissection microscope and tools

Procedure:

  • Tissue Preparation:

    • Euthanize a rat according to approved institutional animal care protocols.

    • Carefully dissect the superior mesenteric artery and place it in ice-cold Krebs-Henseleit solution.

    • Under a microscope, clean the artery of surrounding fat and connective tissue.

    • Cut the artery into 2 mm-long rings.

  • Myograph Mounting:

    • Mount the arterial rings on the two wires of the myograph chamber.

    • Submerge the rings in the myograph chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 mN. Replace the buffer every 20 minutes.

    • To check for viability, contract the rings by adding a high concentration of KCl (e.g., 60 mM).

    • Wash out the KCl and allow the tension to return to baseline.

  • Pre-contraction:

    • Induce a stable, submaximal contraction by adding Phenylephrine (PE) to a concentration that produces approximately 70-80% of the maximal response (typically in the range of 1-3 µM).

  • Concentration-Response Curve Generation:

    • Once the PE-induced contraction is stable, add ARA-s cumulatively to the bath in increasing concentrations (e.g., 1 nM to 30 µM).

    • Allow the relaxation response to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously throughout the experiment.

  • Data Analysis:

    • Express the relaxation at each ARA-s concentration as a percentage of the pre-contraction induced by PE.

    • Plot the percentage relaxation against the log concentration of ARA-s.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value for ARA-s-induced vasodilation. The reported EC50 in rat mesenteric arteries is approximately 550 nM.[1]

References

determining optimal concentration of Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arachidonoyl Serinol (ARA-S). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of ARA-S for your experiments and to offer solutions for common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ARA-S) and what are its primary known mechanisms of action?

This compound (ARA-S) is an endogenous endocannabinoid-like lipid that has been isolated from bovine brain.[1][2] Unlike classical cannabinoids, ARA-S exhibits very weak binding to the cannabinoid receptors CB1 and CB2, as well as the TRPV1 vanilloid receptor.[1][2] Its biological effects are thought to be mediated through a novel G-protein coupled receptor, potentially GPR55, and through direct interaction with ion channels, such as the large-conductance Ca2+-activated K+ (BK) channels.[3][4]

Q2: What are the common biological effects of ARA-S observed in research?

ARA-S has been shown to induce a variety of biological responses, including:

  • Vasodilation: It produces endothelium-dependent and -independent vasodilation in isolated arteries.[1][2]

  • Modulation of Ion Channels: ARA-S can directly activate BK channels and augment N-type Ca2+ channel currents.[3][5]

  • Anti-inflammatory Effects: It can suppress the production of pro-inflammatory molecules like TNF-α in macrophages.[1]

  • Signaling Pathway Activation: ARA-S stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) in endothelial cells.[1][2]

Q3: How should I prepare and store ARA-S stock solutions?

ARA-S is unstable at room temperature and at -20°C without a solvent. It is recommended to store it as a solution in an organic solvent.

  • Storage: Store stock solutions at -20°C. When stored in ethanol (B145695) at -20°C, it has been found to be stable for at least two months.[1]

  • Recommended Solvents: ARA-S is soluble in ethanol (up to 30 mg/ml), DMSO (up to 10 mg/ml), and DMF (up to 20 mg/ml).[6][7]

  • Preparation of Working Solutions: To prepare a working solution, the ethanol from the stock solution can be evaporated under a gentle stream of nitrogen, and the ARA-S can then be immediately redissolved in the desired solvent or culture medium.[6] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1%).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect observed Degradation of ARA-S: As mentioned, ARA-S is unstable without a solvent. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.- Prepare fresh working solutions for each experiment from a properly stored stock.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect stock solutions from light.
Suboptimal Concentration: The effective concentration of ARA-S can vary significantly depending on the cell type and the specific assay.- Perform a dose-response experiment to determine the optimal concentration range for your system. Start with a broad range (e.g., 10 nM to 100 µM) based on concentrations reported in the literature (see table below).
Solvent Effects: The solvent used to dissolve ARA-S (e.g., ethanol, DMSO) can have its own biological effects at higher concentrations.- Always include a vehicle control in your experiments (i.e., cells treated with the same concentration of solvent as the highest ARA-S concentration used).- Ensure the final solvent concentration is below the threshold known to affect your specific cell type (typically <0.1%).
High background or off-target effects Non-specific binding: Bioactive lipids can sometimes interact non-specifically with cellular membranes or proteins, leading to effects that are not mediated by a specific receptor.- To investigate receptor-mediated effects, use appropriate antagonists if known (e.g., for GPR55).- Compare the effects of ARA-S with a structurally related but inactive lipid molecule as a negative control.- Consider if the observed effects are due to direct biophysical changes in the cell membrane.
Precipitation in Media: ARA-S has poor aqueous solubility. High concentrations in cell culture media can lead to precipitation, resulting in inconsistent effective concentrations and potential cytotoxicity.- Visually inspect the media for any signs of precipitation after adding ARA-S.- Consider using a carrier protein like fatty acid-free BSA to improve solubility in aqueous solutions.- Prepare working solutions fresh and add them to the media with gentle mixing.
Difficulty reproducing results from the literature Differences in Experimental Conditions: Cell line passage number, serum concentration in the media, and incubation times can all influence the cellular response to ARA-S.- Standardize your experimental conditions and report them in detail.- Be aware that the presence of serum can affect the availability and activity of lipid molecules. Consider serum-free or reduced-serum conditions for certain experiments, but be mindful that this can also affect cell health.

Data Presentation: Reported Effective Concentrations of ARA-S

The following table summarizes the concentrations of this compound used in various published studies to help guide your experimental design.

Application Cell Type/System Effective Concentration Range Reference
VasorelaxationRat isolated mesenteric arteries and abdominal aortaEC50 ≈ 550 nM - 1.2 µM[1]
Inhibition of TNF-α productionMurine macrophages (RAW 264.7)Up to 78% inhibition at the highest concentration tested (concentration not specified)[1]
Inhibition of reactive oxygen intermediatesMurine macrophages (RAW 264.7)45% inhibition at 76.6 µM[1]
Augmentation of N-type Ca2+ currentRat sympathetic ganglion neuronsPotentiation evident starting at 3 µM, up to 30 µM tested[5]
Activation of BK channelsHEK293 cells expressing human BK channelspEC50 = 5.63 (approximately 2.34 µM)[3][8]
Facilitation of cardiac Kv7.1/KCNE1 channel activationXenopus laevis oocytesLow micromolar concentrations[9]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the biological activity of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to determine the effect of ARA-S on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (ARA-S) stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of ARA-S in cell culture medium. Remove the old medium from the wells and add 100 µL of the ARA-S solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used for ARA-S) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Calcium Mobilization Assay using Fura-2 AM

This protocol measures changes in intracellular calcium concentration upon treatment with ARA-S.

Materials:

  • Cells of interest cultured on black-walled, clear-bottom 96-well plates

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • ARA-S working solutions

  • Fluorescence plate reader with dual excitation capabilities

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Fura-2 AM Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS.

  • Cell Loading: Remove the culture medium and wash the cells with HBS. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBS to remove extracellular Fura-2 AM. Add fresh HBS to each well.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at 510 nm.

  • ARA-S Addition: Add the ARA-S working solutions to the wells while continuously recording the fluorescence.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

Western Blot for MAPK (ERK1/2) Phosphorylation

This protocol is used to determine if ARA-S activates the MAPK signaling pathway by detecting the phosphorylated form of ERK1/2.

Materials:

  • Cells of interest

  • ARA-S working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with ARA-S at various concentrations and for different time points. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL detection reagent and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound.

GPR55_Signaling_Pathway ARAS This compound (ARA-S) GPR55 GPR55 ARAS->GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 activates ERK ERK1/2 Phosphorylation GPR55->ERK NFkB NF-κB Activation GPR55->NFkB CREB CREB Activation GPR55->CREB RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC Ca_release Intracellular Ca²⁺ Release PLC->Ca_release NFAT NFAT Activation Ca_release->NFAT BK_Channel_Activation_Workflow cluster_membrane Cell Membrane ARAS This compound (ARA-S) BK_channel BK Channel ARAS->BK_channel Directly Activates K_efflux K⁺ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation experimental_workflow start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells prep_aras Prepare ARA-S Working Solutions (including vehicle control) start->prep_aras treat_cells Treat Cells with ARA-S prep_cells->treat_cells prep_aras->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., MTT, Ca²⁺, Western Blot) incubate->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis data_acq->data_an end End data_an->end

References

controlling for vehicle effects with Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arachidonoyl Serinol (AS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of AS, with a focus on controlling for vehicle effects and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AS) and what are its primary targets?

This compound (AS) is an endocannabinoid-like lipid mediator, structurally related to anandamide (B1667382). Unlike anandamide, AS exhibits very weak affinity for the classical cannabinoid receptors CB1 and CB2.[1][2] Emerging evidence suggests that its biological effects may be mediated through a novel, yet to be fully characterized, G-protein coupled receptor, with GPR55 being a strong candidate.[2] AS has also been shown to directly modulate the activity of ion channels, including N-type Ca2+ channels and large-conductance Ca2+-activated K+ (BKCa) channels.[3][4]

Q2: What are the common applications of this compound in research?

This compound is frequently used in studies related to:

  • Vasodilation: Investigating its effects on blood vessel relaxation, both endothelium-dependent and -independent.

  • Neurotransmission: Studying its modulation of neuronal ion channels and synaptic activity.[4]

  • Inflammation: Examining its potential anti-inflammatory properties.

  • Signal Transduction: Elucidating its downstream signaling pathways, particularly through GPR55.

Q3: How should I prepare and store this compound stock solutions?

This compound is a lipid and is insoluble in aqueous solutions.

  • Stock Solution Preparation: AS is typically supplied as a solution in ethanol (B145695).[5][6] It is also soluble in other organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6] To prepare a stock solution, the original solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in the solvent of choice.[5]

  • Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.[6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Q4: What are appropriate vehicle controls for experiments with this compound?

The choice of vehicle control is critical and should be the same solvent used to dissolve AS, at the same final concentration used in the experiment.

  • Ethanol: If ethanol is used as the vehicle, it is important to be aware that it can have biological effects, including inducing inflammatory responses and affecting cell viability at higher concentrations.[3]

  • DMSO: DMSO is another common vehicle, but it can also exert biological effects, such as inducing vasospasm in vascular preparations.[8][9]

It is crucial to run parallel experiments with the vehicle alone to account for any solvent-induced effects. The final concentration of the organic solvent in the aqueous experimental medium should be kept to a minimum, typically below 0.5% (v/v).[7][10]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell-based assays.
  • Possible Cause: Vehicle effects.

    • Troubleshooting Step:

      • Always include a vehicle control group in your experimental design.

      • Ensure the final concentration of the vehicle (e.g., ethanol, DMSO) is identical across all treatment groups, including the control.

      • Test a range of vehicle concentrations to determine a non-toxic and non-interfering level for your specific cell type and assay. Concentrations above 0.5% (v/v) should be used with caution.[7][10]

  • Possible Cause: Precipitation of this compound in aqueous media.

    • Troubleshooting Step:

      • Visually inspect the culture medium for any signs of precipitation after adding the AS stock solution.

      • Prepare a more dilute stock solution to minimize the volume of organic solvent added to the aqueous medium.[7]

      • Add the stock solution to pre-warmed (37°C) media while gently vortexing to aid dispersion.[7]

      • Consider using a carrier protein like bovine serum albumin (BSA) to improve the solubility of the lipid in the culture medium.

Issue 2: High background or off-target effects.
  • Possible Cause: Non-specific interactions of the lipid.

    • Troubleshooting Step:

      • Due to their lipophilic nature, lipids can interact non-specifically with cellular membranes and proteins.

      • Perform concentration-response curves to identify the optimal working concentration of AS for your desired effect.

      • If a specific receptor is hypothesized (e.g., GPR55), use a known antagonist, if available, to confirm the specificity of the observed effects.

Issue 3: Variability in vasodilation assay results.
  • Possible Cause: Vehicle-induced vasoreactivity.

    • Troubleshooting Step:

      • DMSO has been reported to cause vasospasm.[8][9] If using DMSO, carefully evaluate its effect on the basal tone of the aortic rings.

      • Ethanol can also have vasoactive properties.

      • Run a vehicle control concentration-response curve to characterize any direct effects of the solvent on the vascular preparation.

  • Possible Cause: Incomplete removal of connective tissue from aortic rings.

    • Troubleshooting Step:

      • Careful dissection and removal of surrounding adipose and connective tissue is crucial for consistent results.[4]

      • Inconsistent preparation can lead to variability in the angiogenic and vasodilatory responses.[4]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Ethanol≥ 30 mg/ml[6]
DMSO≥ 10 mg/ml[6]
DMF≥ 20 mg/ml[6]
Ethanol:PBS (pH 7.2) (2:1)~1 mg/ml[6]

Table 2: Reported Biological Activities of this compound and Related Compounds

CompoundAssayTarget/SystemEC50/IC50EffectReference
This compoundVasodilationRat Mesenteric Arteries~550 nMRelaxation
This compoundVasodilationRat Abdominal Aorta~1200 nMRelaxation
2-Arachidonoyl Glycerol (B35011) (2-AG)G-protein activationHuman CB2 ReceptorEC50: ~122 nMFull Agonist[11]
2-Arachidonoyl Glycerol (2-AG)cAMP inhibitionCHO-hCB2 cellsIC50: ~1.3 µMInhibition[11]
AnandamideG-protein activationHuman CB2 ReceptorEC50: ~261 nMPartial Agonist[11]

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Rat Aortic Rings

This protocol is adapted from standard methods for assessing vasoreactivity.[12][13][14]

1. Preparation of Aortic Rings: a. Euthanize a male Wistar rat (250-300g) via an approved method. b. Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (KH) buffer (in mM: 122 NaCl, 4.7 KCl, 15.5 NaHCO₃, 1.2 KH₂PO₄, 1.2 MgCl₂, 2.0 CaCl₂, 11.5 D-glucose, 0.026 EDTA; pH 7.4). c. Under a dissecting microscope, remove all adherent connective and adipose tissue. d. Cut the aorta into 4-5 mm wide rings.

2. Mounting and Equilibration: a. Suspend each aortic ring between two L-shaped stainless-steel hooks in a 20 mL organ bath filled with KH buffer. b. Maintain the bath at 37°C and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂). c. Apply a basal tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, replacing the KH buffer every 15-20 minutes.

3. Assessment of Endothelial Integrity: a. Pre-contract the aortic rings with phenylephrine (B352888) (PHE; 0.1 µM). b. Once a stable contraction is achieved, add acetylcholine (B1216132) (ACh; 1 µM). A relaxation of >80% indicates intact endothelium.

4. Vasodilation Protocol: a. Wash the rings to remove PHE and ACh and allow them to return to baseline tension. b. Pre-contract the rings again with PHE (0.1 µM). c. Once a stable plateau is reached, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 10 µM) or the vehicle control. d. Record the relaxation response as a percentage of the PHE-induced contraction.

Mandatory Visualizations

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AS This compound GPR55 GPR55 AS->GPR55 Binds to G_alpha_13 Gα13 GPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Transcription_Factors NF-κB, NFAT, CREB Activation Ca2_release->Transcription_Factors Leads to Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes

Caption: GPR55 Signaling Pathway Activated by this compound.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_stock Prepare AS Stock (e.g., in Ethanol) add_compound Add AS or Vehicle prep_stock->add_compound prep_vehicle Prepare Vehicle Control (Ethanol only) prep_vehicle->add_compound prep_aorta Dissect and Prepare Rat Aortic Rings mount_rings Mount Rings in Organ Bath prep_aorta->mount_rings equilibrate Equilibrate Rings mount_rings->equilibrate pre_contract Pre-contract with Phenylephrine equilibrate->pre_contract pre_contract->add_compound record_data Record Vasodilation add_compound->record_data analyze Analyze Data (% Relaxation) record_data->analyze compare Compare AS vs. Vehicle analyze->compare

Caption: Experimental Workflow for Vasodilation Assay with AS.

troubleshooting_logic start Inconsistent Results? check_vehicle Did you include a vehicle control? start->check_vehicle check_precipitation Is the compound precipitating? start->check_precipitation check_concentration Is the vehicle concentration >0.5%? start->check_concentration check_vehicle->check_precipitation Yes solution_vehicle Run parallel experiment with vehicle only. check_vehicle->solution_vehicle No check_precipitation->check_concentration No solution_precipitation Prepare more dilute stock. Add to warm media with vortexing. check_precipitation->solution_precipitation Yes check_concentration->start No solution_concentration Lower vehicle concentration to <0.5% (v/v). check_concentration->solution_concentration Yes

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

issues with Arachidonoyl Serinol sticking to plasticware

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Arachidonoyl Serinol, particularly its tendency to adhere to plastic labware.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution underperforming or showing inconsistent results?

A significant cause for inconsistent results is the loss of the compound due to its adsorption onto labware surfaces. This compound is a lipophilic molecule, meaning it has a strong affinity for non-polar surfaces. Standard laboratory plasticware, such as polypropylene (B1209903) and polyethylene, is also non-polar (hydrophobic). This chemical similarity leads to strong attractive forces between the lipid-based compound and the plastic, causing it to stick to the surface and reducing its effective concentration in your solution[1][2][3].

Q2: I've noticed a significant loss of my compound. Is plasticware the culprit?

Yes, this is a common issue. The molecular structure of plastics and oils/lipids are very similar, which facilitates a strong interaction and adhesion[1][3]. This phenomenon is more pronounced with low-concentration solutions, where a significant fraction of the total compound can be lost to surface adsorption[4]. Hydrophobic chemicals readily adsorb onto plastic and glassware, with adsorption rates being higher for plastic surfaces[5].

Q3: What immediate steps can I take to prevent this compound from sticking to my labware?

To minimize compound loss, it is highly recommended to avoid plastic labware wherever possible when handling this compound.

  • Switch to Glassware: Use glass tubes, vials, and pipettes for preparing, storing, and transferring solutions. Glass, being more polar (hydrophilic), has a much lower affinity for lipophilic compounds compared to plastic[6].

  • Consider Silanized Glassware: For extremely sensitive or low-concentration applications, using silanized (or PEGylated) glassware can further reduce surface adsorption[4].

  • Use Appropriate Solvents: Ensure the compound is fully dissolved. Prepare high-concentration stock solutions in a suitable organic solvent before diluting into aqueous buffers.

  • Incorporate a Carrier: When working with aqueous solutions, adding a carrier protein like Bovine Serum Albumin (BSA) can help prevent the compound from binding to surfaces by coating the labware and keeping the lipid in solution[7].

Troubleshooting Guide

This section provides specific troubleshooting steps to address common problems encountered when working with this compound.

ProblemPotential CauseRecommended Solution
Low Bioactivity or Inconsistent Assay Results Loss of compound due to adsorption to plastic tubes, pipette tips, or plates.1. Immediately switch to glass or silanized glass labware for all steps.2. Prepare fresh solutions using the protocol below.3. For aqueous buffers, consider adding a carrier protein like BSA (typically 0.1%).
Difficulty Dissolving the Compound Incorrect solvent or insufficient mixing.1. Consult the solubility data table to select the best solvent for your stock solution.2. Ensure the solvent is pure and anhydrous where necessary.3. Vortex or sonicate briefly to ensure complete dissolution.
Precipitation After Dilution in Aqueous Buffer The compound's solubility limit has been exceeded in the aqueous medium.1. Decrease the final concentration of this compound in the working solution.2. Increase the percentage of organic solvent in the final aqueous solution (if the experiment allows).3. Add a surfactant like Tween® or Triton X-100 at a low concentration (~0.05%) to improve solubility and reduce surface binding[7][8].

Data and Protocols

This compound Solubility Data

It is crucial to use a solvent in which this compound is highly soluble to prepare an effective stock solution. The following data has been compiled from manufacturer datasheets.

SolventSolubilityCitation
Ethanol (B145695)30 mg/ml[9][10]
DMF20 mg/ml[9][10]
DMSO10 mg/ml[9][10]
Ethanol:PBS (pH 7.2) (2:1)1 mg/ml[9][10]
Experimental Protocol: Preparation of this compound Stock and Working Solutions to Minimize Adsorption

This protocol provides a standardized method for preparing solutions of this compound while minimizing loss due to surface adhesion.

Materials:

  • This compound (as supplied, often in ethanol)

  • Anhydrous Ethanol

  • Glass vials (amber or covered with foil to protect from light)

  • Glass volumetric flasks

  • Glass pipettes or syringes

  • Appropriate aqueous buffer (e.g., PBS)

  • Bovine Serum Albumin (BSA), fatty acid-free (optional)

Procedure:

  • Reagent and Labware Preparation:

    • Ensure all glassware is scrupulously clean. For critical applications, consider pre-rinsing glassware with the primary solvent (e.g., ethanol) to remove any residues.

    • If using a carrier protein, prepare a stock solution of BSA in your aqueous buffer (e.g., 1% BSA in PBS).

  • Preparing the Stock Solution (e.g., 10 mg/ml):

    • If your this compound was supplied in a solvent, you may use it directly. If it is a solid, obtain a clean, tared glass vial.

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous ethanol to achieve the target concentration (e.g., for 10 mg, add 1 ml of ethanol for a 10 mg/ml solution).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Store the stock solution at -20°C in a tightly sealed glass vial.

  • Preparing the Working Solution:

    • Method A (Without Carrier):

      • Using a glass pipette, transfer the required volume of the stock solution into a glass tube.

      • Dilute to the final volume with your desired aqueous buffer. Vortex immediately and vigorously after adding the buffer to prevent precipitation. Note: Be mindful of the final ethanol concentration and its potential effects on your experimental system.

    • Method B (With Carrier Protein):

      • To a glass tube, add the aqueous buffer containing BSA (e.g., PBS with 0.1% BSA).

      • While vortexing the tube, add the required volume of the this compound stock solution dropwise. This technique, known as "vortex mixing," helps to rapidly disperse the lipophilic compound into the protein-containing solution, allowing the carrier protein to associate with it and prevent both precipitation and surface adhesion.

  • Final Use:

    • Use the freshly prepared working solution immediately for best results. Do not store dilute aqueous solutions for extended periods.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow to diagnose and solve issues related to the handling of this compound.

G cluster_0 start Start: Inconsistent or Low Experimental Results q1 Are you using plastic labware (tubes, tips, plates)? start->q1 s1 HIGHLY RECOMMENDED: Switch to glass or silanized glass labware for all steps involving the compound. q1->s1 Yes q2 Is the compound fully dissolved in your stock solution? q1->q2 No s1->q2 s2 Consult solubility table. Re-prepare stock in a more suitable solvent (e.g., Ethanol at 30 mg/ml). q2->s2 No q3 Are you diluting into an aqueous buffer without additives? q2->q3 Yes s2->q3 s3 Consider adding a carrier (e.g., 0.1% BSA) or a mild non-ionic detergent to the buffer to improve solubility and prevent loss. q3->s3 Yes s4 Continue Troubleshooting q3->s4 No end_node Problem Resolved: Proceed with Experiment s3->end_node s4->end_node

Caption: Troubleshooting workflow for this compound handling.

References

Technical Support Center: Arachidonoyl Serinol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting LC-MS/MS analysis of Arachidonoyl Serinol.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.

Issue: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

Answer: Poor peak shape can arise from several factors related to the sample, chromatography, or hardware.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column.

    • Solution: Dilute the sample and reinject. Prepare a dilution series to determine the optimal concentration range for your column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH. Since this compound is an N-acyl amide, a slightly acidic mobile phase containing 0.1% formic acid is often effective in producing sharp peaks.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Wash the column with a strong solvent or replace it if washing does not resolve the issue.

  • Extra-Column Dead Volume: Excessive tubing length or poorly fitted connections can cause peak broadening.

    • Solution: Minimize the length of tubing between the injector, column, and mass spectrometer. Ensure all fittings are secure.

Issue: Low Signal Intensity or No Peak Detected

Question: I am observing a very low signal or no peak at all for this compound. What should I check?

Answer: Low or no signal can be due to issues with sample preparation, instrument settings, or analyte stability.

  • Suboptimal Ionization: this compound may not be ionizing efficiently under the current source conditions.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. Positive ion mode is typically used for N-acyl amides.[1][2] Adjust the capillary voltage, gas temperatures, and gas flow rates to maximize the signal for the [M+H]+ ion.

  • Incorrect MRM Transitions: The selected precursor and product ions may not be optimal for this compound.

    • Solution: Confirm the correct MRM transitions. For this compound (MW: 377.6), the protonated molecule [M+H]+ would be m/z 378.6. A common fragmentation pattern for N-arachidonoyl amino acids involves the loss of the amino acid head group, resulting in a product ion corresponding to the arachidonoyl moiety.[3]

  • Sample Degradation: Although this compound is more stable than related compounds like 2-arachidonoylglycerol (B1664049) (2-AG), degradation can still occur.

    • Solution: Prepare fresh samples and standards. Keep samples on ice or at 4°C in the autosampler during the analysis. For long-term storage, keep extracts at -80°C.

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve the sample clean-up procedure using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] Modifying the chromatographic gradient to separate this compound from the suppression region can also be effective.

Issue: High Background Noise

Question: My baseline is very noisy, making it difficult to accurately integrate the peak for this compound. What can I do?

Answer: High background noise can originate from the solvent, sample, or the LC-MS system itself.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to a high baseline.

    • Solution: Use high-purity, MS-grade solvents and reagents. Prepare fresh mobile phases daily.

  • Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can appear as noise in subsequent runs.

    • Solution: Implement a rigorous wash protocol for the injection needle and port between samples. Injecting a blank solvent run after a high-concentration sample can help identify and mitigate carryover.

  • Dirty Mass Spectrometer Ion Source: Contamination of the ion source can lead to a consistently high background.

    • Solution: Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions.

Issue: Poor Reproducibility

Question: I am seeing significant variation in peak area and retention time for this compound between injections. How can I improve reproducibility?

Answer: Poor reproducibility can stem from inconsistent sample preparation, fluctuating instrument conditions, or the lack of an appropriate internal standard.

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent analyte concentrations.

    • Solution: Standardize the sample preparation protocol and ensure consistent execution. The use of an internal standard is crucial to correct for variations in sample recovery.

  • Lack of an Internal Standard (IS): Without an IS, it is difficult to account for variations in sample preparation, injection volume, and instrument response.

    • Solution: Use a stable isotope-labeled internal standard, such as N-Arachidonoyl-L-serine-d8.[5] The IS should be added to the sample at the very beginning of the extraction process.

  • Fluctuating LC System Pressure: Unstable pressure can lead to shifts in retention time.

    • Solution: Check for leaks in the LC system. Degas the mobile phases to prevent bubble formation.

  • Unstable Column Temperature: Variations in column temperature can cause retention time drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of this compound?

A1: A stable isotope-labeled analog is the ideal internal standard. N-Arachidonoyl-L-serine-d8 is a commercially available and suitable option for the quantification of N-arachidonoyl serine compounds by LC-MS.[5] It should be added to the samples before the extraction process to account for variability in both sample preparation and instrument response.

Q2: What are the recommended sample preparation techniques for this compound from biological matrices?

A2: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are both effective methods for extracting this compound and related N-acyl amides from biological samples like plasma, serum, and tissue homogenates.[4]

  • LLE: A common approach involves protein precipitation with a cold solvent like acetonitrile (B52724) or methanol (B129727), followed by extraction with a non-polar solvent such as toluene (B28343) or ethyl acetate. Toluene has been shown to be effective in minimizing matrix effects from phospholipids.

  • SPE: C18 or polymeric reversed-phase cartridges are commonly used. The sample is loaded under aqueous conditions, washed with a low percentage of organic solvent to remove polar interferences, and then the analyte is eluted with a higher concentration of organic solvent like methanol or acetonitrile.[4]

Q3: What are the typical LC-MS/MS parameters for this compound analysis?

A3: While optimization is necessary for each specific instrument, the following table provides a good starting point for method development.

ParameterTypical Setting
LC Column C18 or C8, 1.7-2.6 µm particle size, e.g., 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a lower percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ m/z 378.6
Product Ions (example) Fragmentation of the amide bond is expected. Common product ions for related N-arachidonoyl amino acids include those corresponding to the arachidonoyl moiety (e.g., m/z 287.2, 269.2).[3] Specific transitions should be optimized by infusing a standard solution.

Q4: How can I avoid isomerization of related endocannabinoids during sample preparation?

A4: While this compound is reported to be more stable than 2-arachidonoylglycerol (2-AG), it is still good practice to handle samples in a way that minimizes potential degradation or isomerization of other target analytes.[6] This includes keeping samples cold, minimizing the time between collection and extraction, and using solvents like toluene for extraction which have been shown to reduce isomerization of 2-AG.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of the internal standard solution (e.g., N-Arachidonoyl-L-serine-d8 in methanol).

  • Add 1 mL of cold (-20°C) acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of toluene, vortex for 1 minute.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (toluene) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate

  • Homogenize the tissue sample in a suitable buffer.

  • To a known amount of homogenate, add the internal standard.

  • Perform a protein precipitation step with cold acetonitrile as described in the LLE protocol.

  • After centrifugation, dilute the supernatant with water to reduce the organic solvent concentration to <5%.

  • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard (e.g., Ara-Ser-d8) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ionization Ionization (Positive ESI) ms_detection MS/MS Detection (MRM) integration Peak Integration ms_detection->integration quantification Quantification (vs. Internal Standard) integration->quantification results Final Results quantification->results

Caption: LC-MS/MS workflow for this compound analysis.

troubleshooting_tree cluster_signal Signal Issues cluster_peak Peak Shape / Retention cluster_repro Reproducibility start LC-MS/MS Issue no_signal No / Low Signal start->no_signal bad_peak Poor Peak Shape or RT Shift start->bad_peak no_repro Poor Reproducibility start->no_repro check_mrm Check MRM Transitions & Ion Source Parameters no_signal->check_mrm check_sample Check Sample Prep & Analyte Stability no_signal->check_sample check_lc Check LC Conditions (Mobile Phase, Column, Temp) bad_peak->check_lc check_sample_load Check Sample Overload & Diluent Effects bad_peak->check_sample_load use_is Use Internal Standard no_repro->use_is check_system Check System Stability (Leaks, Temp, Autosampler) no_repro->check_system

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

identifying potential artifacts in Arachidonoyl Serinol studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in experiments involving Arachidonoyl Serinol (AS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AS) and how does it differ from other endocannabinoids?

This compound (AS) is a lipoamino acid structurally related to the endocannabinoid anandamide (B1667382). Unlike anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), AS exhibits very weak binding to the canonical cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[1] It is, however, more chemically stable than 2-AG.[2] Its biological effects are thought to be mediated by other targets, including a putative novel cannabinoid-type receptor, GPR55, and direct modulation of ion channels such as large-conductance Ca2+-activated K+ (BKCa) channels.

Q2: How should I store this compound?

AS is not stable at room temperature or at -20°C without a solvent. It is recommended to store AS as a solution in an organic solvent like ethanol (B145695) at -20°C, where it has been shown to be stable for at least up to two months.[3] For long-term storage, a stability of at least two years can be expected under these conditions.[2]

Q3: In which solvents is this compound soluble?

The solubility of AS varies depending on the solvent. It is crucial to prepare stock solutions at a concentration that prevents precipitation. The following table summarizes the solubility of AS in common laboratory solvents.

SolventSolubility
DMF20 mg/ml
DMSO10 mg/ml
Ethanol30 mg/ml
Ethanol:PBS (pH 7.2) (2:1)1 mg/ml

Data sourced from Cayman Chemical.[2]

Q4: Can the lipophilic nature of AS cause non-specific effects in my cell-based assays?

Yes, as a lipophilic molecule, AS can potentially cause non-specific effects, especially at higher concentrations. These may include alterations in cell membrane fluidity and integrity, which could indirectly affect the function of membrane proteins. It is advisable to always include appropriate vehicle controls and to determine the optimal, non-toxic concentration range for your specific cell type and assay.

Q5: Are there any known assay interferences with this compound?

While specific interferences for AS are not extensively documented, related lipoamino acids have been shown to interfere with certain assays. For example, some lipophilic molecules can affect fluorescent probes used in membrane fusion assays. Researchers should be cautious and validate their assays for potential interference by AS, for instance, by running controls with the compound in the absence of the biological target.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Problem 1: Precipitation of AS in aqueous buffer or cell culture medium.

  • Potential Cause: The concentration of AS exceeds its solubility limit in the aqueous environment.

  • Solution:

    • Ensure your final concentration of AS in the assay is below its solubility limit in the final buffer composition.

    • When diluting your stock solution, add the AS stock to the aqueous buffer while vortexing to ensure rapid and even dispersion.

    • Consider the use of a carrier protein like bovine serum albumin (BSA) to enhance the solubility of AS in your aqueous medium. However, be aware that BSA can also sequester the compound, so its effects should be carefully controlled for.

    • If using a mixed solvent system like Ethanol:PBS, ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce artifacts.[2]

Problem 2: Inconsistent or irreproducible results between experiments.

  • Potential Cause 1: Degradation of AS due to improper storage or handling.

  • Solution: Always store AS in a suitable solvent at -20°C and minimize freeze-thaw cycles.[3] Prepare fresh dilutions from the stock solution for each experiment.

  • Potential Cause 2: Adherence of the lipophilic AS to plasticware or glassware.

  • Solution: Similar to other lipids, AS may adsorb to surfaces. Pre-silanizing glassware can help minimize this. When working with plasticware, consider using low-adhesion tubes and pipette tips. It is also advisable to prepare solutions immediately before use.

  • Potential Cause 3: Isomerization or other chemical modifications in the experimental buffer.

  • Solution: While AS is more stable than 2-AG, the possibility of chemical modification in certain buffer conditions cannot be entirely ruled out.[2] It is good practice to check the stability of AS in your specific assay buffer over the time course of your experiment using an analytical method like LC-MS.

Problem 3: Unexpected cytotoxicity observed in cell-based assays.

  • Potential Cause: The concentration of AS or the vehicle (e.g., ethanol, DMSO) is too high.

  • Solution:

    • Perform a dose-response curve to determine the cytotoxic threshold of AS in your specific cell line using a cell viability assay like the MTT assay.

    • Ensure the final concentration of the organic solvent used as a vehicle is well below the toxic level for your cells (typically <0.1% for DMSO and <0.5% for ethanol, but this should be experimentally determined).

    • Always include a vehicle-only control to account for any effects of the solvent.

Experimental Protocols

1. Protocol for Assessing AS-induced Kinase Phosphorylation (pMAPK/pAkt) via Western Blot

This protocol provides a general framework. Specific antibody dilutions and incubation times should be optimized.

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency. Starve the cells in serum-free medium for 4-6 hours before treatment. Treat cells with varying concentrations of AS (and a vehicle control) for the desired time period.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pMAPK, total MAPK, pAkt, and total Akt overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

2. Protocol for Cell Viability Assessment using the MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of AS and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[4]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only) and express the results as a percentage of the vehicle-treated control.

3. Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for studying the effects of AS on ion channels in cultured neurons.

  • Cell Preparation: Plate neurons on coverslips. Before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record baseline ion channel activity.

  • AS Application: Apply AS at the desired concentration to the recording chamber via the perfusion system.

  • Data Acquisition and Analysis: Record the changes in ion channel currents in response to AS application. After the recording, wash out the compound to check for reversibility of the effects. Analyze the current amplitude, kinetics, and other parameters using appropriate software.

Visualizations

AS_Signaling_Pathway AS This compound (AS) GPR55 GPR55? AS->GPR55 Activates? PutativeReceptor Putative Novel Cannabinoid Receptor AS->PutativeReceptor Activates? BKCa BKCa Channel AS->BKCa Directly Activates NTypeCa N-Type Ca2+ Channel AS->NTypeCa Modulates Membrane Plasma Membrane MAPK_Pathway MAPK Pathway (ERK1/2) GPR55->MAPK_Pathway Akt_Pathway Akt Pathway GPR55->Akt_Pathway PutativeReceptor->MAPK_Pathway PutativeReceptor->Akt_Pathway Downstream Downstream Cellular Effects (e.g., Vasodilation, Neuroprotection) BKCa->Downstream NTypeCa->Downstream MAPK_Pathway->Downstream Akt_Pathway->Downstream

Caption: Putative signaling pathways of this compound (AS).

Troubleshooting_Workflow Problem Inconsistent Results or No Effect Check_Solubility Is the compound precipitated? Problem->Check_Solubility Check_Stability Is the compound degraded? Check_Solubility->Check_Stability No Solution_Solubility Prepare fresh solution. Consider carrier protein (BSA). Check final solvent concentration. Check_Solubility->Solution_Solubility Yes Check_Concentration Is the concentration appropriate? Check_Stability->Check_Concentration No Solution_Stability Store properly (-20°C in solvent). Minimize freeze-thaw cycles. Prepare fresh dilutions. Check_Stability->Solution_Stability Yes Check_Controls Are controls included? Check_Concentration->Check_Controls Yes Solution_Concentration Perform dose-response curve. Check for cytotoxicity. Check_Concentration->Solution_Concentration No Solution_Controls Include vehicle control. Include positive/negative controls. Check_Controls->Solution_Controls No Success Experiment Successful Check_Controls->Success Yes

Caption: Troubleshooting workflow for experiments with this compound.

References

optimizing storage conditions for Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and use of Arachidonoyl Serinol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

This compound should be stored at -20°C.[1] When stored as a solution in an organic solvent, such as ethanol, it is stable for at least two years at this temperature.[1] For long-term storage, it is crucial to minimize exposure to light and oxygen.[2]

Q2: In what form is this compound typically supplied and why?

This compound is usually supplied as a solution in an organic solvent, commonly ethanol.[1] This is because, like other unsaturated lipids, it is likely to be hygroscopic and unstable in a powdered form, which can lead to hydrolysis and oxidation.[3] Storing it in a suitable organic solvent enhances its stability.[3][4]

Q3: What solvents are compatible with this compound?

This compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
DMF20 mg/ml
DMSO10 mg/ml
Ethanol30 mg/ml
Ethanol:PBS (pH 7.2) (2:1)1 mg/ml
Data from Cayman Chemical product information.[1]

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound or other lipids in aqueous solutions for extended periods. In a buffer at pH 7.4 at 4°C, lipids can start to degrade by hydrolysis within 5-7 days, generating free fatty acids and the corresponding lyso-lipid.[5] For experiments requiring an aqueous medium, it is best to prepare the solution fresh from a stock in an organic solvent.

Q5: How does the stability of this compound compare to 2-Arachidonoylglycerol (B1664049) (2-AG)?

This compound is significantly more stable than 2-Arachidonoylglycerol (2-AG).[1] 2-AG is known to be susceptible to rapid degradation through enzymatic hydrolysis and isomerization.[6][7][8] The replacement of the sn-2 oxygen in the glycerol (B35011) moiety of 2-AG with a nitrogen atom in this compound confers this greater stability.[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon removal from the freezer.

  • Cause: Some lipid solutions, especially those with long-chain fatty acids, can precipitate at low temperatures.

  • Solution: Before use, allow the vial to warm to room temperature. If precipitation persists, gentle warming of the solution to 30-40°C may be required to redissolve the compound.[5] Always ensure the vial is tightly sealed before warming to prevent solvent evaporation.

Issue 2: Inconsistent or unexpected experimental results.

  • Cause 1: Degradation of this compound. Despite its relative stability, improper handling can lead to degradation. This can be caused by:

    • Oxidation: Exposure to air can cause oxidation of the arachidonoyl chain's double bonds.

    • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions or if exposed to moisture.[2][9]

    • Repeated Freeze-Thaw Cycles: Related endocannabinoids are sensitive to repeated freeze-thaw cycles, which can accelerate degradation.[10]

  • Solution:

    • To prevent oxidation, overlay the organic solvent with an inert gas like argon or nitrogen before sealing and storing at -20°C.

    • To avoid hydrolysis, use anhydrous solvents and handle the compound in a dry environment.

    • To minimize the effects of freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials. This prevents the need to thaw the entire stock for each experiment.

  • Cause 2: Contamination from plasticware.

  • Solution: Never use plastic pipette tips, tubes, or containers to handle or store this compound in organic solvents.[3] Plasticizers and other impurities can leach from the plastic, contaminating your sample and affecting your results. Always use glass, stainless steel, or Teflon-lined containers and transfer instruments.[3]

Issue 3: Difficulty dissolving this compound in a new solvent.

  • Cause: The solubility of lipids can be highly dependent on the solvent and its purity.

  • Solution: Refer to the solubility table provided. If you need to use a different solvent system, it is advisable to test the solubility on a small scale first. Sonication can aid in dissolving lipids in a new solvent.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

  • Thawing: Remove the vial of this compound stock solution (in ethanol) from the -20°C freezer and allow it to warm to room temperature.

  • Dilution: For a working solution, dilute the stock solution in a serum-free culture medium or a buffer like PBS. It is crucial to add the ethanolic stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, minimizing precipitation. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Application: Add the freshly prepared working solution to your cell culture plates. As this compound is a lipid, it may adhere to plastic surfaces. To mitigate this, using low-adhesion microplates can be beneficial.

Protocol 2: CB1 Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing the CB1 receptor. This typically involves homogenization in a buffer followed by centrifugation to isolate the membrane fraction.

  • Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, a known concentration of a radiolabeled CB1 agonist (e.g., [³H]-CP55,940), and the membrane suspension.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of an unlabeled CB1 agonist/antagonist, and the membrane suspension.

    • Competition: Add assay buffer, the radioligand, varying concentrations of this compound, and the membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ and Kᵢ values for this compound.

Signaling Pathways and Workflows

This compound is an agonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gᵢ/Gₒ family of G-proteins.[3][11][12]

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AS This compound CB1R CB1 Receptor AS->CB1R Binds and Activates Gi_Go Gαi/o CB1R->Gi_Go Activates G_beta_gamma Gβγ CB1R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channels Gi_Go->Ca_channel Inhibits K_channel K⁺ Channels G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: CB1 Receptor Signaling Pathway Activation by this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow start Start: this compound Stock aliquot Aliquot into multiple vials start->aliquot conditions Expose to different conditions: - Temperature (4°C, RT, 37°C) - Light vs. Dark - Air vs. Inert Gas - Freeze-Thaw Cycles aliquot->conditions sampling Sample at various time points (e.g., 0, 1, 7, 30 days) conditions->sampling analysis Analyze by LC-MS or HPLC-UV sampling->analysis quantify Quantify remaining this compound and identify degradation products analysis->quantify end End: Determine Stability Profile quantify->end

Caption: Workflow for evaluating the stability of this compound.

References

Technical Support Center: Investigating GPR55 Desensitization with Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Arachidonoyl Serinol (ARA-s) to investigate receptor desensitization, with a primary focus on the G protein-coupled receptor 55 (GPR55). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound (ARA-s) to study GPR55 desensitization?

This compound is an endogenous lipid mediator that has been identified as a potential ligand for GPR55.[1] However, its exact role and functional activity are still under investigation, with some studies suggesting it can induce GPR55-mediated effects while others report no functional activity in certain assays.[1] This makes ARA-s an interesting tool to probe the nuanced signaling and regulatory mechanisms of GPR55. Understanding how a potential endogenous ligand like ARA-s influences GPR55 desensitization—the process by which a receptor's response to a stimulus is attenuated over time—is crucial for elucidating the receptor's physiological function and its potential as a therapeutic target.

Q2: What are the primary mechanisms of GPR55 desensitization that can be investigated?

Like many G protein-coupled receptors (GPCRs), GPR55 is thought to undergo desensitization through two primary mechanisms:

  • β-arrestin Recruitment: Upon agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G protein coupling, thereby dampening the signal. β-arrestin binding also initiates the process of receptor internalization.[2][3]

  • Receptor Internalization: The agonist-induced formation of a GPR55/β-arrestin complex can trigger the internalization of the receptor from the plasma membrane into endocytic vesicles.[2][3] This removal of receptors from the cell surface further contributes to the desensitization of the cellular response. The internalized receptors can then be either recycled back to the plasma membrane (resensitization) or targeted for degradation.

Q3: What are the expected outcomes of GPR55 activation by an agonist like ARA-s in functional assays?

Activation of GPR55 is known to trigger several downstream signaling events that can be measured in vitro. Depending on the cell type and the specific signaling pathway being investigated, agonist stimulation of GPR55 can lead to:

  • Increased Intracellular Calcium Mobilization: GPR55 couples to Gαq and Gα12/13 proteins, which can lead to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[4][5][6]

  • Phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2): GPR55 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.[1][4][6]

  • β-arrestin Recruitment and Receptor Internalization: As mentioned above, these are key events in the desensitization process.[2][3]

It is important to note that different GPR55 ligands can exhibit "biased agonism," meaning they may preferentially activate one signaling pathway over another.[4] Therefore, the signaling profile of ARA-s at GPR55 should be empirically determined.

Troubleshooting Guides

Issue 1: Low or No Signal in GPR55 Functional Assays with ARA-s
Possible Cause Troubleshooting Step
Poor Solubility or Stability of ARA-s ARA-s is a lipid and may be difficult to dissolve in aqueous buffers. Prepare stock solutions in a suitable organic solvent like ethanol (B145695) or DMSO and then dilute to the final working concentration in an appropriate assay buffer containing a carrier protein like fatty acid-free BSA to improve solubility and prevent micelle formation. Always prepare fresh dilutions before each experiment.
Low Expression of GPR55 in the Cellular Model Verify the expression of GPR55 in your chosen cell line using techniques like qPCR, Western blot, or immunocytochemistry.[6] Consider using a cell line stably overexpressing tagged GPR55 to enhance the signal window.[2]
Incorrect Assay Conditions Optimize assay parameters such as cell density, incubation time, and temperature. For kinetic assays like calcium mobilization, ensure that measurements are taken at the appropriate time points.
Cell Line Not Responsive to GPR55 Signaling Even with GPR55 expression, the downstream signaling components required for a particular readout (e.g., specific G proteins, kinases) may not be present or functional in your chosen cell line. Test the responsiveness of your cells with a known GPR55 agonist like L-α-lysophosphatidylinositol (LPI).[2][4]
Issue 2: High Background Signal in β-Arrestin Recruitment Assays
Possible Cause Troubleshooting Step
Overexpression of β-arrestin-GFP Fusion Protein High levels of β-arrestin-GFP can lead to spontaneous aggregation and a high background signal. Titrate the amount of β-arrestin-GFP plasmid used for transfection to achieve a diffuse cytoplasmic localization in the absence of an agonist.[2]
Constitutive GPR55 Activity Some GPCRs exhibit constitutive (agonist-independent) activity, which can lead to basal β-arrestin recruitment. This can be assessed by comparing β-arrestin localization in GPR55-expressing cells versus non-transfected cells.
Non-specific Effects of ARA-s At high concentrations, lipid molecules can have non-specific effects on cell membranes. Perform dose-response curves to identify the optimal concentration range for ARA-s and include vehicle controls to assess non-specific effects.
Issue 3: Inconsistent Results in Receptor Internalization Studies
Possible Cause Troubleshooting Step
Antibody Staining Issues (for immunofluorescence) Ensure the primary antibody specifically recognizes the extracellular epitope of your tagged GPR55. Optimize antibody concentration and incubation times. Include appropriate controls, such as staining of non-transfected cells.[2]
Low Level of Internalization The extent of internalization can be ligand- and cell-type-dependent. Increase the incubation time with ARA-s to allow for sufficient receptor internalization. Compare the effect of ARA-s to a known internalizing agonist for GPR55.
Rapid Receptor Recycling Internalized receptors may be rapidly recycled back to the plasma membrane, leading to an underestimation of internalization. To investigate this, experiments can be performed at a lower temperature (e.g., 16°C) to slow down the recycling process.

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay using β-arrestin-GFP Translocation

Objective: To visualize and quantify the recruitment of β-arrestin to GPR55 upon stimulation with this compound.

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293 or U2OS cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect cells with a plasmid encoding for a tagged version of human GPR55 (e.g., HA-GPR55) and a plasmid for β-arrestin2 fused to Green Fluorescent Protein (βarr2-GFP).[2] Optimize the ratio of the two plasmids to achieve good GPR55 expression and diffuse cytoplasmic βarr2-GFP fluorescence.

    • Allow cells to express the proteins for 24-48 hours post-transfection.

  • Agonist Stimulation:

    • Prepare a stock solution of ARA-s in ethanol.

    • On the day of the experiment, dilute the ARA-s stock to the desired final concentrations in serum-free media. Include a vehicle control (media with the same final concentration of ethanol).

    • Replace the culture media with the ARA-s or vehicle-containing media and incubate the cells at 37°C for a predetermined time (e.g., 30-45 minutes).[2]

  • Microscopy and Image Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Acquire images using a confocal microscope.

    • Quantify β-arrestin recruitment by analyzing the formation of fluorescent puncta at the plasma membrane or within the cytoplasm. This can be done using image analysis software to measure the change in fluorescence intensity at the membrane versus the cytoplasm or by counting the number and size of fluorescent aggregates.[2]

Protocol 2: GPR55 Internalization Assay by Immunofluorescence

Objective: To assess the internalization of GPR55 from the plasma membrane in response to this compound.

Methodology:

  • Cell Culture and Labeling of Surface Receptors:

    • Plate U2OS cells stably expressing HA-tagged GPR55 on coverslips.

    • To label the surface receptor population, incubate the live cells with a primary antibody against the HA-tag (which is on the extracellular N-terminus) at 4°C for 1 hour to prevent internalization.

    • Wash the cells with cold PBS to remove unbound antibody.

  • Agonist-Induced Internalization:

    • Incubate the antibody-labeled cells with pre-warmed media containing ARA-s at various concentrations or a vehicle control at 37°C for a specific time period (e.g., 45 minutes) to allow for internalization.[2]

  • Fixation, Permeabilization, and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like 0.1% Triton X-100 to allow the secondary antibody to access internalized receptors.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • In unstimulated cells, the fluorescence should be primarily at the plasma membrane. In stimulated cells, the appearance of intracellular fluorescent vesicles indicates receptor internalization.

    • Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above.

Parameter Vehicle Control This compound (10 µM) LPI (10 µM) (Positive Control)
β-Arrestin Translocation (Fold Change) 1.0 ± 0.12.5 ± 0.34.2 ± 0.5
GPR55 Internalization (% of Control) 100 ± 565 ± 840 ± 6
pERK1/2 Activation (Fold Change) 1.0 ± 0.23.1 ± 0.45.5 ± 0.6
Intracellular Calcium [Ca2+]i (Peak Fold Change) 1.0 ± 0.11.8 ± 0.23.5 ± 0.3

Data are presented as mean ± SEM and are for illustrative purposes only. Actual results may vary.

Signaling Pathway and Experimental Workflow Diagrams

GPR55_Signaling_Pathway ARAs ARAs GPR55 GPR55 ARAs->GPR55 binds Gq Gq GPR55->Gq G1213 G1213 GPR55->G1213 GRK GRK GPR55->GRK activation leads to Barr Barr GPR55->Barr recruits PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK RhoA->ERK Ca2 Ca2 IP3->Ca2 release from ER PKC PKC DAG->PKC PKC->ERK GRK->GPR55 phosphorylates Internalization Internalization Barr->Internalization

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293/U2OS Cells Transfection 2. Transfect with GPR55 & β-arrestin-GFP Cell_Culture->Transfection Stimulation 3. Stimulate with ARA-s Transfection->Stimulation B_arrestin_Assay 4a. β-arrestin Recruitment Assay Stimulation->B_arrestin_Assay Internalization_Assay 4b. Receptor Internalization Assay Stimulation->Internalization_Assay Signaling_Assay 4c. Downstream Signaling Assays (pERK, Ca2+) Stimulation->Signaling_Assay Imaging 5. Confocal Microscopy B_arrestin_Assay->Imaging Internalization_Assay->Imaging Quantification 6. Image & Data Quantification Signaling_Assay->Quantification Imaging->Quantification

References

Validation & Comparative

A Comparative Analysis of Arachidonoyl Serinol and Anandamide Activity at the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cannabinoid type 1 (CB1) receptor activity of two endocannabinoid-like molecules: N-arachidonoyl-L-serine (Arachidonoyl Serinol, ARA-S) and N-arachidonoylethanolamine (anandamide). This objective analysis, supported by experimental data, aims to elucidate the distinct pharmacological profiles of these compounds for researchers in pharmacology and drug development.

Executive Summary

Anandamide (B1667382) is a well-established endogenous cannabinoid that functions as a partial to full agonist at the CB1 receptor, exhibiting high binding affinity. In stark contrast, this compound demonstrates markedly weaker interaction with the CB1 receptor, with a binding affinity several orders of magnitude lower than that of anandamide. This profound difference in receptor binding translates to a significantly lower efficacy for ARA-S in activating canonical CB1 receptor signaling pathways. While anandamide's activities are predominantly mediated through CB1 and CB2 receptors, evidence suggests that some of ARA-S's biological effects, such as vasodilation, are mediated by receptors distinct from CB1 and CB2.

Quantitative Comparison of CB1 Receptor Activity

The following table summarizes the key quantitative parameters for the interaction of this compound and anandamide with the CB1 receptor.

ParameterThis compound (ARA-S)Anandamide (AEA)Reference
Binding Affinity (Ki) > 10,000 nM37 - 116 nM; 89 nM[1][2]
Functional Activity Very weak partial agonistPartial to full agonist[1]
Potency (EC50) Not reported for CB1 activation31 nM (for GPR55, CB1, and CB2)[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical CB1 receptor signaling pathway and the general experimental workflows used to determine the binding affinity and functional activity of ligands like this compound and anandamide.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Anandamide (Agonist) Ligand->CB1 Binding & Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Radioligand_Binding_Assay_Workflow prep Prepare CB1 Receptor Source (e.g., brain tissue homogenates or cell lines expressing the receptor) radioligand Add Radiolabeled Ligand (e.g., [3H]CP55,940) prep->radioligand competitor Add Unlabeled Competitor (this compound or Anandamide) at varying concentrations radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration detection Quantify Radioactivity of Bound Ligand filtration->detection analysis Data Analysis (Determine IC50 and calculate Ki) detection->analysis GTPgS_Assay_Workflow prep Prepare CB1 Receptor Membranes reagents Add Assay Buffer, GDP, and [35S]GTPγS prep->reagents agonist Add Agonist (this compound or Anandamide) at varying concentrations reagents->agonist incubation Incubate to Allow G-protein Activation agonist->incubation filtration Separate Bound and Free [35S]GTPγS (Rapid Filtration) incubation->filtration detection Quantify Radioactivity of Bound [35S]GTPγS filtration->detection analysis Data Analysis (Determine EC50 and Emax) detection->analysis

References

A Comparative Guide to the Stability of Arachidonoyl Serinol and 2-Arachidonoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and enzymatic stability of Arachidonoyl Serinol and 2-Arachidonoylglycerol (B1664049) (2-AG), two structurally related endocannabinoid-like molecules. Understanding the distinct stability profiles of these compounds is crucial for interpreting experimental results and for the development of novel therapeutics targeting the endocannabinoid system.

At a Glance: Key Differences in Stability

This compound demonstrates significantly greater chemical stability compared to 2-AG. This difference is primarily attributed to the amide linkage in this compound, which is less susceptible to hydrolysis and chemical rearrangement than the ester linkage in 2-AG. The inherent instability of 2-AG, leading to rapid isomerization and enzymatic degradation, presents significant challenges in its handling and therapeutic application.

Quantitative Stability Comparison

While direct comparative studies under identical conditions are limited, the available data clearly indicate the superior stability of this compound.

ParameterThis compound2-Arachidonoylglycerol (2-AG)References
Chemical Stability Stable for at least 2 months when stored in ethanol (B145695) at -20°C. Not stable at room temperature or at -20°C without a solvent.Highly unstable in aqueous solutions. Prone to rapid isomerization to the more stable but less active 1-arachidonoylglycerol (1-AG). The equilibrium ratio of 2-AG to 1-AG is approximately 1:9.[1]
Half-life (Isomerization) Not applicable due to stable amide linkage.Half-life of 10 minutes in serum-free RPMI medium and 2.3 minutes in the presence of 10% fetal calf serum at 37°C.[2]
Enzymatic Degradation Not extensively characterized, but the amide bond is expected to be more resistant to hydrolysis by common esterases.Rapidly hydrolyzed by several enzymes, primarily monoacylglycerol lipase (B570770) (MAGL), but also fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12).[3][4][5][6]
Storage Conditions Recommended storage in ethanol at -20°C for long-term stability.Requires storage at -80°C in an organic solvent. Fresh solutions should be prepared immediately before use.[1]

Signaling Pathways: A Tale of Two Molecules

The structural differences between this compound and 2-AG also translate into distinct pharmacological profiles and signaling pathways.

2-Arachidonoylglycerol (2-AG): A Canonical Cannabinoid Agonist

2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[7] Its signaling is integral to a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.

2-AG Signaling Pathway 2-AG Signaling Pathway 2-AG 2-AG CB1/CB2 Receptors CB1/CB2 Receptors 2-AG->CB1/CB2 Receptors G-protein Activation (Gi/o) G-protein Activation (Gi/o) CB1/CB2 Receptors->G-protein Activation (Gi/o) Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation (Gi/o)->Adenylyl Cyclase Inhibition MAPK Pathway Activation MAPK Pathway Activation G-protein Activation (Gi/o)->MAPK Pathway Activation Ion Channel Modulation Ion Channel Modulation G-protein Activation (Gi/o)->Ion Channel Modulation Physiological Effects Physiological Effects Adenylyl Cyclase Inhibition->Physiological Effects MAPK Pathway Activation->Physiological Effects Ion Channel Modulation->Physiological Effects

2-AG Signaling Pathway
This compound: An Endocannabinoid-Like Modulator

In stark contrast to 2-AG, this compound exhibits very weak affinity for CB1 and CB2 receptors.[8][9] Its biological effects are mediated through alternative pathways, suggesting a role as an endocannabinoid-like modulator. Evidence points towards its interaction with the orphan G-protein coupled receptor 55 (GPR55) and a putative endothelial cannabinoid receptor, leading to the activation of downstream signaling cascades such as the extracellular signal-regulated kinase (ERK) and Akt pathways.[1][10]

Arachidonoyl_Serinol_Signaling_Pathway This compound Signaling Pathway This compound This compound Putative Endothelial Receptor Putative Endothelial Receptor This compound->Putative Endothelial Receptor GPR55 GPR55 This compound->GPR55 G-protein Activation G-protein Activation Putative Endothelial Receptor->G-protein Activation GPR55->G-protein Activation ERK1/2 Activation ERK1/2 Activation G-protein Activation->ERK1/2 Activation Akt Activation Akt Activation G-protein Activation->Akt Activation Physiological Effects Physiological Effects ERK1/2 Activation->Physiological Effects Akt Activation->Physiological Effects

This compound Signaling Pathway

Experimental Protocols

Assessment of Chemical Stability

A general protocol to assess the chemical stability of this compound and 2-AG involves incubation in a relevant biological buffer followed by quantification of the parent compound over time using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Objective: To determine the rate of degradation and/or isomerization of this compound and 2-AG in a simulated physiological environment.

Materials:

  • This compound and 2-AG standards

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (e.g., d8-Arachidonoyl Serinol, d8-2-AG)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and 2-AG in ethanol. Spike the compounds into pre-warmed PBS (37°C) to a final concentration of 10 µM.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Extraction: Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop any further degradation and precipitate proteins. Vortex and centrifuge to pellet the precipitate.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.

  • Data Analysis: Quantify the peak areas of the parent compounds and their potential degradation/isomerization products at each time point. Calculate the half-life of each compound by plotting the natural logarithm of the concentration versus time.

Stability_Assay_Workflow Stability Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solutions prep2 Spike into PBS (37°C) prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Withdraw aliquots at time points inc1->inc2 an1 Quench with cold ACN & internal standard inc2->an1 an2 Centrifuge an1->an2 an3 Analyze supernatant by LC-MS an2->an3 an4 Quantify and calculate half-life an3->an4

Stability Assay Workflow

Conclusion

The evidence strongly supports that this compound is a significantly more stable molecule than 2-AG, both chemically and likely enzymatically. This enhanced stability, coupled with its distinct signaling profile, makes this compound an intriguing candidate for further investigation as a modulator of the endocannabinoid system and a potential lead for therapeutic development. In contrast, the inherent instability of 2-AG necessitates careful experimental design and handling to ensure accurate and reproducible results. Researchers should consider the rapid degradation of 2-AG when interpreting its biological effects in vitro and in vivo.

References

Differential Effects of Arachidonoyl Serinol and 2-Arachidonoylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and physiological effects of two structurally related endocannabinoid-like lipids: Arachidonoyl Serinol (AS) and 2-Arachidonoylglycerol (2-AG). While both molecules share a common arachidonoyl backbone, subtle structural differences lead to distinct receptor interactions and downstream signaling pathways, resulting in varied physiological effects. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the known signaling pathways.

Quantitative Comparison of Receptor Interactions

The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound and 2-AG. It is important to note that the data for each compound have been compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Receptor Binding Affinities (Kᵢ)

LigandReceptorKᵢ (nM)Notes
This compound (AS) CB1> 10,000[1]Very weak binding affinity.
CB2No significant binding reported[1]
TRPV1No significant binding reported[1]
2-Arachidonoylglycerol (2-AG) CB1472[2]Endogenous agonist.
CB21400[2]Endogenous agonist.

Table 2: Receptor Functional Activity (EC₅₀)

LigandReceptor/AssayEC₅₀ (nM)Effect
This compound (AS) Vasodilation (rat mesenteric artery)~550[3]Endothelium-dependent vasodilation.
2-Arachidonoylglycerol (2-AG) CB1 (G-protein activation)519[2]Full Agonist.
CB2 (GTPγS binding, Sf9 cells)38.9[4]Full Agonist.
CB2 (cAMP inhibition, CHO cells)1300[4]Full Agonist.

Differential Signaling Pathways

The signaling pathways activated by 2-AG are well-characterized and primarily mediated by the canonical cannabinoid receptors, CB1 and CB2. In contrast, this compound appears to exert its effects through non-CB1/CB2 pathways, potentially involving orphan G-protein coupled receptors.

2-Arachidonoylglycerol (2-AG) Signaling

2-AG is a full agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[5][6]

2-AG Signaling Pathway TwoAG 2-AG CB1R CB1 Receptor TwoAG->CB1R CB2R CB2 Receptor TwoAG->CB2R G_protein Gαi/o CB1R->G_protein CB2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel modulates K_channel K⁺ Channels G_protein->K_channel modulates MAPK MAPK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Physiological_effects Physiological Effects (e.g., Neurotransmission modulation, Immunomodulation) cAMP->Physiological_effects Ca_channel->Physiological_effects K_channel->Physiological_effects MAPK->Physiological_effects

Caption: 2-AG signaling through CB1 and CB2 receptors.

This compound (AS) Signaling

This compound's signaling is not mediated by CB1 or CB2 receptors. It is hypothesized to act through a novel, G-protein coupled receptor, possibly GPR18 or GPR55, similar to "Abnormal Cannabidiol" (Abn-CBD).[3] This activation leads to the phosphorylation of p44/42 MAP kinase and Akt.[3][7] Additionally, AS can directly activate large-conductance Ca²⁺-activated K⁺ (BKCa) channels, contributing to its vasodilatory effects.[8]

This compound Signaling Pathway AS This compound Novel_GPCR Novel GPCR (GPR18/GPR55?) AS->Novel_GPCR BKCa BKCa Channel AS->BKCa direct activation G_protein G-protein Novel_GPCR->G_protein MAPK_pathway p44/42 MAPK Phosphorylation G_protein->MAPK_pathway Akt_pathway Akt Phosphorylation G_protein->Akt_pathway Other_effects Other Physiological Effects MAPK_pathway->Other_effects Akt_pathway->Other_effects Vasodilation Vasodilation BKCa->Vasodilation

Caption: Proposed signaling pathways for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and 2-AG.

Experimental Workflow: CB1 Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for the CB1 receptor.

CB1 Receptor Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing CB1 receptors start->prepare_membranes prepare_reagents Prepare assay buffer, radioligand ([³H]CP55,940), and test compounds prepare_membranes->prepare_reagents incubation Incubate membranes with radioligand and varying concentrations of test compound prepare_reagents->incubation filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC₅₀ and calculate Kᵢ scintillation->analysis end End analysis->end

Caption: Workflow for a CB1 receptor binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing CB1 receptors in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound or 2-AG).[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to compound administration, using the fluorescent indicator Fura-2 AM.

Intracellular Calcium Mobilization Assay Workflow start Start cell_culture Culture cells (e.g., NG108-15) in a 96-well plate start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence at 340 nm and 380 nm excitation wash->baseline add_compound Add test compound (AS or 2-AG) baseline->add_compound measure_fluorescence Continuously measure fluorescence at 340 nm and 380 nm excitation add_compound->measure_fluorescence calculate_ratio Calculate the 340/380 nm fluorescence ratio measure_fluorescence->calculate_ratio analysis Analyze the change in ratio to determine intracellular Ca²⁺ concentration calculate_ratio->analysis end End analysis->end

Caption: Workflow for intracellular calcium measurement.

Protocol Details:

  • Cell Seeding: Seed cells (e.g., NG108-15 neuroblastoma-glioma hybrid cells) in a black-walled, clear-bottom 96-well plate and culture overnight.[8]

  • Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM for a specified time (e.g., 60 minutes) at 37°C.[10]

  • Washing: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove the extracellular Fura-2 AM.[10]

  • Measurement: Place the plate in a fluorescence plate reader. Measure the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm to establish a baseline.

  • Compound Addition: Add the test compound (this compound or 2-AG) to the wells.

  • Data Acquisition: Immediately after compound addition, continuously record the fluorescence at both excitation wavelengths over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.

Experimental Workflow: Rat Aortic Ring Vasorelaxation Assay

This protocol details the procedure for assessing the vasodilatory or vasoconstrictive effects of compounds on isolated rat aortic rings.

Caption: Workflow for a rat aortic ring vasorelaxation assay.

Protocol Details:

  • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.[11][12]

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[13]

  • Equilibration: Allow the rings to equilibrate for a period (e.g., 60-90 minutes) under a resting tension.

  • Viability Check: Test the viability of the rings by inducing contraction with a high potassium solution or a vasoconstrictor like phenylephrine. For endothelium-dependent vasodilation studies, assess the endothelial integrity by measuring the relaxation response to acetylcholine.[12]

  • Pre-contraction: After a washout period, pre-contract the aortic rings to a stable submaximal tension with a vasoconstrictor.

  • Compound Addition: Add the test compound (this compound or 2-AG) in a cumulative manner, allowing the response to stabilize at each concentration.

  • Data Recording: Continuously record the isometric tension of the aortic rings throughout the experiment.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC₅₀ value.

Summary of Differential Effects

  • Receptor Activity: 2-AG is a well-established full agonist at both CB1 and CB2 cannabinoid receptors.[5][14] In contrast, this compound exhibits very weak affinity for these receptors and is considered to act through a novel, non-CB1/CB2 pathway.

  • Signaling Mechanisms: The differential receptor activities lead to distinct downstream signaling cascades. 2-AG's effects are primarily mediated by canonical G-protein signaling downstream of CB1/CB2 activation. This compound's signaling involves the phosphorylation of MAPK and Akt, potentially through GPR18 or GPR55, and may also involve direct channel modulation.[3][8][15]

  • Physiological Effects: While both molecules can elicit physiological responses, their profiles differ. For instance, both can induce vasodilation, but the underlying mechanisms are distinct. 2-AG's effects are part of the broader endocannabinoid system's role in regulating neurotransmission, inflammation, and other processes. The physiological roles of this compound are less understood but appear to involve cardiovascular regulation and potentially immunomodulation through pathways independent of the classical endocannabinoid system.[6]

References

Validating the Effects of Arachidonoyl Serinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arachidonoyl Serinol (ARA-s) with other well-known endocannabinoids, focusing on the validation of its effects using CB1 receptor antagonists. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant pathways and workflows to support further investigation into this novel endocannabinoid-like molecule.

This compound (ARA-s) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide. However, emerging research indicates that ARA-s possesses a unique pharmacological profile, distinguishing it from classical endocannabinoids that primarily act through cannabinoid receptors CB1 and CB2. This guide delves into the experimental evidence that substantiates the distinct mechanism of action of ARA-s, particularly its limited interaction with the CB1 receptor.

Quantitative Comparison of Endocannabinoid Effects

The following table summarizes the key quantitative data comparing the biological activities of this compound (ARA-s), Anandamide (AEA), and 2-Arachidonoylglycerol (2-AG). The data highlights the differential effects of these compounds, especially in the context of CB1 receptor involvement.

ParameterThis compound (ARA-s)Anandamide (AEA)2-Arachidonoylglycerol (2-AG)Reference
CB1 Receptor Binding Affinity (Ki) > 10,000 nM (mouse cerebellar membranes)87.7 nM (rat brain) - 239.2 nM (human)472 nM (CB1)[1]
Vasodilation (Rat Mesenteric Artery) EC50: 550 nMInduces vasodilationInduces vasodilation
Effect of CB1 Antagonist (SR141716A)No inhibitionInhibition reported in some studiesCB1-dependent vasodilation in some vascular beds
Inhibition of LPS-induced TNF-α Production (Murine Macrophages) Effective inhibitionEffective inhibitionEffective inhibition[2]
Effect of CB1 AntagonistNot inhibited (in CB1 knockout mice)CB1-independent effects also reportedPrimarily CB2-mediated in immune cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol is used to determine the binding affinity of a compound to the CB1 receptor.

  • Membrane Preparation: Whole brains from rodents (e.g., rats or mice) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 320 mM sucrose, 5 mM MgCl2, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the membranes, which are washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) at a fixed concentration. To determine the binding affinity of the test compound (e.g., ARA-s, anandamide), increasing concentrations of the unlabeled compound are added to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Ex Vivo Vasodilation Assay in Isolated Arteries

This protocol assesses the vasodilatory effects of compounds on isolated blood vessels.

  • Tissue Preparation: Segments of arteries (e.g., rat mesenteric artery) are dissected and mounted in an organ bath or wire myograph system containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine) to induce a stable contractile tone.

  • Compound Administration: Cumulative concentrations of the test compound (e.g., ARA-s or anandamide) are added to the organ bath, and the changes in isometric tension are recorded.

  • Antagonist Studies: To investigate the involvement of the CB1 receptor, the experiment is repeated in the presence of a selective CB1 antagonist (e.g., SR141716A or AM251), which is added to the organ bath before the pre-constriction agent.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone. Concentration-response curves are generated, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

Measurement of TNF-α Production in Macrophages

This protocol is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium and seeded into multi-well plates.

  • Stimulation and Treatment: The macrophages are pre-treated with the test compounds (e.g., ARA-s, anandamide, or 2-AG) at various concentrations for a specific period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Antagonist Studies: To determine the role of the CB1 receptor, a parallel set of experiments is conducted where cells are co-incubated with a CB1 antagonist.

  • Cytokine Quantification: After the incubation period, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of TNF-α (e.g., in pg/mL). The inhibitory effect of the test compounds is calculated as a percentage of the TNF-α production in LPS-stimulated cells in the absence of the compound.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the experimental workflow for validating ARA-s effects and the signaling pathways involved.

experimental_workflow cell_culture Macrophage Culture (e.g., RAW 264.7) lps_stimulation LPS Stimulation cell_culture->lps_stimulation tissue_prep Isolated Artery (e.g., Rat Mesenteric) vasoconstriction Pre-constriction (e.g., Phenylephrine) tissue_prep->vasoconstriction membrane_prep CB1 Receptor Membrane Preparation radioligand Radioligand Incubation ([3H]CP55,940) membrane_prep->radioligand elisa TNF-α Measurement (ELISA) lps_stimulation->elisa myograph Vasodilation Measurement (Myograph) vasoconstriction->myograph scintillation Binding Affinity (Scintillation Counting) radioligand->scintillation aras This compound (ARA-s) aras->lps_stimulation +/- Antagonist aras->vasoconstriction +/- Antagonist aras->radioligand Competition aea Anandamide (AEA) aea->lps_stimulation +/- Antagonist aea->vasoconstriction +/- Antagonist aea->radioligand Competition antagonist CB1 Antagonist (e.g., SR141716A)

Experimental workflow for validating ARA-s effects.

signaling_pathways cluster_cb1 CB1 Receptor Signaling cluster_non_cb1 Potential Non-CB1 ARA-s Signaling AEA Anandamide (AEA) 2-AG CB1 CB1 Receptor AEA->CB1 Gi_o Gi/o Protein CB1->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Pathway Gi_o->MAPK Ion_Channel Ion Channel Modulation Gi_o->Ion_Channel cAMP ↓ cAMP AC->cAMP Antagonist CB1 Antagonist (e.g., SR141716A) Antagonist->CB1 ARAS This compound (ARA-s) Novel_Receptor Novel Receptor (e.g., GPR55?) ARAS->Novel_Receptor Gq_11 Gq/11 or G12/13 Protein Novel_Receptor->Gq_11 Vasodilation Vasodilation Novel_Receptor->Vasodilation TNF_inhibition TNF-α Inhibition Novel_Receptor->TNF_inhibition PLC Phospholipase C Gq_11->PLC RhoA RhoA Pathway Gq_11->RhoA Calcium ↑ Intracellular Ca²⁺ PLC->Calcium CB1_Antagonist_NoEffect CB1 Antagonist (No Effect) CB1_Antagonist_NoEffect->Novel_Receptor

CB1 and potential non-CB1 signaling pathways.

Concluding Remarks

The compiled data and experimental methodologies strongly indicate that this compound operates through a signaling pathway largely independent of the CB1 receptor. Its weak binding affinity for CB1 and the resistance of its primary biological effects—vasodilation and anti-inflammatory action—to blockade by CB1 antagonists underscore its unique standing within the endocannabinoid system. This distinction makes ARA-s a compelling subject for further research, potentially leading to the development of novel therapeutic agents that can modulate endocannabinoid-like signaling without the psychoactive side effects associated with CB1 receptor activation. The orphan G protein-coupled receptor GPR55 has been suggested as a potential target for ARA-s, and future studies are warranted to fully elucidate its mechanism of action.[3][4][5][6][7][8][9]

References

A Comparative Guide to the Pharmacological Tools for Studying Arachidonoyl Serinol: Why SR141716A is Not the Key

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pharmacological agents related to the study of Arachidonoyl Serinol (AraS), an endogenous endocannabinoid-like lipid. A common misconception is the use of the classic cannabinoid type 1 (CB1) receptor antagonist, SR141716A (Rimonabant), to block the actions of AraS. This document clarifies why this approach is pharmacologically inappropriate and presents suitable alternatives based on current scientific understanding. Experimental data and detailed protocols are provided to support the objective comparison of these compounds.

Executive Summary: The Flawed Premise of Using SR141716A to Block AraS

This compound (AraS) is an endocannabinoid-like molecule that exhibits a distinct pharmacological profile from classic endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] Crucially, AraS displays very weak binding affinity for the CB1 and CB2 receptors, the primary targets of SR141716A.[1][2] Instead, the biological effects of AraS, such as vasodilation and activation of intracellular signaling cascades, are largely mediated by the orphan G protein-coupled receptor, GPR55.[3] The effects of AraS are resistant to blockade by CB1 antagonists, indicating that SR141716A is an unsuitable tool for inhibiting its actions.[1] In fact, at higher concentrations, SR141716A has been reported to act as an agonist at GPR55, further complicating its use in studying AraS.[4][5][6]

This guide, therefore, focuses on providing a clear comparison between SR141716A and true GPR55 antagonists as appropriate tools for dissecting the signaling pathways of their respective primary targets.

Comparative Analysis of Pharmacological Agents

The following tables summarize the key pharmacological parameters of SR141716A, AraS, and selective GPR55 antagonists.

Table 1: Receptor Binding Affinity and Potency

CompoundPrimary TargetSecondary Targets of NoteBinding Affinity (Ki) / Potency (IC50)
SR141716A CB1 ReceptorGPR55 (agonist at µM concentrations)Ki: ~1.98 nM for CB1
This compound (AraS) GPR55Weak affinity for CB1/CB2Binding affinity not well-defined; functional activation of GPR55 signaling pathways[3]
CID16020046 GPR55Weak inhibition of acetylcholinesterase, µ-opioid receptor, KCNH2, hERGIC50: ~0.15 µM for GPR55 constitutive activity[4][7]; IC50: ~0.21 µM for LPI-induced Ca2+ signaling
ML193 GPR55>27-fold selectivity over CB1, >145-fold over GPR35 and CB2[2][8]IC50: ~221 nM for GPR55[2][8][9]

Table 2: Functional Activity Profile

CompoundFunctional Effect at Primary TargetCommon Functional Assays
SR141716A Inverse Agonist/AntagonistInhibition of adenylyl cyclase, [35S]GTPγS binding assays[10]
This compound (AraS) AgonistERK1/2 phosphorylation, intracellular Ca2+ mobilization, β-arrestin recruitment[3]
CID16020046 AntagonistInhibition of GPR55-mediated Ca2+ signaling and ERK1/2 phosphorylation[4]
ML193 AntagonistInhibition of β-arrestin trafficking and ERK1/2 phosphorylation[9][11]

Signaling Pathways and Experimental Workflows

To understand the distinct actions of these compounds, it is essential to visualize their signaling pathways and the experimental methods used to study them.

Distinct Signaling Pathways of SR141716A and this compound

The following diagram illustrates the separate signaling cascades initiated by the interaction of SR141716A with the CB1 receptor and AraS with the GPR55 receptor.

cluster_0 SR141716A Pathway cluster_1 This compound (AraS) Pathway SR141716A SR141716A CB1 CB1 Receptor SR141716A->CB1 Antagonizes/ Inverse Agonizes G_alpha_i Gαi CB1->G_alpha_i Blocks Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibition Blocked cAMP ↓ cAMP AC->cAMP AraS AraS GPR55 GPR55 Receptor AraS->GPR55 Activates G_alpha_q Gαq GPR55->G_alpha_q ERK p-ERK1/2 GPR55->ERK ... PLC Phospholipase C G_alpha_q->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release A 1. Culture GPR55-expressing cells B 2. Serum starve cells A->B C 3. Pre-incubate with GPR55 Antagonist (e.g., CID16020046 or ML193) B->C D 4. Stimulate with GPR55 Agonist (e.g., AraS or LPI) C->D E 5. Lyse cells and collect protein D->E F 6. Western Blot for p-ERK and Total ERK E->F G 7. Quantify and compare p-ERK/Total ERK ratio F->G cluster_SR SR141716A cluster_AraS This compound (AraS) SR_Target Primary Target: CB1 Receptor SR_Affinity High Affinity (nM range) for CB1 SR_Target->SR_Affinity Conclusion Conclusion: SR141716A does not block AraS due to target mismatch. SR_Affinity->Conclusion No significant interaction AraS_Target Primary Target: GPR55 Receptor AraS_Affinity Very Low Affinity for CB1 Receptor AraS_Target->AraS_Affinity AraS_Affinity->Conclusion No significant interaction

References

A Comparative Analysis of the Vasodilatory Properties of Arachidonoyl Serinol and Other Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory effects of Arachidonoyl Serinol (ARA-S) against other key lipid modulators, including the endocannabinoids anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (2-AG), as well as the synthetic cannabinoid WIN 55,212-2 and the atypical cannabinoid Abnormal Cannabidiol (Abn-CBD). This document synthesizes experimental data on their potency and mechanisms of action, presents detailed experimental protocols for vascular reactivity studies, and visualizes the complex signaling pathways involved.

Quantitative Comparison of Vasodilatory Potency

The following table summarizes the half-maximal effective concentration (EC50) values for vasodilation induced by ARA-S and other lipids in isolated arterial preparations. Lower EC50 values indicate higher potency.

CompoundVascular BedEC50 (nM)Key Findings
This compound (ARA-S) Rat Mesenteric Artery550Endothelium-dependent vasodilation.[1] Weak affinity for CB1, CB2, and TRPV1 receptors.[1]
Rat Abdominal Aorta~1,200Endothelium-dependent vasodilation.[1]
Rat Small Mesenteric Artery~3,240 (pEC50=5.49)Relaxation is inhibited by the BKCa channel blocker iberiotoxin.[2]
Anandamide (AEA) Rat Mesenteric Artery79,000 (as nmol)Endothelium-dependent vasodilation.[3]
Rat Mesenteric Artery~1,445 (pEC50=5.84)
Rat Mesenteric Artery~575 (pEC50=6.24)Vasorelaxation is unaffected by nitric oxide synthase inhibition.
2-Arachidonoylglycerol (2-AG) Rat Middle Cerebral ArteryModest vasodilation, Emax of 10.5%Efficacy is significantly increased by inhibitors of its catabolism.
Abnormal Cannabidiol (Abn-CBD) Rat Small Mesenteric Artery~1,260 (pEC50=5.9)Endothelium-dependent relaxation.
WIN 55,212-2 Rat Middle Cerebral Artery33A potent synthetic CB1 receptor agonist that produces vasodilation.

Mechanisms of Action and Signaling Pathways

The vasodilatory effects of these lipids are mediated by a variety of signaling pathways, often differing in their receptor engagement and downstream effectors.

This compound (ARA-S)

ARA-S induces vasodilation primarily through an endothelium-dependent mechanism that is largely independent of the classical cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] Evidence suggests that ARA-S acts on a putative novel endothelial cannabinoid-type receptor, which is sensitive to the antagonist O-1918 in some vascular beds. A significant component of its vasodilatory action involves the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2]

ARAS_Signaling cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell This compound (ARA-S) This compound (ARA-S) Putative Endothelial Receptor Putative Endothelial Receptor This compound (ARA-S)->Putative Endothelial Receptor G-protein (Gi/Go) G-protein (Gi/Go) Putative Endothelial Receptor->G-protein (Gi/Go) BKCa Channel Activation BKCa Channel Activation G-protein (Gi/Go)->BKCa Channel Activation Signal to VSMC Endothelial Cell Endothelial Cell Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Hyperpolarization Hyperpolarization BKCa Channel Activation->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

ARA-S Vasodilation Pathway
Anandamide (AEA)

Anandamide's vasodilatory actions are more complex and can involve multiple pathways. In some vascular beds, it causes endothelium-dependent vasodilation that is sensitive to CB1 receptor antagonists.[3] However, there is also evidence for CB1-independent mechanisms. AEA can also activate TRPV1 channels on perivascular sensory nerves, leading to the release of vasodilatory neuropeptides. Furthermore, similar to ARA-S, anandamide has been shown to activate BKCa channels.

AEA_Signaling cluster_endothelium Endothelial Cell cluster_nerve Perivascular Sensory Nerve cluster_vsmc Vascular Smooth Muscle Cell Anandamide (AEA) Anandamide (AEA) CB1 Receptor CB1 Receptor Anandamide (AEA)->CB1 Receptor TRPV1 Channel TRPV1 Channel Anandamide (AEA)->TRPV1 Channel BKCa Channel BKCa Channel Anandamide (AEA)->BKCa Channel NO Release NO Release CB1 Receptor->NO Release Neuropeptide Release Neuropeptide Release TRPV1 Channel->Neuropeptide Release Hyperpolarization Hyperpolarization BKCa Channel->Hyperpolarization Endothelial Cell Endothelial Cell Perivascular Sensory Nerve Perivascular Sensory Nerve Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Vasodilation Vasodilation NO Release->Vasodilation Neuropeptide Release->Vasodilation Hyperpolarization->Vasodilation

Anandamide's Multifactorial Vasodilation
2-Arachidonoylglycerol (2-AG)

2-AG is a full agonist at both CB1 and CB2 receptors and is considered a key endocannabinoid in retrograde signaling. Its vasodilatory effects are often attributed to the activation of CB1 receptors on vascular smooth muscle cells. However, its efficacy can be limited by rapid metabolic degradation.

Synthetic and Atypical Cannabinoids
  • WIN 55,212-2: This potent, synthetic agonist for both CB1 and CB2 receptors induces vasodilation primarily through CB1 receptor activation.

  • Abnormal Cannabidiol (Abn-CBD): This synthetic, non-psychoactive cannabinoid analog elicits vasodilation through a novel endothelial receptor, distinct from CB1 and CB2, that is sensitive to the antagonist O-1918. Its mechanism of action closely resembles that of ARA-S.

Experimental Protocols: Isolated Artery Vasoreactivity Assay (Wire Myography)

The following protocol provides a detailed methodology for assessing the vasodilatory effects of lipids using isolated arterial segments, a key technique in the cited studies.

Tissue Preparation
  • Animal Euthanasia: Humanely euthanize a rat according to approved institutional animal care and use committee protocols.

  • Isolation of Mesenteric Arterial Bed: Perform a laparotomy and carefully excise the superior mesenteric artery and its branching arcade.

  • Dissection: Place the arterial bed in a dissecting dish containing cold, oxygenated physiological salt solution (PSS). Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.

  • Arterial Segments: Isolate second- or third-order mesenteric artery segments (approximately 2 mm in length).

Mounting in a Wire Myograph
  • Myograph Preparation: Prepare a wire myograph system with chambers filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

  • Mounting: Carefully thread two tungsten wires (typically 40 µm in diameter) through the lumen of the isolated arterial segment.

  • Attachment: Mount the wires to the jaws of the myograph, with one jaw connected to a force transducer and the other to a micrometer for controlled stretching.

Normalization and Equilibration
  • Stretching: Gradually stretch the arterial segment to its optimal resting tension, which is determined by a normalization procedure to mimic physiological pressure.

  • Equilibration: Allow the mounted artery to equilibrate for at least 30-60 minutes in the PSS-filled chamber. During this time, replace the PSS every 15-20 minutes.

Vasoconstriction and Vasodilation Assessment
  • Viability Check: Test the viability of the arterial segment by inducing contraction with a high-potassium PSS or a vasoconstrictor agent like phenylephrine.

  • Pre-constriction: Once a stable baseline tension is achieved, pre-constrict the artery to approximately 50-80% of its maximum response with a vasoconstrictor (e.g., phenylephrine).

  • Cumulative Concentration-Response Curve: After the pre-constriction has stabilized, cumulatively add the test lipid (e.g., ARA-S) in increasing concentrations to the chamber.

  • Data Recording: Record the changes in isometric tension at each concentration. Relaxation is measured as the percentage decrease from the pre-constricted tone.

Data Analysis
  • Plot the concentration of the lipid against the percentage of relaxation to generate a concentration-response curve.

  • Calculate the EC50 value from the curve, representing the concentration of the lipid that produces 50% of the maximal relaxation.

Experimental_Workflow A 1. Isolate Mesenteric Artery B 2. Mount Artery Segment in Wire Myograph A->B C 3. Normalize and Equilibrate B->C D 4. Pre-constrict with Vasoconstrictor C->D E 5. Add Test Lipid (Cumulative Concentrations) D->E F 6. Record Relaxation Response E->F G 7. Generate Concentration-Response Curve F->G H 8. Calculate EC50 G->H

Isolated Artery Vasoreactivity Workflow

Conclusion

This compound represents a unique class of vasodilatory lipids with a distinct mechanism of action compared to classical endocannabinoids like anandamide and 2-AG. Its potent, endothelium-dependent vasodilation, mediated through a putative novel receptor and subsequent activation of BKCa channels, highlights a promising avenue for the development of novel cardiovascular therapeutics. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of ARA-S and other related lipid molecules.

References

Structure-Activity Relationship of Arachidonoyl Serinol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidonoyl Serinol (ARS), an endogenous N-acyl amide, has garnered significant interest within the scientific community due to its diverse biological activities, which are distinct from those of the classical endocannabinoids. While structurally similar to anandamide, ARS exhibits weak affinity for the cannabinoid receptors CB1 and CB2.[1][2] This has led to the exploration of its effects on alternative targets, including the orphan G protein-coupled receptor GPR55, and its role as an inhibitor of enzymes involved in endocannabinoid metabolism. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ARS analogs, summarizing key quantitative data and detailing experimental methodologies to support further research and drug development in this area.

Introduction to this compound

This compound is an N-arachidonoyl-L-amino acid that has been isolated from bovine brain.[1] Its discovery has opened new avenues in endocannabinoid research, as it demonstrates a unique pharmacological profile. Unlike anandamide, ARS does not significantly bind to or activate CB1 and CB2 receptors.[1] Instead, its biological effects, such as endothelium-dependent vasodilation and activation of signaling pathways involving mitogen-activated protein kinase (MAPK) and protein kinase B (Akt), are thought to be mediated by a novel, yet to be fully characterized, G protein-coupled receptor.[1][3] There is growing evidence suggesting that GPR55 may be a receptor for ARS and other N-acyl amides.[3][4] Furthermore, ARS and its analogs have been shown to interact with enzymes that regulate endocannabinoid tone, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

Comparative Biological Activity of this compound and its Analogs

The biological activity of this compound and its analogs is influenced by modifications to three key structural components: the N-acyl (arachidonoyl) chain, the amino acid (serinol) headgroup, and the amide linker. The following tables summarize the available quantitative data for ARS and a selection of its analogs, comparing their effects on key biological targets.

Inhibition of Endocannabinoid Degrading Enzymes

The ability of ARS analogs to inhibit FAAH and MAGL is a key aspect of their pharmacology. FAAH is the primary enzyme responsible for the degradation of anandamide, while MAGL is the main enzyme that hydrolyzes 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of these enzymes can potentiate endogenous cannabinoid signaling.

CompoundTarget EnzymeIC50 (µM)SpeciesSource
This compound MAGL73RatSasso et al.
N-Arachidonoyl-GlycineFAAHPotentRatHuang et al.
N-Arachidonoyl-Alanine (L-isomer)FAAHVariableRat/Mouse/HumanHuang et al.
N-Arachidonoyl-Alanine (D-isomer)FAAHVariableRat/Mouse/HumanHuang et al.
N-Arachidonoyl-IsoleucineFAAHActive on HumanHumanHuang et al.

Table 1: Inhibitory Activity of this compound and Related N-Arachidonoyl Amino Acids on FAAH and MAGL.

Vasodilatory Effects

One of the prominent biological effects of this compound is its ability to induce vasodilation. This effect is endothelium-dependent and is thought to be mediated by a putative novel cannabinoid receptor.

CompoundAssay TissueEC50 (nM)SpeciesSource
This compound Rat Mesenteric Artery550RatMilman et al.
This compound Rat Abdominal Aorta~1200RatMilman et al.

Table 2: Vasodilatory Potency of this compound.

Activity at G Protein-Coupled Receptors

While ARS shows weak affinity for CB1 and CB2 receptors, its analogs are being investigated for their activity at other GPCRs, such as GPR55 and GPR119.

CompoundTarget ReceptorActivityEC50 (µM)Source
This compound GPR55Putative Agonist-[4]
N-Palmitoyl SerinolGPR119Agonist9Cohen et al.
N-Oleoyl SerinolGPR119Potent Agonist12Cohen et al.
N-Arachidonoyl Glycine (B1666218)GPR55Agonist-[3]

Table 3: Activity of this compound Analogs at G Protein-Coupled Receptors.

Structure-Activity Relationship Insights

From the available data, several key structure-activity relationships for this compound analogs can be inferred:

  • Amino Acid Headgroup: The nature of the amino acid headgroup plays a crucial role in determining the biological activity and target selectivity. For instance, replacing the serinol moiety with glycine leads to a potent FAAH inhibitor.[5] The stereochemistry of the amino acid (L- vs. D-isomer) also influences FAAH inhibitory potency.[5]

  • N-Acyl Chain: While systematic studies on the acyl chain of ARS analogs are limited, research on other N-acyl amides suggests that the length and degree of unsaturation of the fatty acid chain are critical for activity at cannabinoid receptors and related targets.

  • Target Selectivity: Modifications to the ARS scaffold can shift the primary biological target. For example, while ARS itself is a vasodilator and a weak MAGL inhibitor, N-palmitoyl serinol and N-oleoyl serinol are agonists of GPR119, a receptor involved in metabolic regulation.[6][7] This highlights the potential to design selective ligands for different therapeutic applications by modifying the N-acyl and amino acid components.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are protocols for key assays used in the characterization of this compound analogs.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for cannabinoid receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Test compounds (this compound analogs).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the binding buffer.

  • Incubations are typically carried out at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

FAAH and MAGL Inhibition Assays

This protocol outlines a general method for determining the inhibitory potency of compounds against FAAH and MAGL.

Materials:

  • Enzyme source (e.g., rat brain homogenates or recombinant human FAAH/MAGL).

  • Substrate (e.g., [³H]anandamide for FAAH, 2-oleoylglycerol for MAGL).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0 for FAAH; 10 mM Tris-HCl, 1 mM EDTA, 0.1 mg/mL BSA, pH 7.2 for MAGL).

  • Test compounds.

  • Scintillation cocktail and counter or spectrophotometer for colorimetric assays.

Procedure:

  • Pre-incubate the enzyme with varying concentrations of the test compound in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding an organic solvent).

  • Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography).

  • Quantify the amount of product formed.

  • Calculate the IC50 value for each test compound.

Vasodilation Assay in Isolated Arteries

This ex vivo protocol measures the vasodilatory effect of test compounds on pre-constricted arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat mesenteric artery or aorta).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂/5% CO₂.

  • Vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

  • Test compounds.

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor.

  • Once a stable plateau is reached, cumulatively add increasing concentrations of the test compound.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation).

GPR55-Mediated Calcium Mobilization Assay

This cell-based assay measures the ability of compounds to activate GPR55 by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing human GPR55 (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the GPR55-expressing cells in a microplate.

  • Load the cells with the calcium-sensitive dye.

  • Measure the baseline fluorescence.

  • Add the test compound and immediately monitor the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

  • Calculate the EC50 value from the concentration-response curve.

MAPK/Akt Phosphorylation Assay

This assay determines the activation of MAPK and Akt signaling pathways by measuring the levels of their phosphorylated forms.

Materials:

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs).

  • Test compounds.

  • Cell lysis buffer.

  • Primary antibodies specific for phosphorylated and total MAPK (ERK1/2) and Akt.

  • Secondary antibodies conjugated to a detectable label (e.g., HRP).

  • Western blotting equipment and reagents.

Procedure:

  • Treat the cells with the test compound for a specific time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of MAPK and Akt.

  • Incubate with the appropriate secondary antibody.

  • Detect the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound analogs can aid in understanding their mechanism of action.

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ARS This compound (or Analog) GPR55 GPR55 ARS->GPR55 Binds to Gq Gq GPR55->Gq Activates Akt Akt GPR55->Akt Activates (PI3K-dependent) PLC PLC Gq->PLC Activates Ras Ras Gq->Ras May activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK Phosphorylates MAPK MAPK (ERK1/2) MEK->MAPK Phosphorylates Cellular_Response Cellular Response (e.g., Vasodilation, Cell Proliferation) MAPK->Cellular_Response Leads to Akt->Cellular_Response Leads to

Caption: Putative GPR55 signaling pathway activated by this compound analogs.

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_artery Isolate Arterial Ring mount_artery Mount in Organ Bath isolate_artery->mount_artery equilibrate Equilibrate mount_artery->equilibrate pre_constrict Pre-constrict with Vasoconstrictor equilibrate->pre_constrict add_compound Add ARS Analog (Cumulative Concentrations) pre_constrict->add_compound record_tension Record Isometric Tension add_compound->record_tension calc_relaxation Calculate % Relaxation record_tension->calc_relaxation plot_curve Plot Concentration- Response Curve calc_relaxation->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50

Caption: Experimental workflow for the isolated artery vasodilation assay.

Conclusion

The study of this compound and its analogs is a rapidly evolving field with significant therapeutic potential. The unique pharmacological profile of ARS, particularly its activity at putative novel cannabinoid receptors and its influence on endocannabinoid metabolizing enzymes, makes it an attractive scaffold for the development of new drugs for a range of conditions, including cardiovascular diseases, inflammation, and pain. This guide provides a foundational overview of the current understanding of the SAR of ARS analogs. Further systematic studies involving a broader range of structural modifications are necessary to fully elucidate the molecular determinants of their biological activity and to design next-generation therapeutics with improved potency and selectivity.

References

A Comparative Analysis of Arachidonoyl Serinol and Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the endogenous-like lipid mediator, Arachidonoyl Serinol, and various classes of synthetic cannabinoids. The information is intended to be an objective resource for researchers and professionals engaged in cannabinoid research and drug development. This document summarizes their interactions with the endocannabinoid system, focusing on receptor binding affinities, functional activities, and the distinct signaling pathways they modulate.

Introduction

The endocannabinoid system (ECS), primarily comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, is a crucial regulator of numerous physiological processes. While delta-9-tetrahydrocannabinol (Δ⁹-THC) from Cannabis sativa is the most well-known psychoactive cannabinoid, the landscape of cannabinoid research has expanded to include endogenous ligands and a vast array of synthetic cannabinoids. This compound, a structural analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and synthetic cannabinoids represent two distinct classes of compounds that interact with the ECS, albeit with markedly different pharmacological profiles.

This compound, often referred to as N-arachidonoyl L-serine (ARA-S) in scientific literature, is an endogenous lipid mediator found in the brain.[1] In contrast, synthetic cannabinoids are a heterogeneous group of laboratory-synthesized compounds, originally developed for research purposes but now widely known for their presence in illicit recreational products. This guide will delve into the key differences between these compounds, providing quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀ or IC₅₀) of this compound and representative synthetic cannabinoids for the human cannabinoid receptors, CB1 and CB2. A lower Ki value indicates a higher binding affinity.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)
This compound (ARA-S)Endogenous-like>10,000[1]No significant binding[1]
JWH-018Synthetic (Naphthoylindole)9.002.94
AM-2201Synthetic (Naphthoylindole)1.02.6
UR-144Synthetic (Phenylacetylindole)1501.8
CP 55,940Synthetic (Classical)0.580.68
Δ⁹-THCPhytocannabinoid40.736.4
Anandamide (B1667382) (AEA)Endocannabinoid89.3371
2-Arachidonoylglycerol (2-AG)Endocannabinoid4721400

Table 2: Functional Activity at Cannabinoid Receptors

CompoundTypeAssayReceptorActivity (EC₅₀/IC₅₀, nM)Efficacy
This compound (ARA-S)Endogenous-like-CB1/CB2-Very Low/None
JWH-018SyntheticGTPγSCB1/CB2Potent AgonistFull Agonist
CP 55,940SyntheticGTPγSCB1/CB2Potent AgonistFull Agonist
Δ⁹-THCPhytocannabinoidGTPγSCB1/CB2AgonistPartial Agonist
2-Arachidonoylglycerol (2-AG)EndocannabinoidGTPγSCB1/CB2AgonistFull Agonist[2]

Comparative Analysis

Receptor Binding and Affinity:

A striking difference lies in their receptor binding profiles. This compound (ARA-S) exhibits a very weak affinity for both CB1 and CB2 receptors, with Ki values reported to be in the micromolar range or higher.[1] This suggests that its biological effects are likely not mediated through direct, high-affinity binding to these classical cannabinoid receptors.

In stark contrast, most synthetic cannabinoids are characterized by their high to very high affinity for CB1 and/or CB2 receptors, often with Ki values in the low nanomolar or even sub-nanomolar range. This high affinity contributes to their significantly greater potency compared to Δ⁹-THC. Many synthetic cannabinoids, such as JWH-018 and CP 55,940, are non-selective, binding with high affinity to both CB1 and CB2 receptors. Others, like UR-144, show a degree of selectivity for the CB2 receptor.

Functional Activity:

The functional consequences of receptor binding also diverge significantly. Synthetic cannabinoids typically act as full agonists at CB1 and CB2 receptors. This means they elicit a maximal physiological response upon binding, a property that is believed to contribute to their intense and often unpredictable psychoactive effects and toxicity.

Δ⁹-THC, for comparison, is a partial agonist at CB1 receptors, meaning it produces a submaximal response even at saturating concentrations. The endocannabinoid 2-AG is generally considered a full agonist at both CB1 and CB2 receptors.[2] Due to its extremely low affinity, the functional activity of this compound at CB1 and CB2 receptors is considered negligible.

Signaling Pathways:

The signaling cascades initiated by these compounds reflect their differing receptor interactions.

  • Synthetic Cannabinoids: As full agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, synthetic cannabinoids potently inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels, and stimulate mitogen-activated protein kinase (MAPK) pathways.[3]

  • This compound (ARA-S): While not a potent activator of classical cannabinoid receptor signaling, ARA-S has been shown to induce endothelium-dependent vasodilation and stimulate the phosphorylation of p44/42 MAPK and protein kinase B (Akt) in endothelial cells.[4] These effects may be mediated by a putative novel cannabinoid-type receptor or other targets like GPR55.[5] ARA-S has also been found to suppress the production of tumor necrosis factor-alpha (TNF-α) in a manner independent of CB1 and CB2 receptors.[1]

Experimental Protocols

1. Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [³H]CP-55,940).

    • Test compounds (this compound, synthetic cannabinoids).

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

  • Materials:

    • Cell membranes expressing CB1 or CB2 receptors.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

    • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of the test compound (agonist).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Separate bound from free [³⁵S]GTPγS using either filtration or SPA technology.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the data to determine the EC₅₀ and Emax values for each compound.

3. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

  • Materials:

    • Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds.

    • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Procedure:

    • Culture cells to an appropriate density.

    • Pre-incubate cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specific time (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

    • Calculate the IC₅₀ value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

Mandatory Visualization

G_protein_signaling_pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., Synthetic Cannabinoid) CB1R CB1 Receptor Agonist->CB1R Binds G_protein Gαi/o-GDP (Inactive) CB1R->G_protein Activates G_protein_active Gαi/o-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀/Ki Determination) Counting->Analysis

References

Distinguishing the Biological Effects of Arachidonoyl Serinol from Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol (AA-Serinol), an endogenous endocannabinoid-like lipid, has garnered significant interest for its diverse physiological activities, including vasodilatory and neuroprotective effects. A critical aspect of understanding its mechanism of action is to differentiate the effects of the parent compound from those of its potential metabolites. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the distinct pharmacological profiles of AA-Serinol and its primary hypothetical metabolites, arachidonic acid and serinol. Evidence suggests that AA-Serinol is significantly more stable than other endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), and its primary biological activities are not mediated by its degradation.

Metabolic Stability of this compound

Unlike AEA and 2-AG, which are rapidly hydrolyzed by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) respectively, AA-Serinol exhibits greater metabolic stability.[1] Studies have shown that AA-Serinol is a weak inhibitor of MAGL, with an IC50 value of approximately 73 μM, suggesting it is not a primary substrate for this enzyme.[2] Furthermore, the vasodilatory effects of AA-Serinol are not blocked by cyclooxygenase inhibitors, indicating that its conversion to arachidonic acid and subsequent metabolism into prostaglandins (B1171923) is not the primary mechanism of action for this effect.[3] This inherent stability is a key factor in its distinct pharmacological profile.

Comparative Pharmacological Data

The following tables summarize the quantitative data comparing the activity of this compound with its potential metabolites and other related endocannabinoids at various molecular targets.

Table 1: Receptor Binding Affinities and Potencies

CompoundTarget ReceptorAssay TypeSpeciesKi (nM)EC50 / pEC50Efficacy
This compound (AA-Serinol) CB1Radioligand BindingMouse> 10,000[3]-Very low affinity agonist[1]
CB2Radioligand BindingRatNo displacement up to 30 µM[3]-No significant binding
TRPV1Radioligand BindingRatNo displacement up to 30 µM[3]-No significant binding
BKCa ChannelElectrophysiology (Whole-cell patch clamp)Human (HEK293 cells)-5.63[4]Activator[4]
Arachidonic Acid Various (e.g., activates protein kinases, modulates ion channels)N/AN/AN/AµM range for most biological activities[5]Bioactive lipid[5]
Anandamide (AEA) (for comparison) CB1Radioligand BindingHuman61 - 543-Agonist
CB2Radioligand BindingHuman279 - 1,940-Agonist

Table 2: Enzyme Inhibition

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compound (AA-Serinol) MAGLHydrolysis of [3H]2-oleoylglycerol~70 - 73[2][6]
FAAHHydrolysis of [3H]anandamide~70[6]
Arachidonoyl Serotonin (for comparison) FAAHHydrolysis of [14C]anandamide5.6[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of AA-Serinol is, at least in part, endothelium-independent and mediated by the direct activation of large conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[4] This leads to hyperpolarization of the cell membrane, closure of voltage-gated Ca2+ channels, a decrease in intracellular Ca2+ concentration, and subsequent smooth muscle relaxation.

G AA_Serinol This compound BKCa BKCa Channel (Vascular Smooth Muscle) AA_Serinol->BKCa Direct Activation Hyperpolarization Membrane Hyperpolarization BKCa->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (L-type) Hyperpolarization->VGCC Inhibition Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation G cluster_prep Tissue Preparation cluster_exp Experiment Isolate Isolate Mesenteric Artery Mount Mount Artery Rings in Myograph Isolate->Mount Equilibrate Equilibrate (30 min, 37°C) Mount->Equilibrate Preconstrict Pre-constrict with Phenylephrine (EC80) Equilibrate->Preconstrict Add_Compound Cumulative addition of This compound Preconstrict->Add_Compound Record Record Isometric Tension (Vasorelaxation) Add_Compound->Record

References

Safety Operating Guide

Essential Safety and Logistics for Handling Arachidonoyl Serinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Arachidonoyl Serinol, a comprehensive understanding of safety protocols and logistical planning is paramount. This guide provides essential, immediate, and procedural information for the safe handling, operation, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Given that this compound is typically supplied as a solution in ethanol (B145695), a highly flammable solvent, and can cause serious eye irritation, a stringent PPE protocol is mandatory. The following table summarizes the required personal protective equipment.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of the ethanol solution which can cause serious eye irritation.
Hand Protection Nitrile or vinyl glovesPrevents skin contact with this compound and the ethanol solvent.
Body Protection Flame-retardant laboratory coatProvides a barrier against spills and protects from the flammability hazard of ethanol.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator with organic vapor cartridges may be necessary for large quantities or in poorly ventilated areas.Minimizes inhalation of ethanol vapors.
Footwear Closed-toe shoesProtects feet from potential spills.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical to maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. This compound in ethanol solution should be stored in a tightly sealed, flame-proof cabinet away from heat, sparks, and open flames. The recommended storage temperature is typically -20°C to maintain stability.

Handling and Experimental Procedures

All handling of this compound solution should be conducted in a chemical fume hood to mitigate the risks associated with flammable vapors and potential aerosols. An inert gas atmosphere (e.g., argon or nitrogen) can be used to prevent oxidation of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of ignition sources. Assemble all necessary equipment and reagents.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Aliquoting: Using a calibrated pipette with compatible tips, carefully transfer the desired amount of the solution to a suitable reaction vessel.

  • Reaction Setup: If the experimental protocol involves heating, use a controlled heating mantle or water bath. Avoid open flames.

  • Post-Experiment: Tightly seal the stock solution container and return it to the appropriate storage. Decontaminate all surfaces and equipment that came into contact with the solution.

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact the institutional safety office. For minor spills within a chemical fume hood:

  • Containment: Use a spill containment kit with absorbent materials suitable for flammable liquids.

  • Neutralization/Absorption: Cover the spill with the absorbent material.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

Disposal Plan

All waste containing this compound and ethanol must be treated as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and appropriate waste container. The container should be designated for flammable liquid waste.

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: All waste containers must be disposed of through the institution's official chemical waste management program. Do not pour any waste down the drain.

Quantitative Data

Property Value Source
Molecular Formula C23H39NO3Product Information
Molecular Weight 377.6 g/mol Product Information
Supplied as A solution in ethanolProduct Information
Storage Temperature -20°CProduct Information
Stability ≥ 2 years at -20°CProduct Information
Primary Hazard Highly flammable liquid and vapor, Causes serious eye irritationSDS of Analog

Visualized Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Clear Work Area of Ignition Sources prep_hood->prep_area handle_equilibrate Equilibrate Container to Room Temp prep_area->handle_equilibrate handle_aliquot Aliquot Solution in Fume Hood handle_equilibrate->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_store Store Stock Solution at -20°C handle_experiment->cleanup_store cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Institutional Protocol cleanup_waste->cleanup_dispose

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound in a laboratory setting.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.